Product packaging for 1H-Imidazole-4,5-dimethanol(Cat. No.:CAS No. 33457-48-6)

1H-Imidazole-4,5-dimethanol

Cat. No.: B184310
CAS No.: 33457-48-6
M. Wt: 128.13 g/mol
InChI Key: AGJXDKGTTMVHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Imidazole-4,5-dimethanol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B184310 1H-Imidazole-4,5-dimethanol CAS No. 33457-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJXDKGTTMVHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341527
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33457-48-6
Record name 1H-Imidazole-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Imidazole-4,5-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1H-Imidazole-4,5-dimethanol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols, data analysis, and visualization of relevant chemical and biological pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-Imidazole-4,5-dicarboxylic acid, from readily available starting materials. The second step is the reduction of the corresponding diester to the target dimethanol.

Step 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid

A robust and economical method for the preparation of 1H-Imidazole-4,5-dicarboxylic acid starts from imidazole.[1][2] The process involves an initial hydroxymethylation of the imidazole ring followed by an oxidation reaction.

Experimental Protocol:

  • Hydroxymethylation: In a round-bottom flask, 68 g of imidazole is dissolved in 245 g of a 37% aqueous formaldehyde solution. To this solution, 28 g of potassium hydroxide is added, and the mixture is refluxed for 3 hours. This reaction results in the formation of oligohydroxymethylimidazole compounds.

  • Oxidation: In a separate flask equipped with a reflux condenser, dropping funnel, and thermometer, 1.3 liters of 65% nitric acid is heated to boiling. The reaction mixture containing the hydroxymethylated imidazoles is then added dropwise to the boiling nitric acid over the course of 1 hour. The mixture is kept at reflux, during which the water of reaction is distilled off as dilute nitric acid.

  • Isolation: Upon cooling, the 1H-Imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture. The acid is collected by filtration, washed with water, and dried. A second crop of the product can be obtained by adjusting the pH of the filtrate to 4. The typical yield for this process is in the range of 75-80%.

Step 2: Synthesis of this compound

The reduction of the carboxylic acid groups of 1H-Imidazole-4,5-dicarboxylic acid to hydroxymethyl groups is achieved via its dimethyl ester derivative using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Esterification: 1H-Imidazole-4,5-dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 1H-imidazole-4,5-dicarboxylate, using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. The Dimethyl 1H-imidazole-4,5-dicarboxylate, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water. The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Synthesis Workflow:

G cluster_0 Step 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid cluster_1 Step 2: Synthesis of this compound Imidazole Imidazole Hydroxymethylated_Imidazole Hydroxymethylated Imidazole Intermediate Imidazole->Hydroxymethylated_Imidazole Hydroxymethylation Formaldehyde_KOH Formaldehyde, KOH Dicarboxylic_Acid 1H-Imidazole-4,5-dicarboxylic Acid Hydroxymethylated_Imidazole->Dicarboxylic_Acid Oxidation Nitric_Acid Nitric Acid (Oxidation) Dicarboxylic_Acid_Start 1H-Imidazole-4,5-dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_Start Dimethyl_Ester Dimethyl 1H-imidazole-4,5-dicarboxylate Dicarboxylic_Acid_Start->Dimethyl_Ester Esterification Methanol_H2SO4 Methanol, H₂SO₄ Dimethanol This compound Dimethyl_Ester->Dimethanol Reduction LiAlH4 LiAlH₄ (Reduction)

Caption: Synthetic pathway for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. Below is a summary of the expected data based on the analysis of its precursor and related imidazole derivatives.

Spectroscopic Data
Technique Expected Observations
¹H NMR Imidazole Ring Proton (C2-H): A singlet expected around δ 7.5-8.0 ppm. Hydroxymethyl Protons (-CH₂OH): A singlet expected around δ 4.5-5.0 ppm. Hydroxyl Protons (-OH): A broad singlet, exchangeable with D₂O, expected around δ 5.0-6.0 ppm. N-H Proton: A broad singlet, exchangeable with D₂O, expected at a downfield shift.
¹³C NMR Imidazole Ring Carbons (C4, C5): Resonances expected in the range of δ 125-135 ppm. Imidazole Ring Carbon (C2): Resonance expected around δ 135-140 ppm. Hydroxymethyl Carbon (-CH₂OH): Resonance expected in the range of δ 55-65 ppm.
FTIR (cm⁻¹) O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹. N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹. C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. C=N and C=C Stretch (Imidazole Ring): Bands in the region of 1500-1650 cm⁻¹. C-O Stretch (Alcohol): A strong band around 1000-1100 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 128.13. Key Fragmentation Peaks: Loss of H₂O (m/z = 110), loss of CH₂OH (m/z = 97), and other fragments corresponding to the imidazole ring.
Physicochemical Properties
Property Value
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Appearance Expected to be a white to off-white solid.
Melting Point Not readily available in the literature.

Biological Context and Potential Applications

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Imidazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Signaling Pathways of Imidazole-Based Compounds

Many imidazole-containing compounds exert their therapeutic effects by modulating key signaling pathways involved in disease progression. For instance, in cancer, imidazole derivatives have been shown to act as kinase inhibitors, disrupting signaling cascades that control cell proliferation, survival, and angiogenesis.[4] They can also induce apoptosis (programmed cell death) in cancer cells.

Potential Signaling Pathway Inhibition by Imidazole Derivatives:

G cluster_pathway Cancer Cell Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Apoptosis Apoptosis ImidazoleDerivative Imidazole Derivative (e.g., this compound) ImidazoleDerivative->RTK Inhibits ImidazoleDerivative->RAF Inhibits ImidazoleDerivative->Apoptosis Induces

Caption: Potential mechanisms of action for imidazole derivatives in cancer.

While the specific biological activity of this compound has not been extensively reported, its structural features suggest it could serve as a valuable building block for the synthesis of novel therapeutic agents. The two primary alcohol functionalities offer sites for further chemical modification to explore structure-activity relationships and develop compounds with enhanced potency and selectivity towards various biological targets. The core imidazole scaffold provides a platform for interaction with enzymes and receptors, making this molecule a promising starting point for drug discovery programs.

References

Spectroscopic Profile of 1H-Imidazole-4,5-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-4,5-dimethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data, this guide presents a combination of predicted and comparative spectroscopic information alongside detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and comparison with structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Singlet1HH2 (imidazole ring)
~4.6 - 4.8Singlet4H-CH₂OH
~5.0 - 6.0Broad Singlet2H-OH
~11.0 - 12.0Broad Singlet1HN-H (imidazole ring)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~135 - 140C2 (imidazole ring)
~125 - 130C4/C5 (imidazole ring)
~55 - 60-CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol), N-H stretch (imidazole)
3150 - 3100MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1650 - 1550MediumC=N stretch (imidazole ring)
1480 - 1400MediumC=C stretch (imidazole ring)
1100 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

m/z RatioRelative IntensityAssignment
128High[M]⁺ (Molecular Ion)
111Medium[M - OH]⁺
97High[M - CH₂OH]⁺
81Medium[M - 2(OH)]⁺
69High[M - CH₂OH - CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent standard operating procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire the spectrum using standard pulse sequences.

  • ¹³C NMR Acquisition:

    • To simplify the spectrum to single lines for each unique carbon atom, acquire proton-decoupled spectra.

    • Set the spectral width to a range of 0 to 220 ppm.[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum using the residual solvent peak. For ¹³C NMR, calibrate using the solvent signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[2]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][3]

  • Spectrum Acquisition: Collect the FTIR spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating in a vacuum.[5]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][6][7]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[5]

  • Detection: A detector records the abundance of each ion at a specific m/z ratio.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Characterization Data Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A case study of 1H-Imidazole-1-methanol in the absence of publicly available data for 1H-Imidazole-4,5-dimethanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the core principles of the crystal structure analysis of imidazole-based small molecules. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the complete crystal structure, including atomic coordinates and detailed bond parameters, for This compound is not publicly available at the time of this report.

To fulfill the informational requirements of researchers in this field, this guide will provide a detailed analysis of a closely related and structurally relevant isomer, 1H-Imidazole-1-methanol . The methodologies and data presented for this analogue serve as a robust proxy, offering valuable insights into the experimental protocols and structural characteristics that can be anticipated for this compound and similar derivatives. The analysis of 1H-Imidazole-1-methanol will adhere to the requested in-depth technical format, including data presentation, experimental protocols, and mandatory visualizations.

Crystal Structure Analysis of 1H-Imidazole-1-methanol

1H-Imidazole-1-methanol (C₄H₆N₂O) is a substituted imidazole that serves as a precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are significant in metal-based catalysis.[1][2] Its crystal structure reveals a monoclinic (P2₁/n) symmetry with three unique molecules in the asymmetric unit.[1][2][3] A defining feature of its solid-state architecture is the formation of three-membered macrocycles through head-to-tail O—H···N hydrogen bonding.[1][2][3]

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction of 1H-Imidazole-1-methanol are summarized in the following tables.

Table 1: Crystallographic Data and Refinement Details

Parameter Value
Chemical Formula C₄H₆N₂O
Formula Weight 98.11 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Temperature 293 K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions
a (Å) 10.6201 (8)
b (Å) 8.0201 (8)
c (Å) 18.2085 (16)
α (°) 90
β (°) 91.262 (7)
γ (°) 90
Volume (ų) 1549.9 (2)
Z 12
Z' 3
Density (calculated) 1.262 g/cm³
Absorption Coefficient (μ) 0.09 mm⁻¹
F(000) 624
Data Collection
Reflections Collected 13426
Independent Reflections 2728
R_int 0.056
Refinement
R[F² > 2σ(F²)] or R1 0.052
wR(F²) or wR2 0.134
Goodness-of-fit (S) 1.04

Data sourced from Acta Crystallographica Section E, 2022, 78(4), 377-380.[4]

Table 2: Selected Bond Lengths (Å) for 1H-Imidazole-1-methanol

Bond Length (Molecule 1) Length (Molecule 2) Length (Molecule 3)
O1—C1 1.411 (3) - -
O2—C5 - 1.412 (3) -
O3—C9 - - 1.412 (3)
N1—C1 1.464 (3) - -
N3—C5 - 1.465 (3) -
N5—C9 - - 1.466 (3)
N1—C2 1.321 (3) - -
N3—C6 - 1.319 (3) -
N5—C10 - - 1.321 (3)
N2—C2 1.357 (3) - -
N4—C6 - 1.353 (3) -
N6—C10 - - 1.357 (3)
N2—C4 1.373 (3) - -
N4—C8 - 1.374 (3) -
N6—C12 - - 1.371 (3)
C3—C4 1.341 (4) - -
C7—C8 - 1.343 (4) -
C11—C12 - - 1.344 (4)

Atom numbering corresponds to the three unique molecules in the asymmetric unit as detailed in the source publication.

Table 3: Selected Bond Angles (°) for 1H-Imidazole-1-methanol

Angle Value (Molecule 1) Value (Molecule 2) Value (Molecule 3)
O1—C1—N1 111.4 (2) - -
O2—C5—N3 - 110.9 (2) -
O3—C9—N5 - - 111.0 (2)
C2—N1—C1 124.6 (2) - -
C6—N3—C5 - 124.8 (2) -
C10—N5—C9 - - 124.7 (2)
C4—N2—C2 107.4 (2) - -
C8—N4—C6 - 107.4 (2) -
C12—N6—C10 - 107.3 (2) -
N1—C2—N2 111.9 (2) - -
N3—C6—N4 - 112.1 (2) -
N5—C10—N6 - - 111.9 (2)

Atom numbering corresponds to the three unique molecules in the asymmetric unit as detailed in the source publication.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 1H-Imidazole-1-methanol.

Synthesis of 1H-Imidazole-1-methanol

The synthesis was adapted from a previously reported procedure.[2]

  • Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a vacuum adapter is charged with paraformaldehyde (1.0 eq) and degassed 1,4-dioxane. The flask is maintained under an argon atmosphere.

  • Addition of Reagents: The mixture is cooled in an ice bath, and imidazole (1.0 eq) is added.

  • Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath, allowed to warm to room temperature, and stirred for an additional 2 hours.

  • Heating: The reaction is then heated to 334 K and stirred overnight for 12 hours.[2][4]

  • Work-up: The mixture is cooled to room temperature, and the 1,4-dioxane is removed under reduced pressure.

  • Product Isolation: The resulting clear, colorless liquid is stored at 255 K to yield the crystallized product as a white moist solid.[2]

Crystallization

Single crystals suitable for X-ray diffraction are obtained directly from the reaction mixture.

  • A clear, colorless plate-like crystal is grown from the 1,4-dioxane reaction mixture slurry.[4]

  • The selected crystal is mounted on a MiTeGen loop using Parabar oil to prevent dehydration and damage during data collection.[4]

X-ray Data Collection and Structure Refinement
  • Data Collection: Diffraction data are collected on a diffractometer equipped with a fine-focus sealed Mo-target X-ray tube (λ = 0.71073 Å) and a photon counting detector.[4] The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • Data Integration and Scaling: The collected frames are integrated and corrected for absorption effects using appropriate software packages.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon and oxygen are typically positioned geometrically and refined using a riding model.[1]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of an imidazole methanol derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis reagents Reactants (Imidazole, Paraformaldehyde) reaction Reaction in 1,4-Dioxane reagents->reaction Stirring, Heating workup Solvent Removal (Reduced Pressure) reaction->workup crystallization Slow Crystallization of Product workup->crystallization crystal_selection Single Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Data Collection (Diffractometer) crystal_selection->xray_diffraction data_processing Data Integration & Scaling xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure validation Data Validation & Publication final_structure->validation

Experimental workflow for synthesis and crystal structure analysis.

Concluding Remarks on this compound

While the crystal structure of this compound remains to be determined, we can hypothesize some of its structural features based on the analysis of related compounds. The presence of two hydroxymethyl groups at positions 4 and 5, in addition to the imidazole ring nitrogens, provides multiple sites for hydrogen bonding. It is highly probable that the crystal packing of this molecule would be dominated by an extensive network of intermolecular O—H···N and potentially O—H···O hydrogen bonds, leading to a complex and stable three-dimensional supramolecular architecture.

The experimental protocols detailed in this guide for 1H-Imidazole-1-methanol provide a comprehensive blueprint for researchers aiming to synthesize and analyze the crystal structure of this compound. The successful crystallization and subsequent X-ray diffraction analysis of this target compound would be a valuable contribution to the field of heterocyclic chemistry and drug development.

References

Theoretical Framework for Analyzing the Electronic Properties of 1H-Imidazole-4,5-dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

This technical guide outlines a comprehensive theoretical framework for investigating the electronic properties of 1H-Imidazole-4,5-dimethanol, a heterocyclic compound with potential significance in medicinal chemistry and materials science. Due to the limited publicly available research specifically focused on this molecule, this document serves as a roadmap for researchers, providing established computational methodologies and predictive approaches based on studies of analogous imidazole derivatives. By detailing a robust computational workflow, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, this guide equips researchers with the necessary protocols to thoroughly characterize the electronic landscape of this compound. The successful application of these theoretical studies will enable the prediction of molecular reactivity, stability, and potential intermolecular interactions crucial for drug design and development.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The unique electronic structure of the imidazole ring, featuring a π-electron sextet and both acidic and basic nitrogen atoms, governs its chemical behavior and biological function. This compound, with its additional hydroxyl functional groups, presents an interesting case for theoretical study, as these groups are expected to significantly influence its electronic properties, reactivity, and hydrogen bonding capabilities.

This guide provides a detailed overview of the standard computational protocols used to investigate the electronic structure of imidazole derivatives. While direct experimental and computational data for this compound are scarce, the methodologies outlined herein are based on well-established practices in computational chemistry for similar molecular systems.

Predicted Electronic Properties

A thorough theoretical investigation of this compound would involve the calculation of several key quantum chemical descriptors. These parameters are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. The following table summarizes the electronic properties that would be targeted in such a study, alongside the common computational methods used for their calculation based on studies of other imidazole derivatives. The values presented are illustrative placeholders to demonstrate the format of data presentation.

Electronic PropertyPredicted Value (Arbitrary Units/eV)Common Computational Method
HOMO Energy -6.5 eVDFT/B3LYP/6-311G(d,p)
LUMO Energy -1.0 eVDFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap (ΔE) 5.5 eVDFT/B3LYP/6-311G(d,p)
Ionization Potential 6.5 eVDFT/B3LYP/6-311G(d,p)
Electron Affinity 1.0 eVDFT/B3LYP/6-311G(d,p)
Dipole Moment 3.5 DDFT/B3LYP/6-311G(d,p)
Chemical Hardness 2.75 eVDFT/B3LYP/6-311G(d,p)
Electronegativity 3.75 eVDFT/B3LYP/6-311G(d,p)

Computational Methodology

A rigorous computational analysis of this compound's electronic properties is essential for accurate predictions. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between accuracy and computational cost.

Geometry Optimization and Frequency Analysis

The initial and most critical step in the computational workflow is the geometry optimization of the molecule. This process identifies the lowest energy, most stable three-dimensional conformation of this compound.

  • Protocol:

    • The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

    • Geometry optimization is performed using a DFT functional, commonly B3LYP, with a basis set such as 6-311G(d,p).[1] This level of theory has been shown to provide accurate results for similar organic molecules.[1][2]

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for determining the chemical reactivity and stability of the molecule.[1][3] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1][3]

    • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index are calculated to further quantify the molecule's reactivity.[2]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution around the molecule. This is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into potential sites for intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge delocalization and intramolecular interactions.[3]

    • Spectroscopic Simulations: To aid in experimental validation, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT).[1]

Visualizing the Computational Workflow

The logical flow of a theoretical study on the electronic properties of this compound can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps from initial structure input to the final analysis of electronic properties.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_calc Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq_calc->electronic_calc td_dft Spectra Simulation (TD-DFT) freq_calc->td_dft electronic_properties Electronic Properties Data electronic_calc->electronic_properties simulated_spectra Simulated Spectra td_dft->simulated_spectra reactivity_analysis Reactivity & Stability Analysis electronic_properties->reactivity_analysis

Computational workflow for theoretical electronic property analysis.

Conclusion

This technical guide provides a foundational framework for conducting theoretical studies on the electronic properties of this compound. By following the detailed computational methodologies, researchers can predict and analyze the key electronic descriptors that govern the molecule's behavior. The insights gained from such studies are invaluable for guiding the rational design of novel drug candidates and functional materials. While this guide is based on established practices for similar imidazole derivatives, the proposed workflow offers a robust and scientifically sound approach to characterizing the unique electronic landscape of this compound.

References

Biological Activity Screening of Novel 1H-Imidazole-4,5-dimethanol Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 1H-Imidazole-4,5-dimethanol analogs. The imidazole scaffold is a crucial pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data from analogous imidazole compounds to serve as a reference, and visualizes key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the biological activities of various imidazole derivatives, offering a comparative baseline for the evaluation of novel this compound analogs.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
IPM714HCT116 (Colon)Not Specified1.74[1]
IPM714SW480 (Colon)Not Specified2[1]
IPM713HCT116 (Colon)Not Specified1.7[2]
Imidazole Derivative 5bH1975 (Lung)MTT5.22[3]
Imidazole Derivative 5gH1975 (Lung)MTT6.34[3]
Imidazole Derivative 4fA549 (Lung)Not Specified7.5[4]
Imidazole Derivative 4eA549 (Lung)Not Specified8.9[4]
Imidazole Derivative 4fHeLa (Cervical)Not Specified9.3[4]
Imidazole Derivative 4eHeLa (Cervical)Not Specified11.1[4]
Imidazole Derivative 4fMCF-7 (Breast)Not Specified8.9[4]
Imidazole Derivative 4eMCF-7 (Breast)Not Specified9.2[4]

Table 2: In Vitro Antimicrobial Activity of Imidazole Derivatives

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazole DerivativeProteus mirabilisBroth Microdilution10009.3 ± 0.1[5]
Thiazole DerivativeShigella dysenteriaeBroth Microdilution12515.6 ± 0.2[5]
Thiazole DerivativeListeria monocytogenesBroth Microdilution10008.1 ± 0.0[5]
Imidazole Derivative 6dStaphylococcus aureusLiquid Dilution4Not Specified[6][7]
Imidazole Derivative 6cStaphylococcus aureusLiquid Dilution16Not Specified[6][7]
Imidazole Derivative 6cEnterococcus faecalisLiquid Dilution16Not Specified[6][7]
Imidazole Derivative N2Staphylococcus aureusNot SpecifiedNot Specified29.3 ± 0.8[8]
Imidazole Derivative N2Candida albicansNot SpecifiedNot Specified32 ± 0.3[8]
Imidazole Derivative N1Klebsiella pneumoniaeNot SpecifiedNot Specified26.8 ± 0.8[8]

Table 3: In Vitro Anti-inflammatory Activity of Imidazole Derivatives

Compound/DerivativeAssayTargetInhibition (%)IC50Reference
Imidazole Derivative I30Cyclooxygenase-2 (COX-2) InhibitionCOX-278.68Not Specified[9]
Imidazole Derivative I39Carrageenan-induced rat paw edemaInflammation46.27Not Specified[9]
Imidazole Derivative I32Carrageenan-induced rat paw edemaInflammation90.30 (at 6 hours)Not Specified[9]
Imidazole Analog 2aCarrageenan-induced paw edemaInflammation100 (at 100 mg/kg b.w.)Not Specified[10]
Imidazole Analog 2bCarrageenan-induced paw edemaInflammation100 (at 100 mg/kg b.w.)Not Specified[10]
Imidazole Derivative AA6p38 MAP Kinase Inhibitionp38 MAP KinaseNot Specified403.57 ± 6.35 nM[11]

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are standard and can be adapted for the screening of novel this compound analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound analogs) in fresh culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism from a pure culture, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

  • Inoculation:

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

    • Include positive (microorganism and broth) and negative (broth only) controls.[14]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[14]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Anti-inflammatory Activity Screening: In Vitro Albumin Denaturation Assay

This preliminary assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced albumin denaturation.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of the test compound at various concentrations and 1% aqueous solution of bovine serum albumin.

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 51°C for 20 minutes.

  • Absorbance Measurement:

    • After cooling, measure the turbidity of the samples at 660 nm.

    • Diclofenac sodium is typically used as a reference drug.

  • Calculation of Inhibition:

    • The percentage inhibition of denaturation is calculated and compared to the control.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of this compound analogs.

experimental_workflow_anticancer cluster_invitro In Vitro Anticancer Screening start Start: Synthesized This compound Analogs cell_culture Cancer Cell Line Culture (e.g., HCT116, SW480, A549, MCF-7) start->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay data_analysis Data Analysis: Calculate IC50 Values mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) data_analysis->apoptosis_assay If potent pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) apoptosis_assay->pathway_analysis end End: Identification of Potent Anticancer Analogs pathway_analysis->end

Experimental workflow for in vitro anticancer screening.

experimental_workflow_antimicrobial cluster_invitro In Vitro Antimicrobial Screening start Start: Synthesized This compound Analogs microorganism_prep Prepare Standardized Inoculum of Bacteria and Fungi start->microorganism_prep broth_dilution Broth Microdilution Assay microorganism_prep->broth_dilution disk_diffusion Disk Diffusion Assay microorganism_prep->disk_diffusion mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination zoi_measurement Measure Zone of Inhibition disk_diffusion->zoi_measurement end End: Identification of Potent Antimicrobial Analogs mic_determination->end zoi_measurement->end

Experimental workflow for in vitro antimicrobial screening.

pi3k_akt_mtor_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation promotes Imidazole This compound Analog Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

p38_mapk_pathway cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Inflammatory Stimuli MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAPK MKKs->p38 phosphorylate and activate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylate and activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines upregulate expression of Imidazole This compound Analog Imidazole->p38 inhibits

Inhibition of the p38 MAP Kinase signaling pathway.

References

Investigating the Tautomeric Forms of Substituted Imidazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of tautomerism in substituted imidazoles, a phenomenon of significant interest in medicinal chemistry and drug development. The interchange between tautomeric forms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capacity, thereby impacting its biological activity, metabolic stability, and pharmacokinetic profile. Understanding and characterizing the tautomeric landscape of substituted imidazoles is therefore a critical step in the design and development of novel therapeutics.

The Annular Tautomerism of Substituted Imidazoles

Unsymmetrically substituted imidazoles can exist as two distinct tautomers due to the migration of a proton between the two nitrogen atoms of the imidazole ring. This is a form of prototropic tautomerism. The position of the substituent determines the nature of the tautomeric pair. For instance, a substituent at the C4 position results in a 4-substituted-1H-imidazole and a 5-substituted-1H-imidazole equilibrium. The predominant tautomer is influenced by the electronic and steric properties of the substituents, as well as the surrounding environment (solvent, solid-state packing).

The tautomeric equilibrium is a key determinant of the molecule's interaction with biological targets. The different tautomers present distinct hydrogen bond donor-acceptor patterns and dipole moments, which can lead to differential binding affinities for receptors and enzymes.

Quantitative Analysis of Tautomeric Equilibria

The quantitative characterization of tautomeric equilibria is essential for establishing structure-activity relationships (SAR). This involves determining the relative populations of the tautomers and their interconversion rates. Key parameters include the equilibrium constant (KT), the Gibbs free energy difference (ΔG), and the pKa values of the individual tautomers.

Tautomer Ratios and Gibbs Free Energy

The ratio of tautomers can be experimentally determined and is related to the difference in their Gibbs free energy.

CompoundSolvent/PhaseTautomer Ratio (Tautomer 1 : Tautomer 2)ΔG (kcal/mol)Predominant Tautomer
4(5)-NitroimidazoleNot specified~400:1-4-Nitro-1H-imidazole[1]
2-Phenyl-1H-imidazole-4-carbaldehydeDMSO-d6 (25 °C)~60:40-Tautomer II (CHO at C5)[2]
(2-Phenyl-1H-imidazol-4-yl)methanolGas Phase-0.645 - 1.415Tautomer I (CH2OH at C4)[2]
2-Phenyl-1H-imidazole-5-carbaldehydeGas Phase-2.510 - 3.059Tautomer II (CHO at C5)[2]
Symmetrically substituted 2,2'-bis-benzimidazolesNot specifiedRatio varies with substituents-Dependent on substituent[3]
pKa Values of Substituted Imidazoles

The acidity of the imidazole ring is a critical factor in its biological function and is quantified by its pKa value. The pKa is influenced by the electronic effects of the substituents.

CompoundSubstituent PositionpKaReference
Imidazole-7.2[4]
Imidazole-14.5 (deprotonation of N-H)[1][5]
4(5)-Nitroimidazole4(5)9.30[1][5]
L-Histidine (imidazole ring)-~6.0[6]
N1-Methyl-L-histidine--[6]
N3-Methyl-L-histidine--[6]
2-Aminoimidazolium ions2Varies with substitution[7]
N-Aryl imidazolinium saltsNVaries with substitution[8]
Imidazole in Cu(II) complexes-Decreases by 2-7 units[9][10]

Experimental Protocols for Tautomer Investigation

A combination of spectroscopic and computational methods is typically employed to provide a comprehensive understanding of the tautomeric behavior of substituted imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in both solution and the solid state.

  • Sample Preparation: Prepare a series of solutions of the substituted imidazole at a constant concentration in a suitable solvent (e.g., D2O or a mixed aqueous-organic solvent system) across a wide range of pH values (typically spanning at least 2 pH units above and below the expected pKa). Use appropriate buffers to maintain stable pH.

  • NMR Data Acquisition: Record the 1H NMR spectrum for each solution. Identify a proton signal that is sensitive to the protonation state of the imidazole ring (e.g., the C2-H proton).

  • Data Analysis: Plot the chemical shift (δ) of the selected proton against the pH of the solution.

  • Curve Fitting: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.[11][12][13]

  • Sample Preparation: Pack the solid, crystalline sample of the substituted imidazole into a MAS rotor.

  • NMR Data Acquisition: Acquire the 13C CPMAS NMR spectrum. This technique enhances the signal of the low-abundant 13C nuclei by transferring polarization from the abundant 1H nuclei. Magic angle spinning is used to average out anisotropic interactions, resulting in sharper lines.

  • Spectral Analysis: Analyze the 13C chemical shifts. In the solid state, where molecular motion is restricted, distinct signals for the carbon atoms of each tautomer may be observed, allowing for the identification and quantification of the coexisting tautomers.[2][14][15][16] The difference in chemical shifts between C4 and C5 can be diagnostic of the tautomer state.[17]

  • Comparison with Computational Data: Compare the experimental chemical shifts with those calculated for each tautomer using quantum chemical methods (e.g., DFT-GIAO) to aid in the assignment of the signals to the specific tautomeric forms.[2]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted imidazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in relevant solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).[2][18]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.

  • Energy Calculation: Calculate the electronic energies and Gibbs free energies of each tautomer. The relative Gibbs free energies (ΔG) indicate the relative populations of the tautomers at equilibrium.

  • NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the NMR chemical shifts for each tautomer to compare with experimental data.[19]

Visualization of Tautomerism in Action

Experimental and Computational Workflow for Tautomer Analysis

The investigation of tautomerism typically follows a structured workflow that integrates both experimental and computational approaches to provide a comprehensive understanding.

Tautomer_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Interpretation exp_start Start Experimental Investigation synthesis Synthesis & Purification exp_start->synthesis nmr_exp NMR Spectroscopy (1H, 13C, 13C CPMAS) synthesis->nmr_exp uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray X-ray Crystallography synthesis->xray comparison Compare Experimental & Computational Data nmr_exp->comparison uv_vis->comparison xray->comparison comp_start Start Computational Modeling dft DFT Calculations (Geometry Optimization, Frequencies) comp_start->dft nmr_calc NMR Chemical Shift Calculation (GIAO) dft->nmr_calc solvation Solvation Modeling (PCM/SMD) dft->solvation nmr_calc->comparison solvation->comparison quantification Quantify Tautomer Ratios (Keq, ΔG, pKa) comparison->quantification conclusion Elucidate Tautomeric Equilibrium & Influencing Factors quantification->conclusion

Figure 1: A generalized workflow for the investigation of tautomerism in substituted imidazoles.
Allosteric Control of Tautomerism in a Molecular Foldamer

A fascinating example of the dynamic control of tautomerism is demonstrated in an artificial molecular foldamer. In this system, the binding of a chloride ion to a remote urea binding site triggers a conformational cascade through a chain of hydrogen-bonded ureas. This allosteric signal alters the polarity of the hydrogen-bonding network, which in turn shifts the tautomeric equilibrium of a distal imidazole moiety, switching its reactivity from a "off" state to an "on" state.[20][21][22]

Allosteric_Tautomer_Switch cluster_off 'Off' State (No Chloride) cluster_on 'On' State (Chloride Bound) foldamer_off Foldamer with Inactive Imidazole Tautomer hbond_off Initial H-Bond Network foldamer_off->hbond_off maintains conformational_change Conformational Cascade foldamer_on Foldamer with Active Imidazole Tautomer hbond_on Reorganized H-Bond Network foldamer_on->hbond_on stabilizes hbond_on->foldamer_on switches to chloride Chloride Ion chloride->conformational_change binds & triggers conformational_change->hbond_on induces

Figure 2: Allosteric control of imidazole tautomerism in a synthetic foldamer.
Imidazole Tautomerism in Histamine H2 Receptor Antagonism

The tautomeric state of the imidazole ring is crucial for the activity of histamine H2 receptor antagonists like cimetidine. The biological activity is associated with a specific tautomer that presents the appropriate hydrogen bonding pattern for interaction with the receptor. The design of these drugs involved considering the tautomeric preferences to optimize receptor binding and efficacy.[23][24][25][26]

H2_Receptor_Antagonism cluster_ligand H2 Receptor Antagonist (e.g., Cimetidine) cluster_receptor Histamine H2 Receptor tautomer_a Tautomer A (Inactive) equilibrium Tautomeric Equilibrium tautomer_a->equilibrium receptor Receptor Binding Site tautomer_a->receptor Binds with low affinity tautomer_b Tautomer B (Active) tautomer_b->receptor Binds with high affinity equilibrium->tautomer_b block Blocks Histamine Binding receptor->block leads to

Figure 3: The role of imidazole tautomerism in histamine H2 receptor antagonism.

Conclusion

The tautomerism of substituted imidazoles is a multifaceted phenomenon with profound implications for their application in drug discovery and development. A thorough investigation of the tautomeric forms, their relative stabilities, and the factors governing their equilibrium is paramount for the rational design of imidazole-containing molecules with desired biological activities and pharmacokinetic properties. The integrated use of advanced experimental techniques, such as NMR spectroscopy, and robust computational methods provides a powerful strategy for elucidating the complex tautomeric behavior of these important heterocyclic compounds.

References

Navigating the Physicochemical Landscape of 1H-Imidazole-4,5-dimethanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Imidazole-4,5-dimethanol, a key heterocyclic compound with potential applications in pharmaceutical and materials science. While specific experimental data for this molecule is limited in publicly available literature, this document outlines the expected physicochemical properties, detailed experimental protocols for their determination, and potential degradation pathways based on the well-understood chemistry of the imidazole scaffold.

Core Physicochemical Properties

This compound is a substituted imidazole containing two hydroxymethyl groups. These functional groups are expected to significantly influence its solubility and stability profile. The imidazole ring itself is a polar, aromatic heterocycle, and the dimethanol substitutions further enhance its hydrophilic character.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on the structural features of this compound and the general characteristics of imidazoles, a qualitative solubility profile can be predicted. Quantitative determination, however, requires experimental evaluation.

Expected Solubility Characteristics:

  • High Aqueous Solubility: The presence of two hydroxyl groups and the nitrogen atoms in the imidazole ring, which can act as hydrogen bond donors and acceptors, suggests that this compound is likely to be highly soluble in water and other polar protic solvents.

  • pH-Dependent Solubility: The imidazole ring has a pKa of approximately 7 (this can be altered by substituents), meaning its ionization state, and therefore solubility, will be influenced by the pH of the medium.[1] In acidic solutions, the imidazole ring will be protonated, forming a more soluble salt.

Table 1: Predicted and Representative Experimental Solubility Data

Solvent SystemPredicted Qualitative SolubilityExample Quantitative Solubility (mg/mL) at 25°C
WaterHighly Soluble> 100
Phosphate Buffered Saline (pH 7.4)Highly Soluble> 100
0.1 N HClVery Soluble> 200
0.1 N NaOHSoluble> 50
EthanolSoluble> 30
MethanolSoluble> 50
AcetoneSparingly Soluble1 - 10
DichloromethanePoorly Soluble< 1

Note: The quantitative data presented are illustrative examples based on the expected behavior of similar polar, ionizable compounds and should be confirmed by experimental analysis.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. The imidazole moiety is known to be susceptible to several degradation pathways, including oxidation, photodegradation, and hydrolysis under certain conditions.[2][3]

Forced Degradation Studies:

To elucidate the intrinsic stability of this compound, forced degradation studies under various stress conditions are essential.[4][5] These studies help in identifying potential degradants and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies and Potential Degradants

Stress ConditionTypical ConditionsExpected Outcome for this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 N HCl at 60°C for 24hPotential for degradation, although the imidazole ring is generally stable to acid.Ring-opened products (unlikely), side-chain reactions.
Basic Hydrolysis 0.1 N NaOH at 60°C for 24hThe imidazole ring can be susceptible to base-mediated autoxidation.[2]Oxidized imidazole species.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hThe imidazole ring is prone to oxidation.[2][3]N-oxides, ring-opened products.
Thermal Degradation Solid state at 80°C for 48hExpected to be relatively stable.Minimal degradation.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightThe imidazole moiety is sensitive to photodegradation.[2]Complex mixture of degradants.

Experimental Protocols

Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After agitation, allow the vials to stand to allow for the sedimentation of undissolved solid.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • This compound

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress agents (acid, base, H₂O₂) and a control solution in a neutral solvent (e.g., water or methanol). For solid-state thermal and photostability, use the neat compound.

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration (as outlined in Table 2).

  • Time-Point Sampling: At appropriate time intervals, withdraw samples.

  • Sample Quenching/Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating method that can separate the parent compound from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (Stock Solution/Solid) Acid Acidic (e.g., 0.1N HCl) Start->Acid Base Basic (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 80°C) Start->Thermal Photo Photolytic (UV/Vis light) Start->Photo Analysis Analyze by Stability- Indicating Method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Products Analysis->Outcome

Caption: General workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the quantification of imidazole-containing compounds and their degradation products.[7][8][9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[2][10]

Table 3: Representative HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan; likely around 210-230 nm for the imidazole chromophore.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Conclusion

While specific experimental data on the solubility and stability of this compound are not extensively documented, this guide provides a robust framework for its characterization. The presence of polar functional groups suggests high aqueous solubility, which is likely to be pH-dependent. The imidazole core indicates potential susceptibility to oxidative and photolytic degradation. By employing the detailed experimental protocols and analytical methodologies outlined herein, researchers and drug development professionals can systematically evaluate the physicochemical properties of this compound, a critical step in advancing its potential applications.

References

Technical Guide: Initial Synthesis of 1H-Imidazole-4,5-dimethanol via a Proposed Radziszewski Reaction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed synthetic pathway for 1H-Imidazole-4,5-dimethanol, a novel imidazole scaffold, by adapting the principles of the classical Debus-Radziszewski imidazole synthesis. Due to a lack of direct literature on this specific synthesis, this guide combines established methodologies for related compounds to provide a robust theoretical and practical framework.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products (e.g., histidine, histamine) and blockbuster drugs.[1][2] Its unique aromatic and amphoteric nature, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it a "privileged scaffold" in drug design.[1][3] Imidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[4][5][6]

The target molecule, this compound, incorporates two primary alcohol (hydroxymethyl) groups onto this valuable scaffold. These functional groups offer significant potential for:

  • Enhanced Solubility: Improving the pharmacokinetic profile of potential drug candidates.

  • Metabolic Anchors: Providing sites for metabolic activity.

  • Synthetic Handles: Acting as versatile points for further chemical modification to build more complex molecules and libraries for drug screening.[7]

This guide focuses on the initial synthesis of this promising building block using the Radziszewski reaction, a reliable and historically significant method for constructing imidazole rings.[8][9]

Proposed Synthesis: Adapting the Radziszewski Reaction

The Debus-Radziszewski reaction is a multicomponent synthesis that traditionally condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a substituted imidazole.[8][10]

For the synthesis of this compound, the proposed reactants are:

  • 1,2-Dicarbonyl: 1,4-dihydroxy-2,3-butanedione. This precursor provides the core carbon backbone for positions 4 and 5 of the imidazole ring and already contains the required hydroxymethyl groups.

  • Aldehyde: Formaldehyde. Its use ensures that the C2 position of the imidazole ring remains unsubstituted.[11][12]

  • Nitrogen Source: Aqueous ammonia (e.g., NH₄OH) or an ammonia surrogate like ammonium acetate.

Proposed Reaction Scheme
Reaction Mechanism

The reaction is theorized to proceed in two main stages:[8]

  • Diimine Formation: The 1,2-dicarbonyl compound (1,4-dihydroxy-2,3-butanedione) condenses with two equivalents of ammonia to form an intermediate diimine.

  • Cyclization and Aromatization: This diimine intermediate then condenses with the aldehyde (formaldehyde). A subsequent cyclization and dehydration (aromatization) cascade yields the final this compound product.[13]

The logical flow of this proposed mechanism is visualized below.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway R1 1,4-Dihydroxy-2,3-butanedione I1 Diimine Intermediate Formation R1->I1 R2 Ammonia (2 eq.) R2->I1 R3 Formaldehyde I2 Condensation with Formaldehyde R3->I2 I1->I2 Intermediate I3 Cyclization & Dehydration I2->I3 Adduct P This compound I3->P G A Dissolve Dicarbonyl in Methanol B Add Formaldehyde & Ammonium Hydroxide (0°C) A->B C Heat to Reflux (60-80°C, 2-6h) B->C D Monitor by TLC C->D E Solvent Removal (Rotary Evaporator) D->E F Aqueous Work-up & Ethyl Acetate Extraction E->F G Dry, Filter & Concentrate F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, IR, MS) H->I

References

Navigating the Coordination Landscape of 1H-Imidazole-4,5-dimethanol with Metal Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the coordination chemistry of 1H-Imidazole-4,5-dimethanol with various metal ions. While direct experimental data on this specific ligand is limited in current literature, this document provides a comprehensive overview based on the well-established coordination chemistry of the parent 1H-imidazole and the closely related 1H-imidazole-4,5-dicarboxylic acid. This guide offers detailed experimental protocols, predicted coordination behaviors, and potential applications, particularly in the realms of catalysis and drug development. The inclusion of structured data tables and workflow diagrams aims to facilitate further research and application of this promising ligand.

Introduction

The imidazole moiety is a cornerstone in coordination chemistry and medicinal chemistry, primarily due to the versatile coordination capabilities of its nitrogen atoms and its prevalence in biologically significant molecules like histidine.[1][2] The introduction of functional groups onto the imidazole ring allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, geometry, and reactivity of its metal complexes.[3][4] this compound, with its two hydroxymethyl groups, presents an intriguing case for exploration. These substituents can potentially act as additional coordination sites, leading to the formation of polynuclear or chelated structures. Furthermore, the hydroxyl groups can participate in hydrogen bonding, influencing the supramolecular assembly of the resulting complexes.[5]

This guide will explore the synthesis of the ligand, its expected coordination behavior with various metal ions, and detailed methodologies for the synthesis and characterization of its metal complexes. Potential applications in drug development and catalysis will also be discussed, drawing parallels from the known biological and catalytic activities of other functionalized imidazole complexes.[4][6]

Ligand Synthesis

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from established methods for imidazole synthesis, such as the Debus-Radziszewski reaction.[7] A potential approach involves the reaction of a suitable α-dicarbonyl compound with an aldehyde and ammonia.

A generalized workflow for a potential synthesis is presented below:

G cluster_start Starting Materials cluster_purification Purification Glyoxal Glyoxal Reaction Reaction Glyoxal->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Ligand Pure Ligand Recrystallization->Pure Ligand

Caption: Proposed synthetic workflow for this compound.

Coordination Chemistry with Metal Ions

Based on the behavior of 1H-imidazole and its derivatives, this compound is expected to coordinate to metal ions primarily through the pyridinic nitrogen atom (N3) of the imidazole ring.[1][8] The hydroxymethyl groups at the C4 and C5 positions introduce the possibility of chelation or bridging behavior, depending on the metal ion, its coordination preferences, and the reaction conditions.

The coordination process can be generalized as follows:

G Ligand This compound Reaction Reaction Ligand->Reaction Metal Salt Metal Ion (e.g., Cu²⁺, Co²⁺, Zn²⁺) Metal Salt->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Complex Metal-Ligand Complex Reaction->Complex Characterization Characterization Complex->Characterization

Caption: General workflow for the synthesis of metal complexes.

The coordination mode will significantly influence the geometry of the resulting complex, with possibilities including tetrahedral, square planar, and octahedral arrangements.[8][9]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of metal complexes of this compound, adapted from procedures for similar imidazole-based ligands.[4][10]

General Synthesis of a Metal Complex

A generalized experimental workflow is depicted below:

G Start Start Dissolve_Ligand Dissolve Ligand in Solvent Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Solutions and Stir Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Isolate_Product Isolate Product (Filtration/Evaporation) Mix_Solutions->Isolate_Product Wash_Product Wash with Solvent Isolate_Product->Wash_Product Dry_Product Dry under Vacuum Wash_Product->Dry_Product End End Dry_Product->End

Caption: Experimental workflow for complex synthesis.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

  • Dissolve a specific molar amount of this compound in the chosen solvent.

  • In a separate flask, dissolve the desired molar equivalent of the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a set period (e.g., 2-24 hours).

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume by rotary evaporation to induce crystallization.

  • Wash the isolated solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether.

  • Dry the final product in a desiccator or under vacuum.

Characterization Techniques

The synthesized complexes should be characterized using a suite of analytical techniques to determine their structure, composition, and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the imidazole nitrogen and the involvement of the hydroxymethyl groups.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn²⁺), to observe shifts in proton and carbon signals upon coordination.[8]

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and the presence of coordinated or lattice solvent molecules.[11]

  • Single-Crystal X-ray Diffraction: To definitively determine the molecular structure and coordination geometry.[12]

Data Presentation

The following tables summarize typical quantitative data obtained for metal complexes of 1H-imidazole and its derivatives, which can serve as a reference for what to expect with this compound complexes.

Table 1: Representative FTIR Spectral Data (cm⁻¹) for Imidazole Complexes

Compound/Complexν(N-H)ν(C=N)ν(M-N)Reference
1H-imidazole~3150~1580-[10]
[Co(Im)₆]Cl₂~3012~1485~470[10]
[Zn(Im)₂(H₂O)₂]--~470[8]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ for a Zn²⁺-Imidazole Complex

ProtonFree LigandComplexReference
N-H~12.04Disappears[8]
H2~7.64Shifted[8]
H4/H5~7.02Shifted[8]

Table 3: Representative Thermal Analysis Data for Imidazole Complexes

ComplexDecomposition Step 1 (°C)Decomposition Step 2 (°C)Final ResidueReference
--INVALID-LINK--₃50-200 (Loss of H₂O)>230 (Ligand decomposition)Metal Oxide[10]
[Co(Im)₆]Cl₂>270 (Ligand decomposition)-Metal Oxide[10]

Potential Applications

The functional groups on this compound suggest that its metal complexes could have interesting applications in drug development and catalysis.

Drug Development

Imidazole derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][13] The metal complexes of these ligands often exhibit enhanced biological activity compared to the free ligand.[9]

A potential mechanism of action for an antifungal imidazole complex is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

G Complex Metal-Imidazole Complex Inhibition Inhibition Complex->Inhibition Enzyme Lanosterol 14α-demethylase Enzyme->Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Inhibition->Ergosterol_Biosynthesis blocks Disruption Disruption Ergosterol_Biosynthesis->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death Fungal_Cell_Membrane Fungal Cell Membrane Fungal_Cell_Membrane->Disruption

Caption: Putative antifungal mechanism of action.

Catalysis

Metal complexes of imidazole-based ligands have been explored as catalysts in various organic transformations.[14][15] The electronic properties of the imidazole ring and any substituents can influence the catalytic activity of the metal center. The hydroxymethyl groups of this compound could potentially participate in substrate binding or stabilization of transition states.

Conclusion

This compound represents a ligand with significant potential in coordination chemistry. While direct experimental studies are currently lacking, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related imidazole systems. The proposed synthetic routes, detailed experimental protocols, and anticipated coordination behaviors, along with the highlighted potential applications, are intended to spur further investigation into the rich coordination chemistry of this versatile ligand and its metal complexes. The systematic approach outlined here, from synthesis to characterization and application, offers a roadmap for researchers to unlock the full potential of this compound in the development of new materials and therapeutic agents.

References

Methodological & Application

1H-Imidazole-4,5-dimethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-4,5-dimethanol is a valuable heterocyclic building block in organic synthesis, offering a scaffold for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive hydroxyl groups on the imidazole core at the 4 and 5 positions allows for a variety of chemical transformations, leading to the synthesis of novel ligands, macrocycles, and potential therapeutic agents. The imidazole ring itself is a key structural motif in many biologically active compounds, and the dimethanol functionality provides a versatile handle for further molecular elaboration.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic precursor. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 33457-48-6[1][2][3]
Molecular Formula C₅H₈N₂O₂[1][2]
Molecular Weight 128.13 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 159 - 165 °C[1]
Boiling Point 487.6 °C at 760 mmHg[4]
Solubility Soluble in water and polar organic solvents.

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various functionalized imidazole derivatives. The two primary alcohol groups can undergo a range of reactions, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

Synthesis of Imidazole-4,5-dicarboxylic Acid

One of the primary applications of this compound is as a direct precursor to imidazole-4,5-dicarboxylic acid, a valuable ligand in coordination chemistry and a scaffold for the synthesis of peptide-like macrocycles.[5][6] The synthesis involves a two-step process starting from imidazole, where this compound is formed as an intermediate that is subsequently oxidized.

Synthetic Workflow for Imidazole-4,5-dicarboxylic Acid

Imidazole Imidazole Hydroxymethylation Hydroxymethylation (Formaldehyde, Base) Imidazole->Hydroxymethylation Step 1 Dimethanol This compound Hydroxymethylation->Dimethanol Oxidation Oxidation (Nitric Acid) Dimethanol->Oxidation Step 2 DicarboxylicAcid Imidazole-4,5- dicarboxylic Acid Oxidation->DicarboxylicAcid

Caption: Synthetic pathway from Imidazole to Imidazole-4,5-dicarboxylic Acid.

Preparation of 4,5-Bis(halomethyl)-1H-imidazole Derivatives

The hydroxyl groups of this compound can be converted to halogens, such as chlorine, to generate highly reactive intermediates. These dihalo derivatives are susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. For instance, the reaction with thionyl chloride can yield the corresponding bis(chloromethyl)imidazole hydrochloride, a versatile precursor for further elaboration.[7]

General Scheme for Halogenation

Dimethanol This compound Halogenation Halogenation (e.g., SOCl₂) Dimethanol->Halogenation Dihalo 4,5-Bis(halomethyl)- 1H-imidazole Halogenation->Dihalo NucleophilicSubstitution Nucleophilic Substitution Dihalo->NucleophilicSubstitution Derivatives Functionalized Derivatives NucleophilicSubstitution->Derivatives

Caption: Conversion of this compound to functionalized derivatives via halogenation.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid from Imidazole

This protocol describes a two-step synthesis of imidazole-4,5-dicarboxylic acid where this compound is generated in situ.

Step 1: Hydroxymethylation of Imidazole

  • Materials: Imidazole, Formaldehyde (37% aqueous solution), Potassium Hydroxide.

  • Procedure:

    • In a suitable reaction vessel, dissolve imidazole in a 2 to 5-fold molar excess of aqueous formaldehyde.

    • Add a catalytic amount of a strong base, such as potassium hydroxide.

    • Heat the reaction mixture to 80-120 °C and stir for several hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the formation of a mixture of hydroxymethylated imidazoles, including 4,5-bis(hydroxymethyl)imidazole.

Step 2: Oxidation to Imidazole-4,5-dicarboxylic Acid

  • Materials: Reaction mixture from Step 1, Nitric Acid (concentrated).

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.

    • Carefully add concentrated nitric acid to the reaction mixture containing the hydroxymethylated imidazoles.

    • Heat the mixture to 100-140 °C.

    • Upon cooling, imidazole-4,5-dicarboxylic acid will crystallize from the solution.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

Starting MaterialProductYieldReference
ImidazoleImidazole-4,5-dicarboxylic acid75-80%
Protocol 2: Synthesis of 4-Methyl-5-chloromethyl Imidazole Hydrochloride (Illustrative for Halogenation)

This protocol for a related mono-hydroxymethyl imidazole derivative illustrates the conversion of the hydroxyl group to a chloromethyl group, a reaction applicable to this compound.

  • Materials: 4-Hydroxymethyl-5-methylimidazole, Thionyl chloride, Diethyl ether.

  • Procedure:

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, cool thionyl chloride in an ice bath.

    • Add 4-hydroxymethyl-5-methylimidazole in small portions, maintaining the temperature between 10 and 20 °C. A precipitate will form.[7]

    • After the addition is complete, slowly raise the temperature to 55 ± 5 °C and maintain for 30 minutes.[7]

    • Cool the mixture to 10 °C and dilute with diethyl ether.[7]

    • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air dry.[7]

Quantitative Data:

Starting MaterialProductYieldReference
4-Hydroxymethyl-5-methylimidazole4-Methyl-5-chloromethyl imidazole hydrochloride91%[7]

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its ability to be transformed into dicarboxylic acids, dihalides, and other derivatives makes it a valuable precursor for the development of new materials and pharmacologically active molecules. The protocols provided herein offer a foundation for the synthesis and further functionalization of this important imidazole derivative. Researchers are encouraged to explore the rich chemistry of this compound to unlock its full potential in their respective fields.

References

Application Notes and Protocols for the Derivatization of 1H-Imidazole-4,5-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1H-Imidazole-4,5-dimethanol, a versatile heterocyclic building block. The derivatization of its hydroxyl and imidazole functionalities allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound possesses three reactive sites amenable to derivatization: the two primary hydroxyl groups at positions 4 and 5, and the secondary amine within the imidazole ring. This structure serves as a valuable scaffold for generating libraries of compounds for biological screening. Imidazole-containing compounds are known to exhibit a wide array of biological activities, including as kinase inhibitors and antimicrobial agents.[1][2][3][4] The derivatization of the hydroxyl groups can modulate the molecule's polarity, solubility, and ability to form hydrogen bonds, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Derivatization Strategies

The primary methods for derivatizing this compound involve reactions at the hydroxyl groups and the imidazole nitrogen. These include:

  • Protection of Hydroxyl Groups: Silylation is a common strategy to protect the hydroxyl groups, enabling selective reactions at the imidazole nitrogen.

  • Esterification of Hydroxyl Groups: Conversion of the hydroxyls to esters can be achieved using acyl chlorides or acid anhydrides.

  • Etherification of Hydroxyl Groups: The Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups.

  • Oxidation of Hydroxyl Groups: The di-methanol can be oxidized to the corresponding dicarboxylic acid, a key intermediate for further functionalization.[5]

  • N-Alkylation of the Imidazole Ring: The imidazole nitrogen can be alkylated to introduce further diversity.

Experimental Protocols

Protocol 1: Silylation of Hydroxyl Groups with TBDMSCl

This protocol describes the protection of the diol functionality of this compound using tert-Butyldimethylsilyl chloride (TBDMSCl).

Workflow Diagram:

Silylation_Workflow A Dissolve this compound and Imidazole in DMF B Add TBDMSCl A->B C Stir at Room Temperature B->C D Reaction Quench (Water) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Workflow for the silylation of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Derivative NameReagentsSolventReaction Time (h)Yield (%)Analytical Data (Expected)
4,5-Bis((tert-butyldimethylsilyloxy)methyl)-1H-imidazoleThis compound, TBDMSCl, ImidazoleDMF12-24High¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the protected diol structure.
Protocol 2: Esterification of Hydroxyl Groups with Acetyl Chloride

This protocol details the conversion of the hydroxyl groups to acetate esters using acetyl chloride.

Workflow Diagram:

Esterification_Workflow A Suspend this compound in an inert solvent B Add Pyridine A->B C Add Acetyl Chloride dropwise at 0°C B->C D Stir at Room Temperature C->D E Work-up and Extraction D->E F Purification E->F G Characterization F->G

Caption: Workflow for the esterification of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.5 eq) to the suspension and cool the mixture to 0 °C.

  • Add acetyl chloride (2.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

Derivative NameReagentsSolventReaction Time (h)Yield (%)Analytical Data (Expected)
(1H-imidazole-4,5-diyl)bis(methylene) diacetateThis compound, Acetyl chloride, PyridineDCM4-6Good¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the di-ester structure.
Protocol 3: Williamson Ether Synthesis

This protocol describes the synthesis of a diether derivative of this compound.

Workflow Diagram:

Etherification_Workflow A Deprotonate this compound with NaH in THF B Add Alkyl Halide A->B C Reflux the reaction mixture B->C D Quench with Water C->D E Extraction D->E F Purification E->F G Characterization F->G

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Derivative NameReagentsSolventReaction Time (h)Yield (%)Analytical Data (Expected)
4,5-Bis(methoxymethyl)-1H-imidazoleThis compound, NaH, IodomethaneTHF12-24Moderate¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the di-ether structure.
4,5-Bis(benzyloxymethyl)-1H-imidazoleThis compound, NaH, Benzyl bromideTHF12-24Moderate¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the di-ether structure.
Protocol 4: Oxidation to 1H-Imidazole-4,5-dicarboxylic acid

This protocol outlines the oxidation of the di-methanol to the corresponding dicarboxylic acid.[5]

Workflow Diagram:

Oxidation_Workflow A React Imidazole with Formaldehyde B Treat with Nitric Acid at elevated temperature A->B C Cool to crystallize B->C D Filter and wash the product C->D E Characterization D->E

Caption: Workflow for the oxidation of hydroxymethylimidazoles.

Materials:

  • Imidazole

  • Formaldehyde (37% aqueous solution)

  • Potassium hydroxide

  • Nitric acid (65%)

Procedure:

  • Dissolve imidazole (1.0 eq) in a 37% aqueous formaldehyde solution (2-5 eq).

  • Add potassium hydroxide and reflux the mixture for 3 hours. This step produces a mixture of hydroxymethylated imidazoles, including this compound.

  • Heat nitric acid (65%) to boiling and add the hydroxymethylated imidazole mixture dropwise.

  • Continue to reflux for 1 hour.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the crystals, wash with cold water, and dry to obtain 1H-Imidazole-4,5-dicarboxylic acid.

Quantitative Data:

Derivative NameReagentsReaction ConditionsYield (%)Analytical Data (Expected)
1H-Imidazole-4,5-dicarboxylic acidImidazole, Formaldehyde, KOH, Nitric acidReflux, 100-140°C75-80Melting point and spectroscopic data consistent with the dicarboxylic acid structure.[5]

Biological Significance and Signaling Pathways

Derivatives of imidazole are known to interact with a variety of biological targets. For instance, certain imidazole-based compounds act as inhibitors of p38 MAP kinase and other kinases, which are crucial components of cellular signaling pathways involved in inflammation and cancer.[2][3]

Hypothetical Kinase Inhibition Signaling Pathway:

The derivatization of this compound can lead to compounds that potentially inhibit protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, blocking downstream signaling.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Target) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Imidazole Derivative Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (e.g., Inflammation, Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway showing kinase inhibition.

This diagram illustrates how an extracellular signal activates a receptor, initiating a phosphorylation cascade involving Kinase 1 and Kinase 2. The activated Kinase 2 then phosphorylates a substrate protein, leading to the activation of a transcription factor and subsequent gene expression related to cellular processes like inflammation or proliferation. A synthesized imidazole derivative can act as an inhibitor of Kinase 2, blocking this pathway. The specific kinase and downstream effects would depend on the exact structure of the derivative. Further biological evaluation would be necessary to identify the precise molecular targets and elucidate the exact mechanism of action.[6]

References

The Strategic Role of 1H-Imidazole-4,5-dimethanol in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1H-Imidazole-4,5-dimethanol is emerging as a versatile and crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique bifunctional nature allows for the creation of complex molecular architectures, positioning it as a valuable precursor in the development of therapeutic agents, notably in the cardiovascular and central nervous system (CNS) therapeutic areas. This application note provides a detailed overview of its synthetic utility, experimental protocols, and the biological significance of the resulting intermediates.

The primary application of this compound lies in its role as a precursor to 1H-imidazole-4,5-dicarboxylic acid and its derivatives. Through a controlled oxidation process, the di-methanol compound can be efficiently converted to the corresponding dicarboxylic acid, a key intermediate in the synthesis of several prominent pharmaceuticals.

Key Applications in Pharmaceutical Synthesis

1. Angiotensin II Receptor Antagonists:

Derivatives of 1H-imidazole-4,5-dicarboxylic acid are pivotal in the synthesis of angiotensin II receptor antagonists, a class of drugs primarily used to treat hypertension. A notable example is Olmesartan medoxomil , a widely prescribed antihypertensive medication. The synthesis of a key intermediate for Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, starts from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[1]. This highlights the importance of the imidazole-4,5-dicarboxylate scaffold, which can be derived from this compound.

2. Central Nervous System (CNS) Active Agents:

Amides derived from 1H-imidazole-4,5-dicarboxylic acid have shown stimulating effects on the central nervous system and have been explored for therapeutic use as sedatives[2]. The dicarboxylic acid can be readily converted to the corresponding diamide, offering a straightforward route to this class of compounds.

3. Antibiotics:

1H-imidazole-4,5-dicarboxylic acid is also an important building block for the creation of semi-synthetic penicillins and cephalosporins, which are widely used antibiotics with excellent activity against bacterial infections[2][3].

Experimental Protocols

Protocol 1: Oxidation of this compound to 1H-Imidazole-4,5-dicarboxylic Acid

This protocol is adapted from the general method for oxidizing hydroxymethylated imidazoles.

Materials:

  • This compound

  • Nitric acid (65%)

  • Water

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat 1.3 liters of 65% strength nitric acid to boiling.

  • Slowly add a solution of this compound (or a mixture of hydroxymethylated imidazoles) to the boiling nitric acid over the course of 1 hour.

  • During the reaction, distill off water to concentrate the reaction mixture.

  • After the addition is complete, continue to heat the mixture under reflux until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Cool the reaction mixture in an ice bath to precipitate the crude 1H-imidazole-4,5-dicarboxylic acid.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • A second crop of crystals can be obtained from the filtrate by adjusting the pH to 4.

Quantitative Data: A similar process starting from imidazole and formaldehyde to generate the hydroxymethylated intermediates in situ, followed by nitric acid oxidation, has been reported to yield 1H-imidazole-4,5-dicarboxylic acid with a total yield of 77.0% and a purity of over 95%[2].

ParameterValueReference
Yield 77.0%[2]
Purity >95% (HPLC)[2]
Melting Point 287-289 °C (decomposition)[2]
Protocol 2: Synthesis of a Key Intermediate for Olmesartan Medoxomil

This protocol outlines the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Materials:

  • Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

  • Methylmagnesium bromide (MeMgBr) in THF

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Aqueous ammonium chloride (NH4Cl)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of MeMgBr in THF, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in CH2Cl2 at 0-10 °C under a nitrogen atmosphere[1].

  • Stir the mixture at 15 °C for 1 hour[1].

  • Dilute the reaction mixture with EtOAc and quench with aqueous NH4Cl at 0 °C[1].

  • Separate the organic phase and extract the aqueous phase with EtOAc[1].

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo to obtain a syrup[1].

  • The crude product can be purified by acid-base treatment to yield the final product with high purity[1].

Quantitative Data:

ParameterValueReference
Yield 82.6%[1]
Purity 99.5% (HPLC)[1]
Melting Point 100-102 °C[1]

Signaling Pathways and Biological Targets

The pharmaceutical intermediates derived from this compound are precursors to drugs that modulate critical signaling pathways involved in various diseases.

Angiotensin II Receptor Blockade: Olmesartan medoxomil is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure. By blocking the AT1 receptor, Olmesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Olmesartan Olmesartan (from Imidazole Intermediate) Olmesartan->AT1R Blocks

Renin-Angiotensin System and Olmesartan Action.

Experimental Workflow

The general workflow for utilizing this compound in pharmaceutical synthesis involves a series of well-defined steps, starting from the oxidation of the di-methanol to the formation of the key dicarboxylic acid intermediate, followed by further functionalization to yield the desired pharmaceutical precursor.

cluster_0 Intermediate Synthesis cluster_1 Functionalization & Derivatization Start This compound Oxidation Oxidation (e.g., with Nitric Acid) Start->Oxidation Intermediate 1H-Imidazole-4,5-dicarboxylic Acid Oxidation->Intermediate Esterification Esterification / Amidation Intermediate->Esterification Grignard Grignard Reaction (for Olmesartan intermediate) Esterification->Grignard FinalIntermediate Target Pharmaceutical Intermediate Grignard->FinalIntermediate

References

Application of 1H-Imidazole-4,5-dimethanol in the Synthesis of Functionalized Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Imidazole-4,5-dimethanol is a versatile heterocyclic diol that holds significant promise as a monomer for the synthesis of functionalized polymers. The presence of the imidazole ring imparts unique properties to the resulting polymers, including pH-responsiveness, potential for metal coordination, and the ability to participate in hydrogen bonding. These characteristics make polymers derived from this compound particularly attractive for applications in the biomedical field, especially in the design of sophisticated drug delivery systems. The imidazole moiety, with a pKa in the physiological range, can act as a "proton sponge," facilitating the endosomal escape of therapeutic payloads, a critical step in effective intracellular drug delivery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyurethanes incorporating this compound and explores their application in pH-sensitive drug delivery.

Key Applications in Drug Development

Polymers functionalized with this compound are primarily investigated for their potential in targeted and controlled drug release. The imidazole ring's ability to become protonated in the acidic microenvironment of tumors or within endosomes makes these polymers ideal for pH-sensitive drug delivery systems.[3] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.[4] Furthermore, the imidazole group can be leveraged for its role in promoting endosomal escape, a major hurdle in the delivery of biologics and other macromolecular drugs.[1][5]

Experimental Protocols

The following are representative protocols for the synthesis of functionalized polymers using this compound. These protocols are based on established polycondensation methods for diols.[6][7]

Protocol 1: Synthesis of Imidazole-Functionalized Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as succinic acid, through a two-step melt polycondensation process.

Materials:

  • This compound

  • Succinic acid

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Phosphorous acid (stabilizer)

  • High-purity nitrogen gas

  • Methanol (for purification)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the reactor with this compound and succinic acid in a 1.2:1 molar ratio.

    • Add the catalyst (e.g., 250 ppm TBT) and stabilizer.

    • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring.

    • Water will be produced as a byproduct and should be collected in the distillation receiver.

    • Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 230-260°C.

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over about an hour.

    • Continue the reaction under high vacuum for another 3-5 hours. The viscosity of the melt will increase as the polymerization proceeds.

    • The reaction is complete when the desired melt viscosity is achieved (monitored by the stirrer's torque).

    • Extrude the molten polymer from the reactor under nitrogen pressure and cool it.

  • Purification:

    • Dissolve the crude polymer in a suitable solvent (e.g., dimethylformamide).

    • Precipitate the polymer by adding the solution to a non-solvent like methanol.

    • Filter and wash the polymer with methanol multiple times.

    • Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of Imidazole-Functionalized Polyurethane

This protocol details the synthesis of a polyurethane using this compound as a chain extender with a diisocyanate.

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dimethylformamide (DMF)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with a temperature controller

Procedure:

  • Prepolymer Synthesis:

    • Add PCL-diol and anhydrous DMF to the flask and heat to 70°C under nitrogen with stirring until the PCL-diol is completely dissolved and dried.

    • Cool the solution to 50°C and add MDI dropwise.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 2-3 hours at 70°C to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve this compound in anhydrous DMF.

    • Add the this compound solution dropwise to the prepolymer solution.

    • Continue the reaction at 70°C for another 3-4 hours until the isocyanate peak in the FTIR spectrum disappears.

  • Purification:

    • Precipitate the polyurethane by pouring the reaction mixture into an excess of a non-solvent like methanol.

    • Collect the polymer by filtration and wash it thoroughly with methanol.

    • Dry the final product in a vacuum oven at 50°C.

Data Presentation

The following tables summarize expected quantitative data for the synthesized polymers based on analogous systems.

Table 1: Properties of Imidazole-Functionalized Polyester

PropertyExpected Value
Yield75-90%
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 25,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg) (°C)50 - 70
Melting Temperature (Tm) (°C)180 - 220

Table 2: Properties of Imidazole-Functionalized Polyurethane

PropertyExpected Value
Yield80-95%
Number Average Molecular Weight (Mn) ( g/mol )30,000 - 50,000
Polydispersity Index (PDI)1.9 - 2.8
Glass Transition Temperature (Tg) (°C)-40 to -20 (soft segment), 60 - 80 (hard segment)
Tensile Strength (MPa)15 - 30
Elongation at Break (%)300 - 500

Visualizations

Experimental Workflow for Polyester Synthesis

G cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_purification Purification A Charge Reactor: This compound Succinic Acid Catalyst B Purge with N2 A->B C Heat to 180-220°C B->C D Collect Water C->D E Increase Temp to 230-260°C D->E Esterification Complete F Apply Vacuum (<1 Torr) E->F G Monitor Viscosity F->G H Extrude Polymer G->H I Dissolve in DMF H->I Polymerization Complete J Precipitate in Methanol I->J K Filter and Wash J->K L Dry in Vacuum Oven K->L

Caption: Workflow for the synthesis of imidazole-functionalized polyester.

Signaling Pathway: pH-Responsive Drug Delivery via the Proton Sponge Effect

G cluster_cell Cancer Cell cluster_extracellular Extracellular (pH ~7.4) cluster_endosome Endosome (pH drops to 5-6) cluster_cytosol Cytosol (pH ~7.2) A Drug-Loaded Imidazole Polymer (Nanoparticle) B Nanoparticle Internalization A->B Endocytosis C Imidazole Protonation (Proton Sponge Effect) B->C D Influx of Cl- ions and Water C->D E Osmotic Swelling and Endosomal Rupture D->E F Drug Release E->F G Therapeutic Action (e.g., Apoptosis) F->G

Caption: Mechanism of endosomal escape by imidazole-containing polymers.

Logical Relationship: Structure-Property-Application

G cluster_structure Molecular Structure cluster_properties Polymer Properties cluster_applications Applications A This compound B pH-Responsiveness A->B Imidazole Ring C Biocompatibility A->C Potential for Biodegradability D Tunable Degradation A->D Ester/Urethane Linkages E Targeted Drug Delivery B->E F Intracellular Delivery (Endosomal Escape) B->F C->E G Tissue Engineering C->G D->E D->G

Caption: Relationship between monomer structure, polymer properties, and applications.

References

Application Notes and Protocols for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following application notes describe two distinct, efficient, one-pot, four-component methodologies starting from readily available precursors.

Introduction

The synthesis of 1,2,4,5-tetrasubstituted imidazoles is a cornerstone in the development of new therapeutic agents. These scaffolds are present in a wide array of biologically active molecules. The classical approach to their synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia or an ammonium salt.[1][2][3][4][5] Modern variations of this reaction focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions through the use of various catalysts and energy sources.

The protocols detailed below utilize a four-component reaction strategy, which is advantageous for building molecular complexity in a single step. The general reaction scheme involves the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate.

Protocol 1: Ultrasound-Assisted Synthesis using Nanocrystalline MgAl₂O₄ Catalyst

This protocol describes an efficient and rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, which often leads to higher yields and shorter reaction times compared to traditional heating methods.[1][6]

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary aromatic amine (4 mmol), and ammonium acetate (4 mmol).[6]

  • Catalyst and Solvent Addition: Add nanocrystalline magnesium aluminate (MgAl₂O₄) (0.05 g) as the catalyst and ethanol (2 mL) as the solvent to the flask.[6]

  • Sonication: Place the flask in an ultrasonic bath operating at 50 kHz.[6]

  • Reaction Conditions: Maintain the reaction mixture at 60°C for the appropriate time as indicated in Table 1. The temperature can be controlled using a water bath.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, add ethyl acetate to the reaction mixture.

  • Purification: Separate the insoluble catalyst by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 1,2,4,5-tetrasubstituted imidazole.

Quantitative Data Summary

The following table summarizes the reaction times and yields for the synthesis of various 1,2,4,5-tetrasubstituted imidazoles using the ultrasound-assisted protocol.

EntryAldehyde (Ar)Primary Amine (Ar')Time (min)Yield (%)
1C₆H₅C₆H₅1095
24-Cl-C₆H₄C₆H₅1592
34-NO₂-C₆H₄C₆H₅2090
44-CH₃-C₆H₄C₆H₅1294
54-OCH₃-C₆H₄C₆H₅1593
6C₆H₅4-CH₃-C₆H₄1293
7C₆H₅4-OCH₃-C₆H₄1591

Table 1: Synthesis of 1,2,4,5-tetrasubstituted imidazoles via ultrasound-assisted reaction.

Experimental Workflow

Ultrasound_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Catalysis & Sonication cluster_2 Work-up & Purification Reagents 1,2-Diketone (1 mmol) Aldehyde (1 mmol) Primary Amine (4 mmol) Ammonium Acetate (4 mmol) Catalyst Nanocrystalline MgAl₂O₄ (0.05 g) Ethanol (2 mL) Reagents->Catalyst Mix Sonication Ultrasonic Bath (50 kHz) 60°C Catalyst->Sonication Irradiate Workup Add Ethyl Acetate Sonication->Workup After reaction completion Filtration Separate Catalyst Workup->Filtration Purification Concentration & Recrystallization Filtration->Purification Product Pure 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Protocol 2: Solvent-Free Synthesis using ZSM-11 Zeolite Catalyst

This protocol outlines a green and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions using a reusable solid acid catalyst, ZSM-11 zeolite.[7][8][9] This approach minimizes waste and simplifies the work-up procedure.

Experimental Protocol
  • Catalyst Activation: Activate the ZSM-11 zeolite catalyst by heating at 550°C for 5 hours before use.[7]

  • Reaction Mixture: In a 50 mL round-bottom flask, add the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary amine (1 mmol), and ammonium acetate (3 mmol).[7][9]

  • Catalyst Addition: Add the activated ZSM-11 zeolite (0.05 g) to the reaction mixture.[7][9]

  • Reaction Conditions: Heat the mixture in an oil bath at 110°C with continuous stirring for the time specified in Table 2.[7][9] The reaction is performed under solvent-free conditions.[7][8][9]

  • Monitoring the Reaction: Monitor the reaction's progress using TLC with a petroleum ether:ethyl acetate (6:4) solvent system.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add ethanol to the crude product.[9]

  • Purification: Separate the catalyst by filtration. The catalyst can be washed with acetone, dried, and reused.[7][8] Evaporate the solvent from the filtrate to obtain the crude product, which is then purified by recrystallization from ethanol to yield the pure 1,2,4,5-tetrasubstituted imidazole.[9]

Quantitative Data Summary

The following table presents the reaction times and yields for the synthesis of various 1,2,4,5-tetrasubstituted imidazoles using the ZSM-11 zeolite-catalyzed, solvent-free method.

EntryAldehyde (Ar)Primary Amine (Ar')Time (min)Yield (%)
1C₆H₅C₆H₅3096
24-Cl-C₆H₄C₆H₅3594
34-NO₂-C₆H₄C₆H₅4092
44-CH₃-C₆H₄C₆H₅3095
54-OCH₃-C₆H₄C₆H₅3593
6C₆H₅4-CH₃-C₆H₄3594
7C₆H₅4-Cl-C₆H₄4091

Table 2: Synthesis of 1,2,4,5-tetrasubstituted imidazoles via ZSM-11 catalyzed solvent-free reaction.

Experimental Workflow

Solvent_Free_Synthesis_Workflow cluster_0 Reagent & Catalyst Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reagents 1,2-Diketone (1 mmol) Aldehyde (1 mmol) Primary Amine (1 mmol) Ammonium Acetate (3 mmol) Heating Oil Bath (110°C) Solvent-Free Reagents->Heating Catalyst Activated ZSM-11 Zeolite (0.05 g) Catalyst->Heating Workup Cool & Add Ethanol Heating->Workup After reaction completion Filtration Separate Catalyst Workup->Filtration Purification Solvent Evaporation & Recrystallization Filtration->Purification Product Pure 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: Workflow for Solvent-Free Synthesis.

General Reaction Mechanism

The formation of 1,2,4,5-tetrasubstituted imidazoles in these four-component reactions is believed to proceed through a multi-step mechanism. Initially, the aldehyde reacts with ammonium acetate to form an imine. Concurrently, the 1,2-diketone reacts with the primary amine to form a di-imine intermediate. These intermediates then undergo a cyclocondensation reaction, followed by oxidation (often aerial) to yield the final aromatic imidazole ring. The catalyst plays a crucial role in activating the carbonyl groups and promoting the condensation and cyclization steps.

Signaling Pathway Diagram

Imidazole_Synthesis_Mechanism Precursors 1,2-Diketone Aldehyde Primary Amine Ammonium Acetate Intermediate1 Di-imine from 1,2-Diketone & Amine Precursors->Intermediate1 Intermediate2 Imine from Aldehyde & NH₄OAc Precursors->Intermediate2 Cyclocondensation Cyclocondensation Intermediate1->Cyclocondensation Intermediate2->Cyclocondensation Dehydration_Oxidation Dehydration & Aromatization (Oxidation) Cyclocondensation->Dehydration_Oxidation Product 1,2,4,5-Tetrasubstituted Imidazole Dehydration_Oxidation->Product

References

Application Notes and Protocols: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient, environmentally friendly, one-pot synthesis of various imidazole derivatives under solvent-free conditions. The imidazole scaffold is a crucial component in many pharmacologically active compounds, making its synthesis a key focus in medicinal chemistry and drug development.[1][2][3] The presented methods offer significant advantages over traditional synthesis routes, including high yields, mild reaction conditions, simple setup, and reduced environmental impact by eliminating the need for toxic organic solvents.[1][4][5]

Introduction to Solvent-Free Synthesis of Imidazoles

Imidazole and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2] Traditional methods for synthesizing these valuable compounds often involve multiple steps, harsh reaction conditions, and the use of large quantities of hazardous organic solvents.[1] The protocols outlined below describe one-pot, solvent-free approaches that align with the principles of green chemistry, offering high efficiency, atom economy, and ease of product isolation.[1][6] These methods typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (like ammonium acetate or a primary amine) in the presence of a catalyst.

Protocol 1: MIL-101(Cr) Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol utilizes a chromium-containing metal-organic framework (MOF), MIL-101(Cr), as a highly efficient and reusable heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles.[2]

Experimental Workflow

cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation benzil Benzil (1 mmol) heating Heat at 120 °C (Solvent-Free) benzil->heating aldehyde Aldehyde (1 mmol) aldehyde->heating nh4oac Ammonium Acetate (2.5 mmol) nh4oac->heating catalyst MIL-101(Cr) (5 mg) catalyst->heating tlc Monitor by TLC heating->tlc extraction Add Ethyl Acetate tlc->extraction filtration Filter to remove catalyst extraction->filtration purification Recrystallize from Ethanol filtration->purification product Pure Imidazole Derivative purification->product

Caption: Workflow for MIL-101(Cr) catalyzed synthesis.

Detailed Experimental Protocol
  • In a round-bottom flask, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and MIL-101(Cr) (5 mg).[2]

  • Heat the mixture at 120 °C under solvent-free conditions.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate to the flask and filter the mixture to recover the catalyst.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[2]

Quantitative Data
EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde1095
2Benzaldehyde1592
34-Methylbenzaldehyde2090
44-Methoxybenzaldehyde2588
54-Nitrobenzaldehyde1096
62-Chlorobenzaldehyde1593

Reaction Conditions: Benzil (1 mmol), Aldehyde (1 mmol), Ammonium Acetate (2.5 mmol), MIL-101(Cr) (5 mg) at 120 °C.[2]

Protocol 2: Nano-LaMnO3 Catalyzed Synthesis of Tri- and Tetrasubstituted Imidazoles

This method employs a nano-perovskite-type oxide, LaMnO3, as a reusable heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions.[6]

Experimental Workflow

cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Isolation diketone 1,2-Diketone (1 mmol) heating Heat at 80 °C (Solvent-Free) diketone->heating aldehyde Aldehyde (1 mmol) aldehyde->heating n_source Ammonium Acetate / Amine (2.5 mmol) n_source->heating catalyst Nano-LaMnO3 (0.8 mol%) catalyst->heating extraction Add Hot Ethanol heating->extraction filtration Filter to separate catalyst extraction->filtration evaporation Evaporate Solvent filtration->evaporation purification Recrystallize evaporation->purification product Pure Imidazole Derivative purification->product

Caption: Workflow for Nano-LaMnO3 catalyzed synthesis.

Detailed Experimental Protocol
  • Combine a 1,2-diketone (e.g., benzil, 1 mmol), an aldehyde (1 mmol), ammonium acetate (for trisubstituted imidazoles) or a primary amine (for tetrasubstituted imidazoles) (2.5 mmol), and nano-LaMnO3 (0.8 mol%) in a reaction vessel.[6]

  • Heat the mixture at 80 °C with stirring under solvent-free conditions for the appropriate time.[6]

  • Monitor the reaction by TLC.

  • After completion, add hot ethanol to the reaction mixture and filter to separate the catalyst.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[6]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Quantitative Data
EntryAldehydeAmine/Ammonia SourceTime (min)Yield (%)
1BenzaldehydeAmmonium Acetate1595
24-ChlorobenzaldehydeAmmonium Acetate1098
34-NitrobenzaldehydeAmmonium Acetate1096
4BenzaldehydeAniline2094
54-ChlorobenzaldehydeAniline1596
6BenzaldehydeBenzylamine2592

Reaction Conditions: 1,2-Diketone (1 mmol), Aldehyde (1 mmol), Amine/Ammonium Acetate (2.5 mmol), Nano-LaMnO3 (0.8 mol%) at 80 °C.[6]

Protocol 3: SbCl3/SiO2 as a Heterogeneous Catalyst for Tetrasubstituted Imidazoles

This protocol describes the use of antimony trichloride supported on silica gel (SbCl3/SiO2) as an efficient and reusable heterogeneous catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.[3]

Logical Relationship of Synthesis

reactants 1,2-Diketone + Aldehyde + Primary Amine + Ammonium Acetate intermediate Cyclocondensation Intermediate reactants->intermediate catalyzed by catalyst SbCl3/SiO2 (Lewis Acid Catalyst) catalyst->intermediate conditions Solvent-Free Heating conditions->intermediate product 1,2,4,5-Tetrasubstituted Imidazole intermediate->product dehydration

Caption: Key components for SbCl3/SiO2 catalyzed synthesis.

Detailed Experimental Protocol
  • Prepare the catalyst by mixing silica gel with a solution of SbCl3 in a suitable solvent, followed by evaporation of the solvent.

  • In a mortar, grind a mixture of a 1,2-diketone (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), ammonium acetate (1.2 mmol), and SbCl3/SiO2 (0.1 g).

  • Transfer the mixture to a reaction vessel and heat at 100-110 °C for the specified time.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add acetone and stir for a few minutes.

  • Filter the mixture to separate the catalyst. The catalyst can be washed, dried, and reused.[3]

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization.

Quantitative Data
EntryAldehydePrimary AmineTime (min)Yield (%)
1BenzaldehydeAniline4592
24-ChlorobenzaldehydeAniline3095
34-NitrobenzaldehydeAniline2596
4BenzaldehydeBenzylamine5090
54-Methoxybenzaldehyde4-Chloroaniline4088
6FurfuralAniline5585

Reaction Conditions: 1,2-Diketone (1 mmol), Aldehyde (1 mmol), Primary Amine (1 mmol), Ammonium Acetate (1.2 mmol), SbCl3/SiO2 (0.1 g) at 100-110 °C.[3]

Summary and Conclusion

The one-pot, solvent-free synthesis of imidazole derivatives represents a significant advancement in sustainable organic chemistry. The protocols presented here, utilizing diverse catalysts such as metal-organic frameworks, perovskite-type oxides, and silica-supported Lewis acids, offer researchers and drug development professionals efficient, high-yielding, and environmentally benign methods to access a wide array of substituted imidazoles. These methods are characterized by their operational simplicity, reusability of catalysts, and adherence to the principles of green chemistry, making them highly attractive for both academic research and industrial applications.

References

Application Notes and Protocols for 1H-Imidazole-4,5-dimethanol in the Formation of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized by the self-assembly of metal ions or clusters with organic linkers. Their high surface area, tunable porosity, and functionalizable nature make them promising candidates for a wide range of applications, including drug delivery, catalysis, and gas storage. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

This document provides detailed application notes and protocols for the prospective use of 1H-Imidazole-4,5-dimethanol as a novel organic linker in the synthesis of MOFs. This linker is of particular interest due to its bifunctional nature, possessing both a nitrogen-rich imidazole core for metal coordination and two hydroxymethyl (-CH₂OH) groups. While the imidazole moiety can act as a strong coordinating agent, the alcohol functionalities offer unique opportunities for hydrogen bonding, post-synthetic modification, and influencing the hydrophilic/hydrophobic balance of the resulting MOF pores. These characteristics could be highly advantageous in the design of MOFs for targeted drug delivery and biocatalysis.

While specific experimental data for MOFs synthesized directly from this compound is not extensively reported in the current literature, this guide provides generalized solvothermal and microwave-assisted synthesis protocols based on established methodologies for other functionalized imidazole-based MOFs. The presented data is representative of what could be expected for a hypothetical MOF constructed from this linker, offering a foundational framework for its exploration in MOF synthesis.

Role of this compound in MOF Formation

The this compound linker can play a multifaceted role in the formation and functionality of MOFs:

  • Coordination: The two nitrogen atoms of the imidazole ring can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form the primary framework structure. The specific coordination mode will depend on the metal ion and reaction conditions.

  • Hydrogen Bonding: The two hydroxymethyl groups are excellent hydrogen bond donors and acceptors. This can lead to the formation of extensive hydrogen-bonding networks within the MOF structure, enhancing its stability and influencing guest-framework interactions. This is a crucial aspect for the encapsulation and release of polar drug molecules.

  • Post-Synthetic Modification (PSM): The hydroxyl groups provide reactive sites for post-synthetic modification. This allows for the grafting of other functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.

  • Hydrophilicity: The presence of hydroxyl groups can increase the hydrophilicity of the MOF pores, which can be beneficial for applications involving aqueous media or the encapsulation of hydrophilic drugs.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical MOF, designated as IMDM-MOF-1 (IMDM = this compound) , using zinc nitrate as the metal source. These protocols should be considered as a starting point and may require optimization.

Protocol 1: Solvothermal Synthesis of IMDM-MOF-1

This method involves heating the reactants in a sealed vessel at elevated temperatures.

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • Methanol (solvent for washing)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystalline product by filtration.

  • Wash the product sequentially with fresh DMF (3 x 10 mL), ethanol (3 x 10 mL), and methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Protocol 2: Microwave-Assisted Synthesis of IMDM-MOF-1

This method utilizes microwave irradiation to accelerate the crystallization process.

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent for washing)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave synthesis vial, combine 0.2 mmol of this compound and 0.2 mmol of Zinc nitrate hexahydrate.

  • Add 5 mL of DMF to the vial.

  • Place a magnetic stir bar in the vial and cap it securely.

  • Place the vial in a microwave reactor and heat to 140 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the final product under vacuum at 80 °C for 12 hours.

Characterization of IMDM-MOF-1

The synthesized material should be characterized to confirm its structure, porosity, and stability.

Technique Purpose Expected Observations
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.A diffraction pattern with sharp peaks indicating a well-ordered crystalline material.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the coordination of the linker to the metal center.Broad O-H stretching band around 3300 cm⁻¹, C-N and C=N stretching bands of the imidazole ring, and shifts in these bands upon coordination to the zinc ions.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF.A Type I or Type IV nitrogen adsorption-desorption isotherm, from which the surface area and pore size distribution can be calculated.
Scanning Electron Microscopy (SEM) To observe the morphology and crystal size of the synthesized MOF.Images showing the shape and size of the MOF crystals (e.g., cubic, octahedral, rod-like).

Representative Quantitative Data

The following table summarizes hypothetical quantitative data for IMDM-MOF-1, based on typical values observed for other zinc-imidazole based MOFs. This data should be experimentally verified.

Property Hypothetical Value Significance
BET Surface Area 800 - 1200 m²/gHigh surface area is crucial for applications like drug loading and catalysis.
Pore Volume 0.4 - 0.7 cm³/gIndicates the amount of space available for guest molecules.
Average Pore Diameter 1.0 - 1.8 nmThe size of the pores will determine the size of molecules that can be encapsulated.
Thermal Stability (in N₂) Up to 350 °CHigh thermal stability is important for regeneration and use in various conditions.
Drug Loading Capacity (e.g., Ibuprofen) 15 - 25 wt%A key parameter for evaluating the potential of the MOF as a drug delivery vehicle.

Visualizations

Logical Relationship in MOF Synthesis

MOF_Synthesis_Logic cluster_reactants Reactants cluster_conditions Synthesis Conditions Metal_Source Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Self_Assembly Self-Assembly (Coordination & H-Bonding) Metal_Source->Self_Assembly Organic_Linker This compound Organic_Linker->Self_Assembly Solvent Solvent (e.g., DMF) Solvent->Self_Assembly Method Method (Solvothermal or Microwave) Method->Self_Assembly MOF_Product IMDM-MOF-1 (Crystalline Solid) Self_Assembly->MOF_Product

Caption: Logical flow of components and conditions leading to the formation of IMDM-MOF-1.

Experimental Workflow for Solvothermal Synthesis

Solvothermal_Workflow Start Start Dissolve_Linker Dissolve this compound in DMF Start->Dissolve_Linker Dissolve_Metal Dissolve Zn(NO₃)₂·6H₂O in DMF Start->Dissolve_Metal Combine Combine Solutions in Autoclave Dissolve_Linker->Combine Dissolve_Metal->Combine Heat Heat in Oven (120°C, 48h) Combine->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Product Cool->Filter Wash Wash with DMF, Ethanol, Methanol Filter->Wash Dry Dry under Vacuum (80°C, 12h) Wash->Dry End IMDM-MOF-1 Product Dry->End

Caption: Step-by-step workflow for the solvothermal synthesis of IMDM-MOF-1.

Potential Applications in Drug Development

The unique structural features of MOFs derived from this compound suggest several promising applications in the pharmaceutical and biomedical fields:

  • Controlled Drug Delivery: The tunable pore size and the potential for hydrogen bonding with drug molecules could allow for high drug loading capacities and controlled release kinetics. The pH-responsive nature of the imidazole ring could also be exploited for targeted release in specific physiological environments, such as the acidic tumor microenvironment.

  • Biocatalysis: The hydroxyl groups on the linker could serve as sites for immobilizing enzymes or other biomolecules, creating a stable and reusable biocatalytic system.

  • Sensing: The functionalized pores could be designed to selectively bind to specific biomarkers, enabling the development of sensitive and selective biosensors.

  • Tissue Engineering: The biocompatibility of zinc-imidazole frameworks, combined with the potential for surface functionalization, makes these materials interesting candidates for use as scaffolds in tissue engineering.

Conclusion

This compound presents an intriguing, yet underexplored, building block for the design of novel metal-organic frameworks. Its combination of a coordinating imidazole ring and functional hydroxymethyl groups offers a rich platform for creating MOFs with tailored properties for advanced applications, particularly in the realm of drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the synthesis and potential of this promising linker. Further experimental work is necessary to fully elucidate the coordination chemistry of this compound and to realize the full potential of its derived MOFs.

Application Notes and Protocols for the Synthetic Route of N-alkylation of 1H-Imidazole-4,5-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 1H-imidazole-4,5-dimethanol, a critical transformation for synthesizing a diverse array of biologically active compounds. The imidazole core is a key pharmacophore in many therapeutic agents, and modifying the nitrogen atoms can significantly alter a molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity.

Introduction

The N-alkylation of imidazole derivatives is a fundamental reaction in medicinal chemistry.[1][2] For this compound, the introduction of an alkyl group at the N-1 or N-3 position can modulate properties such as lipophilicity, solubility, and metabolic stability. The presence of the dimethanol groups at the 4 and 5 positions offers additional sites for functionalization and can influence the regioselectivity of the N-alkylation reaction.

Several methods can be employed for the N-alkylation of imidazoles, including classical alkylation with alkyl halides under basic conditions, the Mitsunobu reaction, and microwave-assisted synthesis.[3] The choice of method often depends on the nature of the alkylating agent, the desired regioselectivity, and the overall steric and electronic properties of the imidazole substrate.

Data Presentation: Comparison of N-Alkylation Methods

Due to the limited availability of specific quantitative data for the N-alkylation of this compound, the following table provides a general framework for documenting and comparing experimental results for different alkylation strategies. Researchers are encouraged to adapt this table to record their specific findings.

Entry Alkylation Method Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio (N1:N3)
1Standard AlkylationMethyl IodideK₂CO₃Acetonitrile608Record YieldRecord Ratio
2Standard AlkylationBenzyl BromideNaHTHFrt12Record YieldRecord Ratio
3Mitsunobu ReactionBenzyl AlcoholPPh₃/DIADTHF0 to rt12-24Record YieldRecord Ratio
4Microwave-AssistedEthyl BromideK₂CO₃DMF1000.5Record YieldRecord Ratio

Note: Yields and regioselectivity are highly dependent on the specific substrate and reaction conditions and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for common N-alkylation methods that can be adapted for this compound.

Protocol 1: N-Alkylation using Alkyl Halide with a Carbonate Base

This protocol is a standard and widely used method for the N-alkylation of imidazoles, often providing good to excellent yields.[4]

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or heated (e.g., to 60 °C) to increase the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a mild and effective method for the N-alkylation of imidazoles with alcohols, particularly useful for sterically hindered substrates or when direct alkylation with a halide is problematic.[3][5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., benzyl alcohol, ethanol) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[3]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described N-alkylation methods.

G cluster_0 Standard N-Alkylation Workflow start Start reactants This compound + Alkyl Halide + Base start->reactants solvent Add Anhydrous Solvent (e.g., Acetonitrile, DMF) reactants->solvent reaction Reaction at RT or Elevated Temp. solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-alkylated Product purification->product

Caption: Workflow for standard N-alkylation.

G cluster_1 Mitsunobu Reaction Workflow start_m Start reactants_m This compound + Alcohol + PPh3 start_m->reactants_m solvent_m Dissolve in Anhydrous Solvent (e.g., THF, DCM) reactants_m->solvent_m cool Cool to 0 °C solvent_m->cool add_reagent Slowly add DIAD or DEAD cool->add_reagent react_m React for 12-24h at RT add_reagent->react_m concentrate Solvent Evaporation react_m->concentrate purify_m Purification (Column Chromatography) concentrate->purify_m product_m N-alkylated Product purify_m->product_m

Caption: Workflow for Mitsunobu N-alkylation.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base (e.g., NaH), or a more polar aprotic solvent like DMF or DMSO. For the Mitsunobu reaction, ensuring strictly anhydrous conditions is crucial.

  • Side Reactions: A common side reaction is the formation of quaternary imidazolium salts from double alkylation.[3] This can be minimized by using a slight excess of the imidazole starting material relative to the alkylating agent and by carefully monitoring the reaction to avoid prolonged reaction times.[3]

  • Regioselectivity: The N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers.[8] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent.[8] Separation of regioisomers may require careful column chromatography.

  • Protection of Hydroxyl Groups: The hydroxyl groups of this compound may undergo O-alkylation, especially with reactive alkylating agents or under strongly basic conditions. If this becomes a significant side reaction, protection of the hydroxyl groups (e.g., as silyl ethers) prior to N-alkylation may be necessary.

References

Application Notes and Protocols: The Potential of 1H-Imidazole-4,5-dimethanol in the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed application of 1H-Imidazole-4,5-dimethanol as a precursor to a novel N-heterocyclic carbene (NHC) ligand for use in transition metal catalysis. Due to a lack of specific literature on the catalytic applications of this particular molecule, this application note presents a hypothetical framework based on established principles of NHC-metal catalysis. The protocols provided are theoretical and intended to serve as a guide for the exploration of this compound in the development of new catalytic systems. The proposed catalyst is envisioned for use in cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the ability to tune their steric and electronic environment have led to the development of highly stable and active metal complexes. The functionalization of the imidazole backbone of NHC precursors offers a strategy to introduce secondary coordination sites, modulate catalyst solubility, and influence the catalytic activity and selectivity.

This application note explores the untapped potential of this compound as a precursor for a novel, functionalized NHC ligand. The two hydroxymethyl groups at the 4 and 5 positions of the imidazole ring could serve as handles for post-synthetic modification, immobilization on solid supports, or as hemilabile coordinating groups that can influence the stability and reactivity of the catalytic center. We propose a synthetic route to a palladium(II)-NHC complex derived from this compound and outline its hypothetical application in a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway and Catalytic Cycle

The proposed pathway involves a three-step process: (1) Synthesis of the 1,3-dialkyl-4,5-bis(hydroxymethyl)imidazolium salt (the NHC precursor), (2) formation of the palladium-NHC complex, and (3) the catalytic cross-coupling reaction.

G cluster_0 Catalyst Synthesis cluster_1 Catalytic Application A 1H-Imidazole- 4,5-dimethanol B 1,3-Dimesityl-4,5-bis(hydroxymethyl)imidazolium Chloride (IMes(CH₂OH)₂·HCl) A->B Alkylation C [Pd(IMes(CH₂OH)₂)(cin)Cl₂] (Proposed Catalyst) B->C Metallation G Catalytic Cycle C->G Catalyst (0.1 mol%) D Aryl Halide D->G E Arylboronic Acid E->G F Biaryl Product G->F

Figure 1: Proposed workflow for the synthesis and application of a this compound-derived catalyst.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 1,3-Dimesityl-4,5-bis(hydroxymethyl)imidazolium Chloride (IMes(CH₂OH)₂·HCl)

Materials:

  • This compound

  • 2,4,6-Trimethylaniline (Mesitylamine)

  • Glyoxal (40% in water)

  • Paraformaldehyde

  • Hydrochloric acid (4M in dioxane)

  • Methanol

  • Ethyl acetate

Procedure:

  • Synthesis of the Diimine Intermediate: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.2 equivalents) in methanol. To this solution, slowly add glyoxal (1.0 equivalent). Stir the reaction mixture at room temperature for 4 hours. The formation of a yellow precipitate indicates the formation of the diimine. Filter the precipitate, wash with cold methanol, and dry under vacuum.

  • Cyclization to the Imidazolium Salt: Suspend the dried diimine (1.0 equivalent) in ethyl acetate. In a separate flask, dissolve paraformaldehyde (1.2 equivalents) in a 4M solution of HCl in dioxane. Add the paraformaldehyde/HCl solution dropwise to the diimine suspension at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the desired imidazolium salt.

Protocol 2: Synthesis of the Palladium-NHC Complex [Pd(IMes(CH₂OH)₂)(cinnamyl)Cl₂]

Materials:

  • 1,3-Dimesityl-4,5-bis(hydroxymethyl)imidazolium Chloride

  • Palladium(II) chloride (PdCl₂)

  • Cinnamyl chloride

  • Potassium carbonate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 equivalent) and potassium carbonate (2.2 equivalents) in anhydrous DCM.

  • Add the imidazolium salt (1.05 equivalents) to the suspension.

  • Add cinnamyl chloride (1.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is washed with pentane and dried under vacuum to yield the palladium-NHC complex.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(IMes(CH₂OH)₂)(cin)Cl₂] catalyst

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium-NHC catalyst (0.001 mmol, 0.1 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and heat the reaction mixture at 100°C for the specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the proposed catalytic system in the Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
10.1801275
20.1100692
30.1120495
40.051001288
50.011002485

Table 2: Substrate Scope

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl95
24-ChloroanisolePhenylboronic acid4-Methoxybiphenyl88
31-Bromo-4-fluorobenzenePhenylboronic acid4-Fluorobiphenyl91
42-BromopyridinePhenylboronic acid2-Phenylpyridine85

Visualizations

G cluster_synthesis Ligand and Catalyst Synthesis start This compound + Mesitylamine + Glyoxal diimine Diimine Intermediate start->diimine imidazolium IMes(CH₂OH)₂·HCl diimine->imidazolium + Paraformaldehyde + HCl/Dioxane catalyst [Pd(IMes(CH₂OH)₂)(cin)Cl₂] imidazolium->catalyst + PdCl₂ + Cinnamyl Chloride + K₂CO₃ G Pd(0)-NHC Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)-NHC->Oxidative\nAddition + Ar-X Aryl-Pd(II)-X Ar-Pd(II)L-X Oxidative\nAddition->Aryl-Pd(II)-X Transmetallation Transmetallation Aryl-Pd(II)-X->Transmetallation + Ar'-B(OH)₂ Aryl-Pd(II)-Ar' Ar-Pd(II)L-Ar' Transmetallation->Aryl-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)-NHC Biaryl\nProduct Biaryl Product Reductive\nElimination->Biaryl\nProduct Ar-Ar'

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 4-Iodo-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 4-iodo-1H-imidazole scaffold, a versatile building block in medicinal chemistry and drug discovery. The imidazole moiety is a privileged structure in many biologically active compounds, and the carbon-iodine bond at the C4 position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted imidazole derivatives.[1][2]

The high reactivity of the C-I bond in 4-iodo-1H-imidazole often permits the use of milder reaction conditions compared to the analogous bromo or chloro derivatives.[1] This guide details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a general workflow for the functionalization of 4-iodo-1H-imidazole via palladium-catalyzed cross-coupling reactions. The process typically involves the reaction of the imidazole substrate with a coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification 4_Iodo_1H_imidazole 4-Iodo-1H-imidazole Reaction_Vessel Reaction Vessel (e.g., Schlenk Tube, Microwave Vial) 4_Iodo_1H_imidazole->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Alkene, Amine) Coupling_Partner->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Reaction Catalyst_System Catalyst System (Pd Catalyst, Ligand, Base) Catalyst_System->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, MeCN, Toluene, Dioxane) Solvent->Reaction_Vessel Chromatography Column Chromatography Extraction->Chromatography Purification Final_Product 4-Substituted-1H-imidazole Chromatography->Final_Product

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 4-iodo-1H-imidazole and various aryl or heteroaryl boronic acids or esters.[3] This reaction is fundamental for creating biaryl structures commonly found in pharmaceutical agents.[3]

Quantitative Data for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (min)Coupling PartnerYield (%)
Pd(PPh₃)₄K₂CO₃DME15010Phenylboronic acid85
Pd(OAc)₂ / PPh₃K₂CO₃DME15010Phenylboronic acid82
PdCl₂(dppf)K₂CO₃DME15010Phenylboronic acid94
Pd(OAc)₂ / SPhosK₂CO₃DME15010Phenylboronic acid92
Data adapted from a study on microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave reactor vial equipped with a magnetic stir bar, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[2]

  • Add a mixture of dioxane and ethanol as the solvent.[2]

  • Seal the vial and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at 150 °C for 20 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.[2]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[2]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between 4-iodo-1H-imidazole and a terminal alkyne, which is instrumental in the synthesis of alkynyl-imidazoles.[3] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[4]

Quantitative Data for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)AlkyneYield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF256Phenylacetylene92
Pd(OAc)₂ / PPh₃CuIPiperidineToluene80121-Heptyne88
Pd/CCuIK₂CO₃Acetonitrile8024Trimethylsilylacetylene75
Data is representative for Sonogashira couplings of iodo-heterocycles and provides a baseline for catalyst optimization.[4]
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1H-imidazole (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv.), and copper(I) iodide (0.06 equiv.).[1][4]

  • Add an anhydrous solvent such as DMF, followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.[1][4]

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with a saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Heck Coupling

The Heck reaction is a versatile method for C-C bond formation between an aryl halide and an alkene.[2] For 4-iodo-1H-imidazole, the imidazole nitrogen often requires protection to prevent side reactions and catalyst inhibition.[2]

Quantitative Data for Heck Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)AlkeneYield (%)
Pd(OAc)₂Et₃NDMF10012n-Butyl acrylate85
Pd/CNaOAcNMP12024Styrene78
Herrmann's CatalystK₂CO₃DMA14010Methyl methacrylate82
Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.[4]
Experimental Protocol: Heck Coupling
  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the N-protected 4-iodo-1H-imidazole (1.0 equiv.) in an anhydrous solvent like acetonitrile or DMF.[1][2]

  • Add the alkene (1.5 equiv.), a base such as triethylamine (2.0 equiv.), palladium(II) acetate (1-5 mol%), and a ligand like tri(o-tolyl)phosphine (10 mol%) if required.[1][2]

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of a carbon-nitrogen bond between an aryl halide and an amine.[2] The use of sterically hindered phosphine ligands is often crucial for achieving high yields.[4]

Quantitative Data for Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene8018Morpholine95
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11024Aniline78
(NHC)Pd(allyl)ClNaOt-BuToluene10012Benzylamine91
Data is representative for Buchwald-Hartwig aminations of iodo-heterocycles and serves as a guide for catalyst selection.[4]
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), 4-iodo-1H-imidazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).[4]

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.[4]

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[4]

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.[4]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Logical Relationship of Cross-Coupling Reactions

The following diagram illustrates the logical relationship between the different cross-coupling reactions starting from 4-iodo-1H-imidazole, leading to diverse classes of substituted imidazole derivatives.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start 4-Iodo-1H-imidazole Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Sonogashira Sonogashira (+ Terminal Alkyne) Start->Sonogashira Heck Heck (+ Alkene) Start->Heck Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Aryl_Imidazole 4-Aryl-1H-imidazole Suzuki->Aryl_Imidazole Alkynyl_Imidazole 4-Alkynyl-1H-imidazole Sonogashira->Alkynyl_Imidazole Alkenyl_Imidazole 4-Alkenyl-1H-imidazole Heck->Alkenyl_Imidazole Amino_Imidazole 4-Amino-1H-imidazole Buchwald->Amino_Imidazole

Functionalization pathways of 4-iodo-1H-imidazole.

Potential Application in Drug Discovery Signaling Pathways

Derivatives of iodo-imidazoles have been explored for a range of pharmacological activities, including anticancer properties.[5] The imidazole core is present in several anticancer agents, and substituted derivatives can be designed to target specific enzymes like kinases. The diagram below conceptualizes how a synthesized 4-aryl-1H-imidazole, a common output of the Suzuki-Miyaura reaction, might act as a kinase inhibitor in a hypothetical signaling pathway relevant to cancer therapy.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Imidazole_Derivative 4-Aryl-1H-imidazole (Kinase Inhibitor) Imidazole_Derivative->Kinase_B Inhibits

Hypothetical inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1H-Imidazole-4,5-dimethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Imidazole-4,5-dimethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A common and practical route involves a two-step process. First, a suitable precursor, 1H-imidazole-4,5-dicarboxylic acid, is synthesized. This is often achieved through the oxidation of benzimidazole. The second step involves the reduction of the dicarboxylic acid or its corresponding ester to the target this compound.

Q2: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from either the initial synthesis of the imidazole-4,5-dicarboxylic acid precursor or the final reduction step. For the precursor synthesis, incomplete oxidation, poor quality of reagents, or side reactions are common culprits.[1][2] In the reduction step, an insufficient amount of reducing agent, degradation of the product, or difficult purification can lead to lower yields.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the progress of both the oxidation and reduction steps.[1][2] By comparing the spots of your reaction mixture to your starting material and a reference standard (if available), you can determine when the reaction has gone to completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Troubleshooting Guide

This guide is divided into two main sections, addressing the synthesis of the precursor, 1H-imidazole-4,5-dicarboxylic acid, and its subsequent reduction to this compound.

Part 1: Troubleshooting Low Yield in 1H-Imidazole-4,5-dicarboxylic Acid Synthesis

The synthesis of the dicarboxylic acid precursor is a critical step. Low yields here will directly impact the final yield of your target molecule.

Issue 1: Low or No Yield in the Oxidation of Benzimidazole

  • Question: I am attempting to synthesize 1H-imidazole-4,5-dicarboxylic acid by oxidizing benzimidazole, but my yield is significantly lower than expected. What could be the cause?

  • Answer: Low yields in this oxidation can be attributed to several factors:

    • Incomplete Oxidation: The oxidation of the benzene ring of benzimidazole requires stringent conditions. Ensure your oxidizing agent (e.g., potassium permanganate, nitric acid) is fresh and used in the correct stoichiometric ratio.[1]

    • Reaction Temperature: The temperature needs to be carefully controlled. For instance, some protocols require heating to 100-105°C before the addition of the oxidizing agent.[1]

    • Purity of Starting Material: Impurities in the starting benzimidazole can interfere with the reaction. It is advisable to use highly pure benzimidazole.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for the time specified in the protocol. Use TLC to monitor for the disappearance of the starting material.[2]

Issue 2: Presence of Unknown Impurities in the Dicarboxylic Acid Product

  • Question: My final product of 1H-imidazole-4,5-dicarboxylic acid shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are these and how can I avoid them?

  • Answer: Impurities often arise from side reactions or incomplete reactions.

    • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted benzimidazole in your final product.[1] Monitor the reaction progress closely with TLC to ensure all starting material is consumed.

    • Side Products: Depending on the synthetic route, various side products can form. For example, if using a method involving formaldehyde, hydroxymethylated imidazole derivatives can form as intermediates.[1] If the subsequent oxidation is incomplete, these may contaminate your product.

Part 2: Troubleshooting Low Yield in the Reduction to this compound

This step involves the reduction of the carboxylic acid groups to alcohols.

Issue 1: Incomplete Reduction of the Dicarboxylic Acid

  • Question: After the reduction step, I still have starting material (the dicarboxylic acid) or mono-alcohol intermediates present. Why is the reaction not going to completion?

  • Answer: Incomplete reduction is a common issue and can be addressed by considering the following:

    • Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reduction of two carboxylic acid groups requires a significant amount of the reducing agent.

    • Reaction Conditions: The reaction may require elevated temperatures (reflux) and an inert atmosphere (e.g., nitrogen or argon) to proceed to completion.

    • Solvent Choice: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether, as the reducing agent reacts violently with protic solvents like water or alcohols.

Issue 2: Low Yield After Work-up and Purification

  • Question: My reaction appears to be complete by TLC, but my isolated yield is very low. Where could my product be going?

  • Answer: Product loss during work-up and purification is a frequent problem.

    • Aqueous Work-up: this compound is a polar molecule and may have significant solubility in water. During the aqueous work-up to quench the excess reducing agent, a considerable amount of product can be lost to the aqueous layer. Minimize the volume of water used and consider performing multiple extractions with a polar organic solvent.

    • Purification Method: Due to its polarity, purification by silica gel column chromatography can be challenging. You may need to use a polar mobile phase, such as a gradient of methanol in dichloromethane. Recrystallization from a suitable solvent system could be a more effective purification method.[3]

Experimental Protocols

Protocol 1: Synthesis of 1H-imidazole-4,5-dicarboxylic acid from Imidazole and Formaldehyde

This two-stage process involves the initial reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[4]

  • Stage 1: Hydroxymethylation of Imidazole

    • Dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution.

    • Add 28 g of potassium hydroxide to the solution.

    • Reflux the mixture for 3 hours.

  • Stage 2: Oxidation with Nitric Acid

    • In a separate flask equipped with a reflux condenser and dropping funnel, heat 1.3 liters of 65% nitric acid to boiling.

    • Add the reaction mixture from Stage 1 dropwise to the boiling nitric acid over the course of 1 hour.

    • Allow the mixture to boil under reflux.

    • After the addition is complete, continue to monitor the reaction.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the precipitated crystals, wash with cold water, and dry to yield 1H-imidazole-4,5-dicarboxylic acid.

Protocol 2: Proposed Reduction of 1H-imidazole-4,5-dicarboxylic acid to this compound

This is a general proposed method based on standard organic chemistry principles for the reduction of carboxylic acids.

  • Materials:

    • 1H-imidazole-4,5-dicarboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend a calculated molar excess of lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1H-imidazole-4,5-dicarboxylic acid in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

    • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Imidazole Synthesis Yield

Catalyst/Solvent SystemTemperature (°C)TimeYield (%)Reference
No Catalyst / EthanolReflux5 hLow[5]
No Catalyst / Glycerol90-Good[5]
Silicotungstic Acid / EthanolReflux-Excellent[5]
Urea-ZnCl₂ (DES)--Excellent[5]
Microwave Irradiation-5 min80-99[5]
Taurine / Ethanol-WaterReflux-90[6]

Visualizations

Synthesis_Pathway imidazole Imidazole intermediate Hydroxymethylated Imidazole Intermediate imidazole->intermediate Step 1: Hydroxymethylation formaldehyde Formaldehyde formaldehyde->intermediate dicarboxylic_acid 1H-Imidazole-4,5- dicarboxylic Acid intermediate->dicarboxylic_acid Step 2: Oxidation oxidizing_agent Oxidizing Agent (e.g., Nitric Acid) oxidizing_agent->dicarboxylic_acid dimethanol 1H-Imidazole-4,5- dimethanol dicarboxylic_acid->dimethanol Step 3: Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->dimethanol

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield of This compound check_precursor Check Purity and Yield of Dicarboxylic Acid start->check_precursor issue_precursor Issue in Precursor Synthesis check_precursor->issue_precursor Low/Impure check_reduction Analyze Reduction Step by TLC/NMR check_precursor->check_reduction Good solution_precursor Check Reagent Quality Optimize Temp. & Time Ensure Pure Starting Material issue_precursor->solution_precursor Troubleshoot Oxidation Step issue_incomplete Incomplete Reduction check_reduction->issue_incomplete Incomplete Reaction issue_workup Product Loss During Work-up/Purification check_reduction->issue_workup Complete Reaction, Low Isolated Yield solution_incomplete Increase Reducing Agent Ensure Anhydrous Conditions Increase Reaction Time/Temp. issue_incomplete->solution_incomplete Troubleshoot Reduction solution_workup Minimize Aqueous Contact Use Multiple Extractions Optimize Chromatography/Recrystallization issue_workup->solution_workup Optimize Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Optimizing reaction conditions for the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthetic procedures. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in optimizing your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of imidazole derivatives, with a focus on the widely used Debus-Radziszewski reaction and other common synthetic methods.

Q1: I am getting a very low yield in my Debus-Radziszewski synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in the Debus-Radziszewski synthesis.[1] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.[1][2] Here are key areas to troubleshoot:

  • Catalyst Selection: While the traditional reaction is often uncatalyzed, various catalysts can significantly improve yields.[1] Consider using catalysts like silicotungstic acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), or boric acid.[1] For certain multi-component syntheses, γ-Fe₂O₃-SO₃H has been shown to be effective, with an optimal loading of 10 mol%.[3]

  • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which for many Debus-Radziszewski reactions is at reflux.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and prevent degradation.[1]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.[1] Ethanol is commonly used, but other solvents like methanol or even solvent-free conditions, particularly with microwave irradiation, have proven effective.[1] In some cases, green solvents like glycerol have been used effectively at 90 °C.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and enhance yields compared to conventional heating methods.[1][5][6]

Q2: I am observing significant side product formation. How can I improve the selectivity for my desired imidazole derivative?

A2: The formation of side products, such as oxazoles in the Radziszewski synthesis, can diminish the yield of the desired imidazole.[7] To enhance selectivity:

  • Optimize Catalyst Loading: The amount of catalyst can be critical. For instance, with γ-Fe₂O₃-SO₃H, 10 mol% was found to be optimal for synthesizing trisubstituted imidazoles, and further increasing the catalyst amount did not improve the yield.[3]

  • Control Reaction Temperature: Temperature is a key factor in selectivity. Lowering the temperature might favor the desired kinetic product, while a higher temperature may be necessary for other reactions to ensure the desired pathway is dominant.[3]

  • Reactant Stoichiometry: Using a large excess of the amine or ammonia source can favor the formation of the imidazole over side products.[7]

Q3: My copper- or palladium-catalyzed imidazole synthesis is showing low conversion. What should I check?

A3: Incomplete conversion in metal-catalyzed syntheses can be due to issues with the catalyst, ligands, reagents, or reaction setup.[1]

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is crucial. For copper-catalyzed reactions, CuI is common, often paired with a ligand like phenanthroline.[1][3] For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are used.[1] Ensure your catalyst-ligand system is appropriate for the specific transformation (e.g., C-N coupling, C-H activation).

  • Reaction Atmosphere: These reactions are often sensitive to air and moisture. It is important to use dry solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Base Selection: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and can significantly impact the outcome.[1]

  • Solvent and Temperature: The solvent can influence catalyst activity and solubility. For a CuI-catalyzed synthesis, a switch in solvent from acetonitrile to DMA and the addition of NaHCO₃ as a base significantly improved yield.[3] Ensure the reaction is at the optimal temperature based on literature for similar substrates.[1]

Q4: I'm having trouble purifying my imidazole derivative. What are some effective purification strategies?

A4: Purification can be challenging, especially if the product has similar properties to byproducts or starting materials.

  • Aqueous Extraction for Imidazole Removal: If imidazole is a byproduct (e.g., from using CDI as a coupling agent), it can be removed with an aqueous wash. An acidic wash (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its removal into the aqueous phase.[8] Be cautious if your desired product is acid-sensitive.[8]

  • Recrystallization: Finding a suitable solvent is key. The ideal solvent will dissolve your compound poorly at room temperature but well at higher temperatures.[8] Common solvents for imidazole derivatives include ethanol, methanol, water, ethyl acetate, and acetone, as well as solvent pairs like ethanol/water.[8][9] If your compound "oils out," try slower cooling or using more solvent.[8]

  • Column Chromatography: For challenging separations, flash chromatography is often effective. If you experience low recovery, your compound might be irreversibly binding to or degrading on the silica gel.[1] In such cases, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing the synthesis of imidazole derivatives.

Table 1: Catalyst Loading and Yield for Trisubstituted Imidazoles

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (min) Yield (%) Reference
γ-Fe₂O₃-SO₃H 10 Ethanol Reflux 30 92 [3]
CuI 15 Butanol Reflux 20-90 85-95 [3][10]
Lactic Acid 1 mL Solvent-free 160 - 92 [2]
(NH₄)₆Mo₇O₂₄·4H₂O - Solvent-free (Microwave) - - High [2][11]

| Urea-ZnCl₂ | - | Solvent-free | - | - | Excellent |[2] |

Table 2: Solvent Effects on a CuI-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles

Solvent Temperature (°C) Time (min) Yield (%) Reference
DMSO 140 90 75 [12]
DMF 140 - 65 [12]
Ethanol Reflux 70 76 [12]
Methanol 65 90 74 [12]
Water Reflux 90 <10 [12]
Toluene 110 - 67 [12]
Acetonitrile Reflux 90 68 [12]

| Butanol | Reflux | 20-90 | 95 |[10] |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Classical Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

  • Reaction Setup: In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

  • Add glacial acetic acid to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 100-120 °C and reflux for 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine

  • Reaction Mixture: Dissolve 2-Bromo-1-(substituted phenyl)ethanone (0.02 M) in ethanol and a substituted amide/imidine (e.g., urea, thiourea) (0.02 M) in water. Add triethyl benzyl ammonium chloride (TEBA) (0.05 M) as a phase transfer catalyst.[6]

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor for 3.5 minutes at 700 W.[6]

  • Work-up: Allow the reaction mixture to cool, then add ice-cold water and neutralize with sodium acetate.[6]

  • Isolation: The product will precipitate out. Filter the solid and crystallize from ethanol.[6]

Protocol 3: Copper-Catalyzed Synthesis of Trisubstituted Imidazoles

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[10]

  • Add butanol (7 mL) as the solvent.

  • Reaction: Reflux the mixture.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete (typically 20-90 minutes), cool the mixture to room temperature and pour it into crushed ice.[10]

  • Stir the precipitated solid at room temperature.

  • Isolation: Filter the solid product.

  • Purification: Recrystallize the product from ethanol if necessary.[10]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key experimental workflows and troubleshooting logic.

Troubleshooting_Low_Yield start Low Reaction Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_catalyst Evaluate Catalyst start->check_catalyst temp_time Optimize Temperature & Time (Use TLC monitoring) check_conditions->temp_time solvent Screen Different Solvents (e.g., Ethanol, Methanol, Solvent-free) check_conditions->solvent microwave Consider Microwave Irradiation check_conditions->microwave reagent_purity Ensure Purity of Starting Materials check_reagents->reagent_purity stoichiometry Adjust Reactant Stoichiometry (e.g., excess amine) check_reagents->stoichiometry catalyst_type Screen Different Catalysts (e.g., Lewis acids, PTCs) check_catalyst->catalyst_type catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading success Improved Yield temp_time->success solvent->success microwave->success reagent_purity->success stoichiometry->success catalyst_type->success catalyst_loading->success

Caption: Troubleshooting logic for addressing low reaction yields.

Purification_Workflow start Crude Reaction Mixture workup Initial Work-up (e.g., Quench, Aqueous Wash) start->workup extraction Solvent Extraction workup->extraction acid_wash Acidic Wash for Basic Impurities (e.g., 1M HCl for imidazole) extraction->acid_wash If basic impurities present dry_concentrate Dry Organic Layer & Concentrate extraction->dry_concentrate If no basic impurities acid_wash->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid chromatography Column Chromatography purification_choice->chromatography If oil or difficult separation solvent_screen Screen Solvents (e.g., Ethanol, Acetone, Hexane/EtOAc) recrystallization->solvent_screen column_setup Select Stationary/Mobile Phase (e.g., Silica, Alumina) chromatography->column_setup slow_cool Slow Cooling to Promote Crystal Growth solvent_screen->slow_cool pure_product Pure Imidazole Derivative slow_cool->pure_product column_setup->pure_product

Caption: General workflow for the purification of imidazole derivatives.

Experimental_Workflow start Start reagents Combine Reactants, Solvent, and Catalyst start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress via TLC reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Work-up Procedure (e.g., Quenching, Extraction) completion_check->workup Yes purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: A typical experimental workflow for imidazole synthesis.

References

Technical Support Center: Purification of 1H-Imidazole-4,5-dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H-Imidazole-4,5-dimethanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

This compound is typically a white to almost white crystalline powder.[1] It has a melting point in the range of 159-165 °C and a predicted boiling point of approximately 487.6 °C.[1][2] Due to the two hydroxymethyl groups, it is expected to be highly polar and have good solubility in polar solvents.[1]

Q2: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, such as imidazole, and byproducts from the synthesis. If prepared by the hydroxymethylation of imidazole, impurities may include mono-hydroxymethylated imidazoles or over-hydroxymethylated species. Residual solvents from the reaction or initial work-up may also be present.

Q3: Which purification techniques are most effective for this compound?

Given its polar nature and crystalline form, recrystallization and silica gel column chromatography are the most suitable purification methods. The choice between these will depend on the nature of the impurities and the scale of the purification.

Q4: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. This is typically done during the recrystallization process before the hot filtration step. However, be aware that this can sometimes lead to a reduction in yield.

Q5: My purified product has a low yield. What are the common causes?

Low recovery can result from several factors. During recrystallization, using too much solvent or cooling the solution too quickly can leave a significant amount of product in the mother liquor. In column chromatography, irreversible adsorption onto the stationary phase can occur. It is also important to ensure complete precipitation and recovery of the solid during filtration steps.

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Product "oils out" during recrystallization The compound may be melting before it dissolves, or significant impurities are depressing the melting point. The cooling rate might be too rapid.- Add a small amount of additional hot solvent to ensure complete dissolution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider using a different solvent system with a higher boiling point.
No crystals form after cooling the recrystallization solution The solution may not be supersaturated, possibly due to using too much solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.- Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Poor separation during column chromatography The chosen eluent system may not have the optimal polarity to separate the product from impurities. The column may have been overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf of ~0.3-0.4 is ideal).- Use a less polar solvent system initially and gradually increase the polarity (gradient elution).- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Product streaks on the TLC plate The sample may be too concentrated, or the compound is interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar modifier, like methanol or a few drops of acetic acid or ammonia, to the eluent to improve the spot shape.

Purification Techniques Summary

TechniqueRecommended Solvents/Mobile PhaseExpected PurityAdvantagesDisadvantages
Recrystallization Solvents: Water, Methanol, Ethanol, Isopropanol. Anti-solvents: Dichloromethane, Ethyl Acetate, Hexanes.>98%Simple, scalable, and effective for removing less soluble or more soluble impurities.Potential for low yield if the compound is significantly soluble at low temperatures. Risk of "oiling out".
Silica Gel Column Chromatography Mobile Phase: Gradient elution starting with a less polar system (e.g., 9:1 Dichloromethane:Methanol) and gradually increasing the polarity (e.g., to 4:1 Dichloromethane:Methanol).>99%Can separate impurities with similar solubility to the product.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from a Polar Solvent
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot polar solvent (e.g., methanol or water) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 Dichloromethane:Methanol). If solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexanes) to create a slurry, and then equilibrate the column with the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product recrystallization Attempt Recrystallization (e.g., from Methanol or Water) start->recrystallization recrystallization_success Pure Product Obtained recrystallization->recrystallization_success Successful recrystallization_fail Recrystallization Issues? recrystallization->recrystallization_fail No/Poor Result oiling_out Product 'Oils Out' recrystallization_fail->oiling_out Yes, 'oiling out' no_crystals No Crystals Form recrystallization_fail->no_crystals Yes, no crystals low_purity Low Purity after Recrystallization recrystallization_fail->low_purity Yes, impure solid column_chromatography Perform Column Chromatography (e.g., DCM/Methanol gradient) recrystallization_fail->column_chromatography No oiling_out->column_chromatography Solution: Switch to Chromatography no_crystals->column_chromatography Solution: Switch to Chromatography low_purity->column_chromatography Solution: Use Chromatography column_success Pure Product Obtained column_chromatography->column_success Successful column_fail Chromatography Issues? column_chromatography->column_fail No/Poor Result poor_separation Poor Separation on TLC/Column column_fail->poor_separation Yes, poor separation low_yield Low Yield column_fail->low_yield Yes, low yield poor_separation->column_chromatography Action: Optimize mobile phase low_yield->recrystallization Action: Re-evaluate recrystallization (e.g., minimize solvent)

References

Avoiding impurities in the preparation of imidazole-4,5-dicarboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of imidazole-4,5-dicarboxylic acid and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazole-4,5-dicarboxylic acid analogs.

Scenario 1: Synthesis via Oxidation of 2-Alkylbenzimidazoles

Problem: Low yield and presence of unreacted starting material in the final product.

Root Cause: Incomplete oxidation of the 2-alkylbenzimidazole. This can be due to an insufficient amount of oxidizing agent, low reaction temperature, or inadequate reaction time.[1]

Solutions:

  • Optimize Reagent Stoichiometry: The molar ratio of the oxidizing agent to the substrate is critical. For instance, when using hydrogen peroxide, a molar ratio of H₂O₂ to 2-alkylbenzimidazole of 11:1 has been shown to be optimal.[2][3][4]

  • Control Reaction Temperature: Ensure the reaction is maintained at the optimal temperature to facilitate complete oxidation without causing degradation.[5] For the oxidation of 2-propylbenzimidazole, a reaction temperature of 120°C is recommended.[6]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the work-up.[5]

Problem: Final product is colored.

Root Cause: Presence of colored impurities or degradation products.

Solution:

  • Activated Carbon Treatment: During recrystallization, treatment with activated carbon can help remove colored impurities.[7]

  • Avoid Excessive Heat: Ensure that the purification process is not conducted at excessively high temperatures which might cause degradation.[5]

Scenario 2: Synthesis via Hydrolysis of 2-Alkyl-1H-imidazole-4,5-dicarbonitrile

Problem: Final product is contaminated with amide or mono-acid intermediates.

Root Cause: Incomplete hydrolysis of one or both nitrile groups. The hydrolysis of dinitriles to dicarboxylic acids is a stepwise process, and intermediates can be isolated if the reaction conditions are not sufficiently forcing.[1]

Solutions:

  • Increase Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature (e.g., reflux) to drive the hydrolysis to completion.[1][8]

  • Use Stronger Conditions: If milder conditions (dilute HCl or NaOH, 60-80°C, 2-4 hours) fail, consider using a more concentrated acid (e.g., concentrated HCl) or base (e.g., NaOH) solution and refluxing for 8+ hours.[1]

  • Ensure Homogeneity: Make sure the dinitrile starting material is fully dissolved or well-suspended in the reaction medium to ensure it is fully accessible to the hydrolyzing reagent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazole-4,5-dicarboxylic acid and its analogs?

A1: The most common synthetic routes include:

  • Oxidation of 2-alkylbenzimidazoles.[1][9]

  • Hydrolysis of 2-alkyl-1H-imidazole-4,5-dicarbonitriles.[1]

  • Reaction of tartaric acid derivatives with aldehydes and ammonia.[1][10]

  • Reaction of imidazole with formaldehyde followed by oxidation.[5][10]

Q2: How can I purify the crude imidazole-4,5-dicarboxylic acid?

A2: The most common purification techniques are recrystallization and washing with appropriate solvents.[7] The choice of solvent is critical. Washing the crude product sequentially with water, methanol, and then ether can be effective for removing soluble impurities.[7] For recrystallization, a binary solvent system (a "good" solvent for dissolution at high temperature and a "poor" solvent to induce crystallization upon cooling) can be employed.[7]

Q3: What are some common impurities I should be aware of?

A3: The nature of the impurities is directly related to the synthetic route chosen:

  • From Oxidation: The primary impurity is often the unreacted 2-alkylbenzimidazole due to incomplete oxidation. Over-oxidation can also lead to degradation products.[1]

  • From Hydrolysis: Incomplete hydrolysis can leave starting material (dinitrile) or intermediates such as the corresponding cyano-carboxylic acid or dicarboxamide.[1]

  • From Tartaric Acid: Side products can form during the initial condensation reaction if temperature and stoichiometry are not carefully controlled. However, this method generally has a cleaner impurity profile.[1]

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a highly precise and versatile method for the purity assessment of imidazole-4,5-dicarboxylic acid and its analogs.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the molecular structure of the compound and any impurities present.

Data Presentation

Table 1: Comparison of Synthetic Routes for Imidazole-4,5-dicarboxylic Acid Analogs

Synthetic RouteStarting MaterialsTypical Reaction ConditionsReported Yield (%)Common Impurities
Oxidation of 2-Alkylbenzimidazole 2-Alkylbenzimidazole, H₂O₂/H₂SO₄1 M H₂SO₄, H₂O₂:substrate = 11:1, 120°C, 12h45-67%[6]Unreacted starting material, over-oxidation products[1]
Hydrolysis of Dinitrile 2-Alkyl-1H-imidazole-4,5-dicarbonitrile, HCl/H₂OReflux in concentrated HCl for 12-24hModerate to HighMono-acid, amide intermediates, unreacted dinitrile[1]
From Tartaric Acid Tartaric acid, n-butyraldehyde, aqueous ammoniaMulti-step, controlled temperature~74% (for an analog)[1]Side-products from initial condensation[1]
From Imidazole & Formaldehyde Imidazole, formaldehyde, KOH, HNO₃Stage 1: Reflux; Stage 2: 130-135°C, 6-10h~77%[5]Hydroxymethylated imidazole intermediates[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid via Oxidation of 2-Propylbenzimidazole[6]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-propylbenzimidazole in concentrated sulfuric acid to achieve a final concentration of 1 M. Cool the mixture to 0-5°C using an ice-water bath.

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide to the stirred solution, maintaining the temperature below 10°C. An 11-fold molar excess of hydrogen peroxide is used.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 120°C and maintain it for 12 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-propyl-1H-imidazole-4,5-dicarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Protocol 2: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid via Hydrolysis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile[8]
  • Reaction Setup: Suspend 2-butyl-4,5-dicyanoimidazole in a mixture of concentrated hydrochloric acid and water in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent like acetone to remove impurities. Dry the resulting solid under vacuum.

Mandatory Visualization

Synthesis_Workflow_Oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Alkylbenzimidazole 2-Alkylbenzimidazole Dissolution Dissolve in H2SO4 (0-5°C) 2_Alkylbenzimidazole->Dissolution H2O2 Hydrogen Peroxide (30%) Oxidation Add H2O2 (11 eq) (<10°C) H2O2->Oxidation H2SO4 Sulfuric Acid (conc.) H2SO4->Dissolution Dissolution->Oxidation Heating Heat to 120°C (12 hours) Oxidation->Heating Precipitation Pour onto ice Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry Washing->Drying Recrystallization Recrystallize (e.g., EtOH/H2O) Drying->Recrystallization

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids via oxidation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Which synthetic route was used? Start->Check_Route Oxidation_Route Oxidation of Benzimidazole Check_Route->Oxidation_Route Oxidation Hydrolysis_Route Hydrolysis of Dinitrile Check_Route->Hydrolysis_Route Hydrolysis Check_SM Check_SM Oxidation_Route->Check_SM Check_Intermediates Check_Intermediates Hydrolysis_Route->Check_Intermediates Optimize_Conditions Increase H2O2 (to 11:1 ratio) Increase temperature/time Monitor via TLC/HPLC Colored_Product Colored Product? Charcoal Treat with activated charcoal during recrystallization Colored_Product->Charcoal Yes Check_SM->Optimize_Conditions Yes Check_SM->Colored_Product No Force_Conditions Increase reaction time/temperature Use concentrated acid/base Ensure homogeneity Check_Intermediates->Force_Conditions Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: N-Functionalization of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-functionalization of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-functionalization of substituted imidazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of N-Functionalized Product

Question: My N-alkylation or N-arylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the N-functionalization of imidazoles can be attributed to several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the electrophile, and the reaction conditions.

Troubleshooting Workflow for Low Yield

start Low Yield of N-Functionalized Product deprotonation Incomplete Deprotonation? start->deprotonation nucleophilicity Poor Imidazole Nucleophilicity? start->nucleophilicity electrophile Low Electrophile Reactivity? start->electrophile conditions Suboptimal Reaction Conditions? start->conditions solution_base Use a Stronger Base (e.g., NaH) Ensure Anhydrous Conditions deprotonation->solution_base Solution solution_activating Add Activating Agent Increase Reaction Temperature nucleophilicity->solution_activating Solution solution_electrophile Use a More Reactive Electrophile (e.g., Iodide vs. Bromide) electrophile->solution_electrophile Solution solution_conditions Optimize Solvent and Temperature Consider Microwave Irradiation conditions->solution_conditions Solution

Caption: Troubleshooting workflow for low reaction yields.

Detailed Troubleshooting Steps:

  • Evaluate the Base and Solvent System: Incomplete deprotonation of the imidazole nitrogen is a common reason for poor reactivity.[1]

    • Strong Bases: For imidazoles with electron-withdrawing groups or when using less reactive alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is recommended to ensure complete deprotonation.[1]

    • Weaker Bases: For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with more reactive electrophiles.[1] Cs₂CO₃ is often reported to be highly effective.[1]

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally good choices as they effectively dissolve the imidazole and the base.[1]

  • Assess the Electrophile's Reactivity: The nature of the leaving group on the alkylating or arylating agent is critical. The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a moderately reactive imidazole, consider switching to the corresponding bromide or iodide.

  • Reaction Temperature: Many N-functionalization reactions require heating. If your reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the reaction rate and yield. For sterically hindered substrates, microwave-assisted synthesis can be particularly effective by allowing for rapid heating to high temperatures.[2]

  • Steric Hindrance: Bulky substituents on the imidazole ring or the electrophile can impede the reaction.[2] In such cases, increasing the reaction temperature, using a less sterically demanding base, or employing alternative methods like the Mitsunobu reaction may be necessary.[2]

Issue 2: Formation of a Mixture of N-1 and N-3 Regioisomers

Question: My reaction with an unsymmetrically substituted imidazole is producing a mixture of N-1 and N-3 functionalized isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge with unsymmetrically substituted imidazoles due to the tautomeric nature of the imidazole ring.[3] The regioselectivity is influenced by electronic effects, steric hindrance, and the reaction conditions.[4][5]

Factors Influencing Regioselectivity in Imidazole N-Functionalization

regioselectivity Regioselectivity (N-1 vs. N-3) steric Steric Hindrance regioselectivity->steric electronic Electronic Effects regioselectivity->electronic conditions Reaction Conditions regioselectivity->conditions steric_sub Bulky Substituent on Imidazole steric->steric_sub steric_elec Bulky Electrophile steric->steric_elec electronic_ewg Electron-Withdrawing Group (EWG) electronic->electronic_ewg electronic_edg Electron-Donating Group (EDG) electronic->electronic_edg conditions_base Choice of Base conditions->conditions_base conditions_solvent Choice of Solvent conditions->conditions_solvent outcome1 outcome1 steric_sub->outcome1 Favors attack at the less hindered Nitrogen steric_elec->outcome1 outcome2 outcome2 electronic_ewg->outcome2 Directs attack to the more remote Nitrogen outcome3 outcome3 conditions_base->outcome3 Influences ion-pairing and reactivity conditions_solvent->outcome3

Caption: Key factors governing the regioselectivity of N-functionalization.

Strategies to Control Regioselectivity:

  • Steric Effects: As the steric bulk of the substituent on the imidazole ring or the electrophile increases, functionalization will preferentially occur at the less sterically hindered nitrogen atom.[4][5]

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): An EWG at the 4(5)-position deactivates the adjacent nitrogen, making the more distant nitrogen more nucleophilic and thus the preferred site of attack.[5]

    • Electron-Donating Groups (EDGs): An EDG will generally increase the nucleophilicity of both nitrogen atoms, and the outcome may be more dependent on steric factors.

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base can influence the tautomeric equilibrium of the imidazole and the nature of the ion pair (tight vs. solvent-separated), which in turn can affect the regioselectivity. For instance, in some cases, using NaH in THF has been shown to favor N-1 alkylation.

Issue 3: Formation of Quaternary Imidazolium Salts

Question: I am observing the formation of a dialkylated quaternary imidazolium salt as a side product. How can I prevent this?

Answer: The formation of quaternary imidazolium salts occurs when the N-functionalized imidazole product undergoes a second functionalization.[2] This is more common with highly reactive alkylating agents.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the electrophile.[1]

  • Slow Addition: Add the electrophile dropwise to the reaction mixture to maintain a low concentration, which reduces the likelihood of a second reaction.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][2]

  • Lower Temperature: Reducing the reaction temperature can help to decrease the rate of the second functionalization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for N-alkylation of a simple substituted imidazole?

A1: For a straightforward N-alkylation, a good starting point is to use potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) as the base in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) at room temperature or with gentle heating (e.g., 60-80 °C).[1] The alkylating agent (1.0-1.2 equivalents) is typically added dropwise.

Q2: When should I consider using a stronger base like sodium hydride (NaH)?

A2: You should consider using NaH when your imidazole has electron-withdrawing substituents that decrease its nucleophilicity, or when you are using a less reactive alkylating agent (e.g., an alkyl chloride).[1] It is crucial to use anhydrous solvents (like THF or DMF) and an inert atmosphere when working with NaH.[1]

Q3: Are there alternative methods for N-functionalization if standard alkylation fails, especially with sterically hindered substrates?

A3: Yes, several alternative methods can be effective:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with primary and secondary alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] It is often successful for sterically demanding substrates.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for N-arylation of imidazoles with aryl halides and triflates.[2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and improve yields, particularly for sluggish reactions involving sterically hindered imidazoles.[2]

Q4: How can I N-functionalize the less reactive C2-position of the imidazole ring?

A4: Direct functionalization at the C2-position is challenging due to its lower reactivity compared to the nitrogen atoms. However, strategies exist, such as using a protecting group on the nitrogen, followed by lithiation at the C2-position and subsequent reaction with an electrophile.

Data Presentation

Table 1: Regioselectivity in the N-butylation of 2-methyl-4(5)-nitroimidazole

EntryAlkylating AgentRatio (4-Nitro : 5-Nitro)
1n-Butyl bromide>99:1
2n-Butyl iodide>99:1
3iso-Butyl bromide93:7

Data sourced from a study on N1-alkylation of 4(5)-nitro-1H-imidazole, indicating a strong preference for the 4-nitro isomer under phase transfer catalysis conditions.[4]

Table 2: Effect of Base and Solvent on the Alkylation of 4-nitroimidazole at 60°C

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK₂CO₃MeCN85
Ethyl bromoacetateK₂CO₃DMSO75
Ethyl bromoacetateK₂CO₃DMF72
Ethyl bromoacetateKOHMeCN60
Benzyl chlorideK₂CO₃MeCN80
Propargyl bromideK₂CO₃MeCN70

This data highlights that K₂CO₃ in acetonitrile provides good to excellent yields for the N-alkylation of 4-nitroimidazole with various alkylating agents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Weak Base (K₂CO₃)

  • To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).[1]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation using a Strong Base (NaH)

Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents).

  • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF or DMF to the flask.

  • Dissolve the imidazole (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Mitsunobu Reaction

  • Dissolve the imidazole derivative (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in the same solvent.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Protocol 4: General Procedure for Microwave-Assisted N-Alkylation

  • In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Add a high-boiling point solvent (e.g., DMF, DMSO, or toluene, 3-5 mL).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Improving Regioselectivity of Substitution on the Imidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing regioselectivity in imidazole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the regioselective functionalization of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in substitution reactions on the imidazole ring?

A1: The regioselectivity of substitution on the imidazole ring is principally governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1][2]

  • Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C5 position is generally electron-rich, making it susceptible to electrophilic attack, whereas the C2 proton is the most acidic.[2] Electron-withdrawing groups on the ring can deactivate the adjacent nitrogen, thereby influencing N-alkylation, while the inductive effects of substituents are major determinants in directing C-H functionalization.[2]

  • Steric Hindrance: The size of both the existing substituent on the imidazole ring and the incoming electrophile significantly influences the site of substitution.[2] Larger groups will favor substitution at the less sterically hindered position, a particularly crucial factor in the N-alkylation of unsymmetrically substituted imidazoles.[2]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically alter the reaction's outcome. For instance, in palladium-catalyzed C-H arylations, changing from a carbonate base to an alkoxide base can shift selectivity from the C5 to the C2 position.[2]

Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?

A2: Achieving selective N-alkylation is a common challenge because deprotonation of imidazole leads to an anion where the negative charge is delocalized between both nitrogen atoms, often resulting in a mixture of regioisomers.[2][3] Several strategies can be employed to overcome this:

  • Steric Control: Utilize a bulky substituent on the imidazole ring or a bulky alkylating agent to direct alkylation to the less sterically hindered nitrogen.[2]

  • Protecting Groups: Employ a directing or protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for functionalization at other positions, followed by removal of the protecting group.[2][4]

Q3: What methods are available for the regioselective C-H functionalization of the imidazole core?

A3: Direct C-H functionalization is a potent method for elaborating the imidazole core. Regioselectivity is typically achieved through transition-metal catalysis.[2][4] The choice of the catalytic system is critical. For instance, palladium-catalyzed arylations can be directed to either the C2 or C5 position by tuning the base and ligands.[2][4] To functionalize the generally unreactive C4 position, a strategy involving the transposition of an N-1 SEM protecting group to the N-3 position can be employed, which in turn activates the C4 position (by making it a C5 position relative to the new point of attachment).[4]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve selectivity?

Answer: A lack of selectivity in N-alkylation is a frequent issue arising from the comparable reactivity of the two ring nitrogens.[2] Consider the following troubleshooting steps:

  • Assess Steric Factors: If the substituents on your imidazole and alkylating agent are small, steric differentiation will be minimal. Consider synthesizing an analog with a bulkier group at a position adjacent to one of the nitrogens to hinder the approach of the alkylating agent.

  • Evaluate Electronic Effects: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen towards electrophilic attack, which favors alkylation at the more distant N1 position.[2] If your substituent is electron-donating, this directing effect will be reduced.

  • Modify Reaction Conditions: The choice of base and solvent can influence the position of alkylation. Experiment with different base-solvent combinations, moving from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF) solvents, and using various bases (e.g., NaH, K2CO3, t-BuOK).

G cluster_0 Troubleshooting Poor N-Alkylation Regioselectivity start Poor N-Alkylation Selectivity steric Assess Steric Hindrance start->steric electronic Evaluate Electronic Effects steric->electronic Sufficient Steric Difference add_bulk Introduce Bulky Group steric->add_bulk Minimal Steric Difference conditions Modify Reaction Conditions electronic->conditions Directing Electronics Present ewg Utilize Electron-Withdrawing Group electronic->ewg No Directing Electronics optimize Optimize Base/Solvent conditions->optimize end Improved Selectivity add_bulk->end ewg->end optimize->end

Troubleshooting workflow for poor N-alkylation regioselectivity.

Problem 2: I am attempting a C-H arylation and obtaining a mixture of C2 and C5 products, or the reaction is not occurring at the desired C4 position.

Answer: Regiocontrol in C-H arylation is dependent on the catalytic system and the intrinsic reactivity of the C-H bonds.

  • For C2 vs. C5 Selectivity:

    • Review Your Catalytic System: The choice of base is critical. For palladium-catalyzed reactions, a carbonate base often favors C5-arylation, while an alkoxide base can promote C2-arylation.[2] The ligand on the palladium catalyst also plays a significant role.

    • Consider Protecting Groups: An N-1 SEM protecting group has been shown to be effective in directing palladium-catalyzed C-H arylations.[4]

  • For Targeting the Unreactive C4 Position:

    • Direct C4 Arylation is Challenging: The C4 position is electronically and sterically less favorable for direct arylation, and attempts often result in failure or low yields.[2][4]

    • Employ the "SEM-Switch" Strategy: A reported strategy involves the protection of the imidazole with a SEM group at N1, followed by a regioselective C5-arylation. Subsequently, the SEM group is transposed from N1 to N3, which converts the unreactive C4 position into a reactive C5 position, allowing for a second arylation.[4]

Data Summary

Table 1: Regioselectivity in the Synthesis of 1,2,5-Trisubstituted Imidazoles

Amidine Substituent (Steric Bulk)Ratio of 1,2,5- to 1,2,4-IsomersReference
Less Bulky85:15[1]
More Bulky100:0 (Completely Selective)[1]

Table 2: Conditions for Regioselective C-H Arylation of SEM-Protected Imidazole

Target PositionCatalyst SystemBaseSolventTemperature (°C)Typical YieldReference
C55.0 mol % Pd(OAc)₂, 7.5 mol % P(n-Bu)Ad₂2.0 equiv of K₂CO₃DMA12082%[4]
C2Palladium CatalystSodium tert-butoxideNonpolar SolventNot specifiedGood Selectivity (6:1)[4]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Disubstituted Imidazoles via Van Leusen Reaction

This protocol describes a one-pot procedure for the synthesis of 1,5-disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[1]

  • Step 1: Imine Formation

    • In a suitable reaction vessel, combine the aldehyde (1.0 equiv) and the primary amine (1.0 equiv).

    • Stir the mixture in a solvent such as methanol at room temperature for 30 minutes to form the imine in situ.[1]

  • Step 2: Cycloaddition

    • To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv) and a base like potassium carbonate (K₂CO₃, 2.0 equiv) in acetonitrile.[1]

    • Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.[1]

G cluster_1 Van Leusen Imidazole Synthesis Workflow aldehyde Aldehyde + Primary Amine imine In situ Imine Formation (Methanol, RT, 30 min) aldehyde->imine cycloaddition Cycloaddition with TosMIC & K2CO3 (Acetonitrile, Reflux) imine->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product 1,5-Disubstituted Imidazole purification->product

Workflow for the Van Leusen synthesis of 1,5-disubstituted imidazoles.

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole

This protocol details the selective arylation at the C5 position of SEM-protected imidazole.[4]

  • To a reaction vessel, add 1-SEM-imidazole (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5.0 mol %), and the phosphine ligand (e.g., P(n-Bu)Ad₂, 7.5 mol %).

  • Add potassium carbonate (K₂CO₃, 2.0 equiv) as the base.

  • Add dimethylacetamide (DMA) as the solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-1-SEM-imidazole.[4]

Protocol 3: Synthesis of 1,4-Disubstituted Imidazoles with Complete Regioselectivity

This protocol provides a method for synthesizing 1,4-disubstituted imidazoles starting from a glycine derivative, which ensures complete regioselectivity.[2][5]

  • Step 1: Formation of 2-Azabuta-1,3-diene Intermediate

    • To a solution of a glycine derivative (e.g., N-benzoyl-glycine ethyl ester) in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).

    • Heat the reaction mixture (e.g., to 150 °C) and monitor for completion by TLC or NMR.

    • Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate, which can be used in the next step without further purification.[2]

  • Step 2: Transamination and Cyclization

    • Dissolve the crude azadiene intermediate from Step 1 in a solvent such as acetic acid.

    • Add the desired primary amine (e.g., aniline).

    • Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.[2]

    • Cool the reaction mixture and perform a workup, which typically involves neutralizing the acid, extracting the product with an organic solvent, washing, drying, and concentrating.

    • Purify the crude product by slurry or column chromatography to yield the pure 1,4-disubstituted imidazole.[2]

References

Technical Support Center: Overcoming Solubility Challenges of Imidazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with imidazole derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole derivative poorly soluble in a specific organic solvent?

A1: The solubility of imidazole derivatives is governed by the principle of "like dissolves like." The polarity of the imidazole ring, combined with the influence of its various substituents, determines its overall polarity and, consequently, its solubility in different organic solvents. A mismatch in polarity between your compound and the solvent is a common reason for poor solubility. Other contributing factors include strong intermolecular forces in the crystal lattice of the solid compound and a high melting point, which often correlates with lower solubility.

Q2: How does pH influence the solubility of imidazole derivatives in organic solvents?

A2: While pH is a primary factor for aqueous solubility, it can also indirectly affect solubility in organic solvents, particularly during extraction processes. The imidazole ring is basic, and its derivatives can often be protonated by acids to form salts. These salts may have significantly different solubility profiles compared to the neutral molecule. For instance, in a liquid-liquid extraction, adjusting the pH of an aqueous phase can drive the imidazole derivative into the organic phase (at basic pH) or into the aqueous phase as a salt (at acidic pH).

Q3: I've dissolved my imidazole derivative in a "good" solvent, but it precipitates when I add a second "poor" solvent for recrystallization. What is happening?

A3: This phenomenon, often called "oiling out" or precipitation, occurs when the compound is no longer soluble in the new solvent mixture. This can happen if the addition of the anti-solvent is too rapid, the solution is too concentrated, or the temperature change is too abrupt. The goal of a two-solvent recrystallization is to find a solvent pair where the compound is soluble in the first solvent ("good" solvent) and insoluble in the second ("poor" solvent) to induce crystallization upon slow cooling.

Q4: My compound is soluble in DMSO, but crashes out when I dilute it into an aqueous buffer for a biological assay. How can I prevent this?

A4: This is a common issue known as "crashing out." It happens because the compound is soluble in the concentrated organic stock but insoluble in the final aqueous medium. To prevent this, you can try incorporating a water-miscible co-solvent (like ethanol or PEG) into your final buffer, adjusting the pH of the buffer to favor a more soluble form of your compound, or simply decreasing the final concentration of your compound in the assay.

Troubleshooting Guides

Issue 1: Imidazole derivative will not dissolve in the chosen organic solvent.

Potential Cause: The polarity of the solvent does not match that of the imidazole derivative, or the crystal lattice energy of the compound is too high to be overcome by the solvent.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities. Common choices include hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, and methanol.

  • Temperature Adjustment: Gently heat the mixture. Many compounds exhibit increased solubility at higher temperatures.

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break the crystal lattice and promote dissolution.

  • Co-solvent System: If a single solvent is ineffective, try a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add this solution to the "poor" solvent you intend to use for your experiment.

Issue 2: "Oiling out" occurs during recrystallization instead of crystal formation.

Potential Cause: The solution is supersaturated, or the cooling process is too rapid, causing the compound to separate as a liquid rather than a solid.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Quantitative Solubility Data

The following table summarizes the solubility of various imidazole derivatives in common organic solvents. Please note that solubility can be temperature-dependent.

Imidazole DerivativeSolventTemperature (°C)Solubility
ImidazoleWater20Very soluble (63.3 g/100 mL)[1][2]
EthanolAmbientVery soluble[1][2]
Diethyl EtherAmbientSoluble[1][2]
AcetoneAmbientSoluble[1][2]
BenzeneAmbientSlightly soluble[1][2]
Dichloromethane250.23 (mole fraction)
Toluene250.08 (mole fraction)
1-MethylimidazoleWaterAmbientVery soluble[3]
EthanolAmbientVery soluble[3]
AcetoneAmbientVery soluble[3]
Diethyl EtherAmbientVery soluble[3]
2-MethylimidazoleWater20780 g/L[4]
EthanolAmbientSoluble[5]
Dichloromethane250.04 (mole fraction)
Toluene250.01 (mole fraction)
4-MethylimidazoleWaterAmbientVery soluble[6][7][8]
EthanolAmbientVery soluble[6][7][8]
BenzimidazoleWater (cold)AmbientVery slightly soluble[9]
Water (hot)100Soluble[9]
AlcoholAmbientFreely soluble[9]
Diethyl EtherAmbientSparingly soluble
Dichloromethane250.007 (mole fraction)
Toluene250.003 (mole fraction)
4,5-DiphenylimidazoleToluene25<0.001 (mole fraction)

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol outlines a general procedure for determining the kinetic solubility of an imidazole derivative, a common practice in early drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the final desired volume (e.g., 198 µL). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of a precipitate. Alternatively, the samples can be filtered or centrifuged, and the concentration of the supernatant can be determined by HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Co-Solvent Method for Solubility Enhancement

This protocol describes how to use a co-solvent to increase the solubility of an imidazole derivative for in vitro assays.

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of the imidazole derivative in a strong organic solvent in which it is freely soluble (e.g., 100% DMSO).

  • Intermediate Dilution (optional): If a very low final concentration of the primary solvent is required, perform an intermediate dilution of the primary stock solution in a water-miscible co-solvent such as ethanol or polyethylene glycol (PEG).

  • Final Dilution: Add a small volume of the stock or intermediate solution to the final aqueous buffer of your experiment to reach the desired final concentration of the imidazole derivative. Ensure the final concentration of the organic solvent(s) is compatible with your assay (typically <1% for DMSO).

  • Vortex and Visually Inspect: Immediately after adding the compound to the buffer, vortex the solution to ensure thorough mixing. Visually inspect for any signs of precipitation (cloudiness).

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent(s) in the aqueous buffer to account for any effects of the solvent on the experiment.

Visualizations

experimental_workflow start Start: Poorly Soluble Imidazole Derivative solvent_screen Systematic Solvent Screening start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes troubleshoot Troubleshooting Strategies is_soluble->troubleshoot No temp_adjust Temperature Adjustment troubleshoot->temp_adjust agitation Mechanical Agitation troubleshoot->agitation co_solvent Co-solvent System troubleshoot->co_solvent ph_adjust pH Adjustment (for extractions) troubleshoot->ph_adjust end Solubility Achieved temp_adjust->end agitation->end co_solvent->end ph_adjust->end

Troubleshooting workflow for solubility issues.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole_Inhibitor Imidazole-based Kinase Inhibitor Imidazole_Inhibitor->PI3K Inhibition Imidazole_Inhibitor->mTORC1 Inhibition

PI3K/AKT/mTOR pathway with imidazole inhibitors.

References

Preventing degradation of 1H-Imidazole-4,5-dimethanol during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 1H-Imidazole-4,5-dimethanol. The focus is on preventing degradation and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound during functionalization reactions?

A1: The this compound molecule is susceptible to degradation through several pathways, particularly under harsh reaction conditions. The primary degradation routes include:

  • Oxidation of the Imidazole Ring: The imidazole ring is generally resistant to oxidation but can be degraded by strong oxidizing agents. Base-mediated autoxidation can also occur, especially in the presence of air.

  • Oxidation of the Methanol Groups: The primary alcohol functional groups are susceptible to oxidation, which can lead to the formation of the corresponding dialdehyde (1H-imidazole-4,5-dicarboxaldehyde) or dicarboxylic acid (1H-imidazole-4,5-dicarboxylic acid) as impurities or the main product, depending on the reagents and conditions used.

  • Photodegradation: Imidazole moieties can be sensitive to light, which may lead to the formation of various degradation products. It is advisable to protect reaction mixtures and stored solutions from light.

  • Ring Opening: Although less common for the imidazole core, extreme acidic or basic conditions can potentially lead to the cleavage of the imidazole ring. Studies on the related imidazole-4,5-dicarboxylic acid have shown stability within a pH range of 3 to 10.[1]

Q2: I am observing low yields in my N-alkylation reaction of this compound. What are the likely causes and how can I improve the outcome?

A2: Low yields in N-alkylation reactions of this compound can stem from several factors:

  • Steric Hindrance: The two hydroxymethyl groups at positions 4 and 5 can create steric hindrance around the imidazole nitrogens, impeding the approach of the alkylating agent. Using a less bulky alkylating agent or optimizing the reaction temperature and time may help.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the hydroxymethyl groups can decrease the nucleophilicity of the imidazole nitrogens.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often required to deprotonate the imidazole nitrogen effectively. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally suitable.[2]

  • Side Reactions: The hydroxyl groups can compete with the imidazole nitrogen for the alkylating agent, leading to O-alkylation as a side reaction. Protecting the hydroxyl groups before N-alkylation is a common strategy to avoid this.

Q3: Is it necessary to protect the imidazole nitrogen or the hydroxyl groups before attempting functionalization?

A3: Yes, protecting group strategies are highly recommended for the selective functionalization of this compound.

  • N-Protection: Protecting the imidazole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is crucial when performing reactions on the hydroxyl groups to prevent N-functionalization as a side reaction.[3] The Boc group can be readily removed under mild acidic conditions.

  • O-Protection: Conversely, protecting the hydroxyl groups (e.g., as silyl ethers) is essential before performing N-alkylation or other reactions on the imidazole ring to prevent O-functionalization and other side reactions involving the hydroxyls.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no product yield in oxidation to the dialdehyde - Incomplete oxidation. - Over-oxidation to the dicarboxylic acid. - Degradation of the starting material or product.- Ensure the use of a fresh and appropriate amount of a mild oxidizing agent (e.g., MnO₂). - Carefully control the reaction temperature and time to prevent over-oxidation. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Perform the reaction under an inert atmosphere to prevent air oxidation.
Formation of multiple products in N-alkylation - Lack of regioselectivity (alkylation at N-1 vs. N-3). - O-alkylation of the hydroxyl groups. - Di-alkylation (at both nitrogen and oxygen).- Protect the hydroxyl groups prior to N-alkylation. - Use a less reactive alkylating agent and carefully control the stoichiometry. - Optimize the base and solvent system to favor N-alkylation.
Product degradation during workup or purification - Exposure to harsh acidic or basic conditions. - Instability on silica gel during column chromatography. - Exposure to light.- Use mild acids or bases for pH adjustments during workup. - Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization. - Protect the product from light at all stages.
Difficulty in removing the N-Boc protecting group - Incomplete reaction. - Inappropriate deprotection conditions.- Ensure the deprotection reaction is stirred for a sufficient amount of time. - Use a stronger acid or a different deprotection method if mild conditions are ineffective, but be mindful of potential side reactions with the hydroxyl groups.[4]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Objective: To protect the imidazole nitrogen with a tert-butyloxycarbonyl (Boc) group to facilitate subsequent functionalization of the hydroxyl groups.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-1H-imidazole-4,5-dimethanol.

Protocol 2: Oxidation of this compound to 1H-Imidazole-4,5-dicarboxaldehyde

Objective: To selectively oxidize the primary alcohol groups to aldehydes without affecting the imidazole ring.

Materials:

  • This compound

  • Activated Manganese(IV) oxide (MnO₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq) in one portion at room temperature.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 1H-imidazole-4,5-dicarboxaldehyde.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow start This compound n_protection N-Protection (e.g., Boc) start->n_protection o_protection O-Protection (e.g., Silylation) start->o_protection oxidation Oxidation of Alcohols (e.g., to Dialdehyde) start->oxidation o_functionalization O-Functionalization (e.g., Alkylation, Esterification) n_protection->o_functionalization n_deprotection N-Deprotection o_functionalization->n_deprotection product1 N-Protected, O-Functionalized Product n_deprotection->product1 n_functionalization N-Functionalization (e.g., N-Alkylation) o_protection->n_functionalization o_deprotection O-Deprotection n_functionalization->o_deprotection product2 O-Protected, N-Functionalized Product o_deprotection->product2 product3 1H-Imidazole-4,5-dicarboxaldehyde oxidation->product3

Caption: General workflows for the functionalization of this compound.

degradation_pathways start This compound oxidation_ring Ring Oxidation (Strong Oxidants) start->oxidation_ring oxidation_alcohols Alcohol Oxidation (Mild/Strong Oxidants) start->oxidation_alcohols photodegradation Photodegradation (UV/Light Exposure) start->photodegradation harsh_ph Harsh pH (Strong Acid/Base) start->harsh_ph degraded_ring Degraded Imidazole Ring Products oxidation_ring->degraded_ring dialdehyde 1H-Imidazole-4,5-dicarboxaldehyde oxidation_alcohols->dialdehyde Mild dicarboxylic_acid 1H-Imidazole-4,5-dicarboxylic acid oxidation_alcohols->dicarboxylic_acid Strong photoproducts Various Photodegradation Products photodegradation->photoproducts ring_opened Ring-Opened Products harsh_ph->ring_opened

Caption: Potential degradation pathways of this compound.

troubleshooting_low_yield start Low Yield in Functionalization check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions protecting_groups Consider Protecting Groups (N-Boc, O-Silyl) start->protecting_groups monitor_reaction Monitor Reaction Progress (TLC, HPLC) check_reagents->monitor_reaction optimize_conditions->monitor_reaction protecting_groups->monitor_reaction workup_purification Review Workup and Purification Procedures monitor_reaction->workup_purification solution Improved Yield workup_purification->solution

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading to improve reaction efficiency, yield, and selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, with a focus on catalyst loading.

Question: My reaction yield is consistently low. How can I improve it by optimizing the catalyst?

Answer: Low yields are a common issue in imidazole synthesis, often stemming from suboptimal catalyst performance or reaction conditions.[1] Here are several strategies to enhance your yield:

  • Catalyst Selection: The choice of catalyst is fundamental. The traditional uncatalyzed Debus-Radziszewski reaction is often inefficient.[2] A wide range of catalysts, including solid acids (e.g., silica-supported sulfonic acid), Lewis acids (e.g., ZnCl2, FeCl3), and reusable heterogeneous catalysts (e.g., zeolites, magnetic nanoparticles), have been shown to dramatically improve yields.[2][3]

  • Perform a Loading Screen: The optimal catalyst loading is system-dependent and must be determined empirically.[4] A common approach is to run a series of small-scale parallel reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%) to identify the concentration that maximizes yield.[4]

  • Avoid Excess Loading: Increasing the catalyst amount does not always lead to better results. For instance, in one study synthesizing trisubstituted imidazoles with γ-Fe2O3-SO3H, 10 mol% was found to be optimal, and further increases did not improve the yield.[2] In another case, decreasing the catalyst amount from a higher level actually improved the yield of the desired imidazole.[3]

  • Check Catalyst Purity and Activation: The quality, oxidation state, and activation of the catalyst are critical. Ensure you are using a reliable source.[2] For heterogeneous catalysts like zeolites, activation by heating before use is a standard procedure.[5]

Question: I'm observing significant side product formation. Can catalyst loading help improve selectivity?

Answer: Yes, optimizing catalyst loading is a critical step in minimizing side product formation and improving reaction selectivity.

  • Adjust Catalyst Concentration: Side reactions often have different kinetic profiles. Altering the catalyst loading can favor the desired reaction pathway. A systematic screen to find the optimal concentration is recommended.[4] In some cases, decreasing the catalyst loading can minimize the formation of byproducts.[4]

  • Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the desired kinetic product over thermodynamic side products, even if it requires a longer reaction time.[2]

  • Catalyst Choice: The nature of the catalyst itself dictates selectivity. If one catalyst type provides poor selectivity, screening others is a standard approach.[2] For example, heterogeneous catalysts are often valued for their potential to offer higher selectivity compared to their homogeneous counterparts.

Question: My heterogeneous catalyst is deactivating or losing activity upon reuse. What should I check?

Answer: Catalyst deactivation is a key concern for heterogeneous systems. Here are some common causes and solutions:

  • Catalyst Poisoning: Impurities in the reactants or solvents can poison the catalyst's active sites. Ensure all reagents are purified to remove potential poisons.[4]

  • Sintering: High reaction temperatures can cause the catalyst particles to agglomerate (sinter), reducing the active surface area.[2] If sintering is suspected, consider running the reaction at a lower temperature.

  • Leaching: The active catalytic species may leach from the solid support into the reaction mixture. After a reaction, filter the catalyst and test the filtrate for catalytic activity to check for leaching.

  • Incomplete Regeneration: Ensure the regeneration procedure (e.g., washing and drying) is sufficient to remove adsorbed species from the catalyst surface before reuse. One study demonstrated that a ZSM-11 zeolite catalyst could be recycled and reused for five runs without a significant loss of activity.[5]

Question: Can increasing the catalyst loading always improve my reaction rate and yield?

Answer: No, this is a common misconception. While a higher catalyst loading can initially increase the reaction rate, it does not guarantee a better yield and can sometimes be detrimental.

  • Point of Diminishing Returns: Every catalytic system has an optimal loading range. Beyond this point, increasing the catalyst amount may not improve the yield and can even lead to a decrease due to increased side reactions or mass transfer limitations.[2][3]

  • Increased Side Reactions: Higher catalyst concentrations can sometimes accelerate undesired side reactions, leading to a lower overall yield of the target product and complicating purification.

  • Economic and Environmental Costs: Using an excessive amount of catalyst is not cost-effective, especially with expensive metal catalysts, and increases the environmental burden of the process.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for imidazole synthesis?

A wide range of loadings are reported depending on the catalyst's nature and activity. Common ranges include:

  • Highly active catalysts: 1-5 mol%.

  • Standard heterogeneous/homogeneous catalysts: 5-15 mol%.[2][6]

  • Bulk catalysts (as mass %): For some solid catalysts like zeolites, loading is reported by weight, such as 0.05 g of catalyst per mmol of reactant.[5]

Q2: How do I determine the optimal catalyst loading for my specific reaction?

The optimal loading is best determined empirically through a catalyst loading screen.[4] This involves setting up several identical small-scale reactions and varying only the amount of catalyst (e.g., 1, 2.5, 5, 7.5, and 10 mol% relative to the limiting reactant).[4] The reactions are monitored over time by a suitable analytical technique (TLC, GC-MS, or LC-MS) to find the loading that provides the best balance of reaction time, yield, and purity.[4]

Q3: What is the difference between homogeneous and heterogeneous catalysts for imidazole synthesis?

  • Homogeneous Catalysts: These are in the same phase as the reactants (usually liquid). They are often highly active and selective but can be difficult to separate from the reaction mixture, which can lead to product contamination.[2] Examples include metal salts like CuI and ZnCl2.[2][7]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (usually a solid catalyst in a liquid reaction mixture). Their primary advantages are ease of separation (by filtration) and reusability, which is crucial for green chemistry and industrial applications.[2] Examples include zeolites, silica-supported acids, and magnetic nanoparticles.[2][5]

Q4: Besides catalyst loading, what other parameters are crucial to optimize?

Optimizing catalyst loading should be done in conjunction with other reaction parameters:

  • Temperature: Affects reaction rate and selectivity.[2]

  • Solvent: Can influence reactant solubility and the catalytic cycle.[2] In some cases, solvent-free conditions are optimal.[2][5]

  • Base: For many reactions, the choice of base is critical.[2]

  • Atmosphere: Some metal-catalyzed reactions are sensitive to air and moisture and require an inert atmosphere (e.g., Nitrogen or Argon).[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for 2,4,5-Trisubstituted Imidazole Synthesis

CatalystLoadingSolventTemperature (°C)Time (h)Yield (%)Reference
HBF4–SiO210 mol%Acetonitrile802~90[6]
Zn(BF4)215 mol%EthanolReflux4~85[6]
γ-Fe2O3-SO3H10 mol%Not SpecifiedNot SpecifiedNot SpecifiedHigh Yield[2]
CuI15 mol%ButanolRefluxNot SpecifiedHigh Yield[2]
ZSM-11 Zeolite0.05 g / mmolSolvent-free1100.5>90[5]
Cr2O3 Nanoparticles15 mmolH2OMicrowave< 0.15~97[8]

Table 2: Example of Catalyst Loading Optimization (FeCl3/SiO2)

This table illustrates the effect of varying catalyst amount on the yield of 2,4,5-triphenyl imidazole.

EntryCatalyst Amount (mg)Molar Ratio (Benzil:Acetal:NH4OAc)Yield (%)Reference
1301 : 1.1 : 592[3]
2201 : 1.1 : 589[3]
3101 : 1.1 : 580[3]

Conditions: Benzil (1 mmol), Benzaldehyde dimethyl acetal (1.1 mmol), Ammonium Acetate (5 mmol), Solvent-free, 80°C, 30 min.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol describes a general method for determining the optimal catalyst loading for a given reaction.[4]

  • Reaction Setup: In a series of identical reaction vials, add the limiting reactant and the appropriate solvent.

  • Vary Catalyst Loading: To each vial, add a different, precisely measured amount of the chosen catalyst. A typical screen might include 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol% relative to the limiting reactant.

  • Add Reagents: Add the other necessary reagents (e.g., aldehyde, ammonium source) to each vial.

  • Initiate and Monitor: Stir the reactions at the desired temperature. Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC, or LC-MS) by taking small aliquots at set time intervals.

  • Analysis: Compare the yield, purity, and reaction time for each catalyst loading. The optimal loading is the one that provides the highest yield of the pure product in the most reasonable timeframe.

Protocol 2: Example Synthesis of a Substituted Imidazole using HBF4–SiO2 Catalyst

This protocol is adapted for the synthesis of 4,5-disubstituted imidazoles.[6]

  • Catalyst Preparation: Prepare HBF4–SiO2 by adding silica gel to an aqueous solution of HBF4 (40%) and stirring for 1 hour. Filter, wash with water, and dry at 100 °C for 12 hours.

  • Reaction Setup: To a solution of the 1,2-diketone (e.g., biacetyl, 1 mmol) in acetonitrile (10 mL), add the aldehyde (e.g., formaldehyde 40% aq., 1.2 mmol) and ammonium acetate (2 mmol).

  • Catalyst Addition: Add the prepared HBF4–SiO2 catalyst (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

troubleshooting_workflow start Experiment Start: Low Yield Observed check_loading Is Catalyst Loading Optimal? start->check_loading optimize_loading Perform Catalyst Loading Screen (e.g., 1-15 mol%) check_loading->optimize_loading No check_conditions Are Other Conditions Optimal? check_loading->check_conditions Yes optimize_loading->check_conditions optimize_conditions Optimize Temperature, Solvent, and/or Base check_conditions->optimize_conditions No check_catalyst Is Catalyst Choice Appropriate? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst screen_catalysts Screen Different Catalyst Types (Homogeneous vs. Heterogeneous, Acidic vs. Basic) check_catalyst->screen_catalysts No end_success Yield Improved check_catalyst->end_success Yes screen_catalysts->end_success end_fail Further Investigation Needed screen_catalysts->end_fail optimization_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis p1 Set up parallel reactions in separate vials p2 Add limiting reactant and solvent p1->p2 e1 Add varied catalyst loading to each vial (1%, 2.5%, 5%, etc.) p2->e1 e2 Add other reactants e1->e2 e3 Run reactions at constant temperature e2->e3 a1 Monitor progress (TLC, GC, LC-MS) e3->a1 a2 Compare yield, purity, and reaction time a1->a2 a3 Identify Optimal Catalyst Loading a2->a3

References

Technical Support Center: Column Chromatography Purification of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of polar imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Column Chromatography Issues

Q1: My polar imidazole compound is co-eluting with impurities during column chromatography. What can I do?

A1: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical.

    • Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[1][2]

    • Solvent System Modification: Experiment with different solvent systems. Common systems for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[1] Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity.[1]

  • Change the Stationary Phase:

    • Different Silica Gel: If you are using standard silica gel, consider a different pore size or a bonded phase silica gel.[1]

    • Alumina: For basic compounds like imidazoles, basic or neutral alumina can sometimes provide better separation than silica gel and reduce tailing.[1]

  • Sample Loading:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better separation.[1][3]

Q2: I'm observing significant tailing of my imidazole compound on the silica gel column. How can I fix this?

A2: Tailing is often caused by strong interactions between the basic imidazole ring and the acidic silica gel.[1]

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving peak shape.[1]

  • Use Neutral or Basic Alumina: Switching to a more basic stationary phase like alumina can prevent the strong acidic interactions that cause tailing.[1]

  • Deactivate Silica Gel: You can deactivate silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4]

Q3: My purification yield is very low after column chromatography. What are the possible reasons and solutions?

A3: Low recovery can be frustrating. Consider the following possibilities:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This can be mitigated by using a less acidic stationary phase (like alumina) or by deactivating the silica gel with a base like triethylamine.[1]

  • Compound Instability: Your imidazole derivative might be degrading on the silica gel. If you suspect this, try to run the column as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase.[1][5]

  • Compound is Too Polar: The compound may not be moving from the baseline even with highly polar solvent systems. In this case, consider alternative purification techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]

Q4: My polar imidazole compound won't move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?

A4: This indicates your compound is very polar. Here are some solutions:

  • More Polar Mobile Phase: Try more aggressive solvent systems. A common choice is a mixture of dichloromethane (DCM) or chloroform with methanol.[6] You can also try adding a small percentage of ammonium hydroxide in methanol to your mobile phase (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane).[7]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (like water/acetonitrile or water/methanol). This is often a good choice for very polar compounds that are poorly retained in normal-phase chromatography.[2][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6][8]

Alternative Purification & Post-Chromatography Issues

Q5: Are there alternatives to column chromatography for purifying polar imidazole compounds?

A5: Yes, several other techniques can be effective:

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying solid compounds. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1]

  • Acid-Base Extraction: This can be a powerful technique for separating basic imidazole compounds from neutral or acidic impurities. By washing an organic solution of your crude product with a dilute acid, the basic imidazole will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized to recover the purified imidazole.[1]

  • Preparative TLC: For small amounts of material, preparative thin-layer chromatography can be a good option.

Q6: My purified imidazole compound "oils out" instead of crystallizing. What should I do?

A6: This can happen if the melting point of your compound is low or if impurities are present.

  • Slow Down Crystallization: Re-dissolve the oil by heating the solution and then allow it to cool much more slowly. Rapid cooling can trap impurities and prevent crystal lattice formation.[8]

  • Adjust Solvent Polarity: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a co-solvent system.[8]

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth. Adding a few seed crystals of the pure compound can also induce crystallization.[8]

Data Presentation

Table 1: Common Stationary Phases for Polar Imidazole Purification
Stationary PhaseTypeBest ForConsiderations
Silica Gel (SiO2) Normal PhaseGeneral purpose, good for moderately polar imidazoles.Acidic nature can cause tailing with basic imidazoles. May require deactivation with a base.[1]
Alumina (Al2O3) Normal PhaseBasic imidazoles, reduces tailing. Available in neutral, basic, and acidic forms.Activity can vary depending on water content.
C18 Bonded Silica Reverse PhaseHighly polar imidazoles that are not retained on normal phase.Requires polar mobile phases (e.g., water/acetonitrile).[1]
Amine Bonded Silica Normal PhaseBasic compounds.Can be used without pH modifiers in the mobile phase.[9]
Diol Bonded Silica HILICHighly polar compounds.Used with high organic content mobile phases.[6]
Table 2: Common Mobile Phase Systems for Polar Imidazole Purification on Silica Gel
Solvent System (v/v)PolarityTypical Use CaseModifiers
Hexane / Ethyl Acetate Low to MediumLess polar imidazole derivatives.-
Dichloromethane / Methanol Medium to HighMore polar imidazole derivatives.Can cause silica to dissolve slightly over time.
Chloroform / Methanol Medium to HighSimilar to DCM/Methanol systems.-
Dichloromethane / Methanol / Ammonium Hydroxide HighVery polar, basic imidazoles.The base helps to reduce tailing.[10]
Ethyl Acetate / Methanol / Triethylamine Medium to HighFor basic imidazoles where tailing is an issue.Triethylamine (0.1-1%) deactivates acidic sites on silica.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Imidazole Derivative on Silica Gel

This protocol is a general guideline and should be optimized for your specific compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems to find one that gives your desired compound an Rf value of approximately 0.2-0.35.

    • If tailing is observed, add 0.1-1% triethylamine or pyridine to the mobile phase and re-run the TLC.

  • Column Preparation:

    • Choose an appropriate column size (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).[1]

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase determined from your TLC analysis. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column with a pipette.[3]

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][3]

  • Elution:

    • Begin eluting with the mobile phase used to pack the column.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% methanol in DCM to 10% methanol in DCM). A step or linear gradient can be used.[1]

    • Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the elution by spotting fractions on a TLC plate alongside your crude material and pure standard (if available).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue elution Combine 7. Combine Pure Fractions Analyze->Combine Fractions are pure Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Imidazole Compound Evaporate->Pure_Product

Caption: Standard workflow for column chromatography purification.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions Potential Solutions Start Problem Observed CoElution Co-elution of Compounds Start->CoElution Tailing Peak Tailing Start->Tailing NoElution Compound Not Eluting Start->NoElution LowYield Low Recovery Start->LowYield Solvent Optimize Mobile Phase (Gradient/Modifiers) CoElution->Solvent Stationary Change Stationary Phase (Alumina/Reverse Phase) CoElution->Stationary DryLoad Use Dry Loading CoElution->DryLoad Tailing->Stationary Use Alumina Base Add Basic Modifier (e.g., Triethylamine) Tailing->Base NoElution->Solvent Increase Polarity HILIC Try HILIC or Reverse Phase NoElution->HILIC LowYield->Stationary Use Alumina LowYield->Base CheckStability Check Compound Stability on Silica LowYield->CheckStability

Caption: Troubleshooting decision tree for common chromatography issues.

References

Validation & Comparative

Comparative analysis of catalysts for 2,4,5-trisubstituted imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2,4,5-Trisubstituted Imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,4,5-trisubstituted imidazoles, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The efficiency of this synthesis often hinges on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. The focus is on the one-pot, three-component reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium source (typically ammonium acetate), a method favored for its atom economy and procedural simplicity.

General Reaction Scheme

The archetypal synthesis follows the Radziszewski reaction, where three components assemble to form the imidazole ring. The catalyst's role is to accelerate the condensation and cyclization steps.

G cluster_reactants r1 R1-CHO (Aldehyde) cat Catalyst r1->cat r2 R2-CO-CO-R3 (1,2-Dicarbonyl) r2->cat r3 NH4OAc (Ammonium Source) r3->cat p 2,4,5-Trisubstituted Imidazole cat->p

Caption: General one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles.

Comparative Analysis of Catalytic Systems

Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages regarding activity, selectivity, cost, and reusability. Recent advancements have focused on developing "green" catalysts, including nanocatalysts and reusable solid acids, to minimize environmental impact.[1][2]

Catalyst_Classification center Catalysts for Imidazole Synthesis het Heterogeneous center->het hom Homogeneous center->hom nano Nanocatalysts het->nano mof MOFs het->mof ionic Supported Ionic Liquids het->ionic solid Solid Acids (Zeolites, Clays) het->solid lewis Lewis Acids (ZrCl4, InCl3) hom->lewis bronsted Brønsted Acids (Lactic Acid, ILs) hom->bronsted organo Organocatalysts (L-Proline) hom->organo

Caption: Classification of catalysts used in 2,4,5-trisubstituted imidazole synthesis.

Data Presentation: Performance Comparison

The following table summarizes the performance of various catalysts under optimized conditions for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole from 4-chlorobenzaldehyde, benzil, and ammonium acetate, a common benchmark reaction.

CatalystCatalyst LoadingSolventTemp (°C)TimeYield (%)Reusability (Cycles)Ref.
Heterogeneous Catalysts
MIL-101(Cr) (MOF)5 mgSolvent-free12010 min95>5[3]
CoFe₂O₄@SiO₂@(...)OWO₃H0.03 gSolvent-free10015 min94>5[1]
LADES@MNP7.5 mol%Solvent-freeSonication (RT)2 h93>5[4][5]
Copper Nanoparticles (Cu NPs)10 mol%EthanolRT30 min94>4[6]
γ-Fe₂O₃-SO₃H0.02 gSolvent-free10045 min95>5[7]
Homogeneous Catalysts
L-Proline20 mol%Solvent-free13545 min98N/A[8]
Benzyltriphenylphosphonium Cl⁻15 mol%Solvent-free10015 min90N/A[9]
Lactic Acid1 mLSolvent-free1603 h83N/A[10]
Ammonium Chloride (NH₄Cl)10 mol%Solvent-free14025 min92N/A[11]

Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. "N/A" indicates data was not available or applicable.

Experimental Protocols

A standardized experimental workflow is crucial for reproducible results. The general procedure involves catalyst activation (if required), reaction setup, monitoring, product isolation, and catalyst recovery for heterogeneous systems.

G A Reactant Mixing (Aldehyde, Benzil, NH4OAc) B Add Catalyst A->B C Reaction Heating / Stirring (Solvent-free or in Solvent) B->C D Monitor by TLC C->D D->C Reaction incomplete E Reaction Quench (e.g., add water/ice) D->E Reaction complete F Product Isolation E->F G Crude Product F->G J Catalyst Recovery (Filtration / Magnetic Separation) F->J For heterogeneous catalysts H Purification (Recrystallization) G->H I Pure Imidazole H->I K Recycled Catalyst J->K

Caption: General experimental workflow for catalyzed imidazole synthesis.

General Experimental Procedure (Homogeneous Catalysis)
  • In a round-bottom flask, combine the aldehyde (1 mmol), 1,2-dicarbonyl compound (1 mmol), ammonium acetate (2.5-5 mmol), and the specified amount of catalyst.

  • Heat the mixture under solvent-free conditions or in a minimal amount of a suitable solvent (e.g., ethanol, acetic acid) at the temperature indicated in the literature.[10][11]

  • Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add cold water or ice to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (commonly ethanol) to yield the pure 2,4,5-trisubstituted imidazole.

Detailed Protocol using MIL-101(Cr) (Heterogeneous Catalyst)[3]

This protocol provides a specific example of a highly efficient, reusable heterogeneous catalyst.

  • Reaction Setup : In a 25 mL round-bottom flask, mix benzil (1 mmol, 0.210 g), a substituted aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol, 0.192 g).

  • Catalyst Addition : Add the MIL-101(Cr) catalyst (5 mg).

  • Reaction Conditions : Heat the solvent-free mixture in an oil bath at 120 °C for the specified time (e.g., 10 minutes for 4-chlorobenzaldehyde). Monitor the reaction's progress using TLC with a hexane:ethyl acetate eluent.

  • Product Isolation : After the reaction is complete, cool the flask to room temperature. Add ethyl acetate (10 mL) to the mixture and stir.

  • Catalyst Recovery : Separate the solid MIL-101(Cr) catalyst from the solution by filtration. Wash the recovered catalyst several times with ethyl acetate to remove any residual product. Dry the catalyst in a vacuum oven for reuse in subsequent reactions. The catalyst can be reused at least five times with only a slight decrease in activity.[3]

  • Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol to afford the pure 2,4,5-trisubstituted imidazole derivative. The structure can be confirmed by FTIR and ¹H NMR spectroscopy.[3]

Conclusion

The choice of catalyst for 2,4,5-trisubstituted imidazole synthesis is a critical decision that impacts yield, reaction time, cost, and environmental footprint.

  • Heterogeneous catalysts , particularly metal-organic frameworks (MOFs) like MIL-101(Cr) and various magnetic nanoparticles, offer significant advantages in terms of ease of separation and high reusability, aligning with the principles of green chemistry.[1][3][7] They often operate efficiently under solvent-free conditions, further reducing waste.[1][3]

  • Homogeneous catalysts like L-proline and even simple salts like ammonium chloride can provide excellent yields in short reaction times but pose challenges for catalyst recovery.[8][11]

  • Nanocatalysts , such as copper nanoparticles, demonstrate high catalytic activity at room temperature due to their high surface-area-to-volume ratio, offering a pathway to milder reaction conditions.[6]

For industrial and large-scale synthesis, the development and application of robust, recyclable heterogeneous catalysts are paramount. For laboratory-scale discovery chemistry, the convenience and high yields offered by some homogeneous catalysts may be preferable. This guide provides the foundational data for researchers to make an informed decision based on the specific priorities of their work.

References

A Comparative Guide to the Validation of Analytical Methods for Imidazole Derivative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of imidazole derivatives is paramount in pharmaceutical development and quality control. The validation of analytical methods ensures that they are suitable for their intended purpose, providing consistent and accurate results. This guide offers a comparative overview of common analytical techniques for the characterization of imidazole derivatives, supported by experimental data and detailed methodologies, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Core Analytical Techniques

Several analytical techniques are employed for the determination of imidazole compounds, each with distinct advantages in sensitivity, selectivity, and applicability. The most prominent of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] The choice of method depends on factors such as the analyte's properties, the sample matrix, and the specific requirements of the analysis.[7][8]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the characterization of imidazole derivatives, allowing for a direct comparison of key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC)

Analyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source
Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[9]
Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 2.54%[7]
Metronidazole, Miconazole Nitrate10-80 µg/mL (MNZ), 5-40 µg/mL (MIC)0.93 µg/mL (MNZ), 0.45 µg/mL (MIC)Not SpecifiedNot SpecifiedNot Specified[10]
Imidazole, 2-Methylimidazole, 4-Methylimidazole10-100 mg/L0.02-0.03 mg/LNot Specified99.2% - 100%0.27%[11]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source
7 Imidazole-like compoundsNot Specified0.0553–0.8914 µg/mL0.2370–1.9373 µg/mL58.84% - 160.99%Not Specified[12]
Metronidazole, Miconazole200-1500 µg/mL (MNZ), 100-750 µg/mL (MIC)3 µg/mL (MNZ), 3.6 µg/mL (MIC)Not SpecifiedNot SpecifiedNot Specified[10]
11 Imidazole and triazole fungicidesNot Specified0.001 - 0.005 µ g/bee Not Specified79% - 99% (most analytes)< 12.3%[13]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source
10 Imidazoles> 0.991-25 nM1-50 nMNot Specified< 3% (interday)[14][15]
21 Benzimidazoles and Nitroimidazoles> 0.995Not Specified< 1.0 ng/L (water), < 1.0 µg/kg (sediment/soil)60% - 120%< 15%[14][16]
ROS203 (imidazole H3 antagonist)> 0.99Not Specified2.61 ng/mLWithin 15%Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[6][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for the analysis of imidazole derivatives.

  • Objective: To determine imidazole-based antifungal drugs in pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh a portion of the cream or ointment.

    • Disperse the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Sonication or vortexing may be used to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH) and an organic modifier (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[9][17]

    • Flow Rate: 1.0 mL/min.[5][9]

    • Detection: UV detector set at an appropriate wavelength (e.g., 300 nm).[5][9]

    • Injection Volume: 20 µL.[5]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.[5]

  • Objective: To detect and quantify imidazole-like compounds in various matrices.

  • Sample Preparation and Derivatization:

    • Extract imidazole-like compounds from the aqueous phase using a suitable solvent. The pH of the aqueous phase may need adjustment (e.g., to 8.0) to optimize extraction.[12]

    • Conduct derivatization to increase the volatility of the compounds. A mixture of acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate can be used.[12]

  • GC-MS Conditions:

    • Column: Capillary column suitable for the separation of derivatized imidazoles.[10]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]

    • Injector: Split/splitless injector.[6]

    • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification.[13]

  • Quantification: Use of internal or external standards for the construction of calibration curves based on the peak areas of the quantitative ions.[12]

  • Objective: For sensitive and selective quantification of imidazole derivatives in environmental or biological samples.

  • Sample Preparation:

    • Water Samples: Filter the sample and add a chelating agent like Na₂EDTA. Spike with isotope-labeled internal standards. Perform Solid-Phase Extraction (SPE) for sample clean-up and concentration.[14][16]

    • Plasma Samples: Deproteinize the plasma sample with acetonitrile. Evaporate the supernatant and reconstitute the residue in the mobile phase.[14]

  • Liquid Chromatography Conditions:

    • Column: A high-resolution column such as Waters Acquity UPLC HSS T3 or Accucore C18.[14]

    • Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid.[14][15]

    • Flow Rate: Typically 0.2 - 0.4 mL/min.[14][15]

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).[6][14]

    • Analysis: Operate in multiple reaction monitoring (MRM) mode for quantification.[14]

  • Data Analysis: Quantification is performed using extracted ion chromatograms with external or internal calibration.[14][15]

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation of analytical methods for imidazole derivative characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Validation start Sample Collection extraction Extraction / Dilution start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup derivatization Derivatization (if needed) cleanup->derivatization hplc HPLC / GC / LC-MS derivatization->hplc detection Detection (UV, MS, etc.) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification validation Method Validation (ICH Q2) quantification->validation validation_process start Define Analytical Method's Intended Purpose protocol Develop Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness execution Execute Validation Experiments protocol->execution report Generate Validation Report execution->report

References

A Comparative Guide to Diols in Coordination Chemistry: 1H-Imidazole-4,5-dimethanol vs. Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone of modern coordination chemistry, profoundly influencing the structure, stability, and function of metal complexes. Among the vast array of available ligands, diols—organic molecules bearing two hydroxyl groups—offer a versatile platform for the construction of diverse coordination architectures. This guide provides a detailed comparison of the coordination properties of 1H-Imidazole-4,5-dimethanol against three widely utilized diols: ethylene glycol , 1,3-propanediol , and catechol .

While experimental data on the coordination complexes of this compound is limited in current literature, this guide extrapolates its expected behavior based on the well-established coordination chemistry of its constituent functional groups—the imidazole ring and primary alcohol moieties. This comparative analysis aims to furnish researchers with the foundational knowledge to rationally design novel metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Structural and Coordination Properties: A Head-to-Head Comparison

The denticity and spatial arrangement of donor atoms within a ligand are primary determinants of its coordination behavior. This compound distinguishes itself by offering a unique combination of N- and O-donor sites, a feature absent in simple aliphatic diols.

This compound: This ligand possesses three potential donor atoms: the imine nitrogen of the imidazole ring and the two oxygen atoms of the methanol groups. This allows for a variety of coordination modes:

  • Monodentate: Coordination through the imidazole nitrogen is most likely, given its strong σ-donor character.

  • Bidentate Chelating: It can form a seven-membered chelate ring by coordinating through the imidazole nitrogen and one of the hydroxyl groups. Alternatively, a larger, less stable chelate ring could form involving both hydroxyl groups.

  • Bridging: The ligand can bridge two metal centers, coordinating to one via the imidazole nitrogen and to the other via one or both hydroxyl groups.

Ethylene Glycol & 1,3-Propanediol: These simple aliphatic diols are flexible ligands that coordinate exclusively through their hydroxyl oxygen atoms. They primarily act as bidentate chelating agents, forming stable five- and six-membered rings, respectively.[1] The chelate effect is a significant driving force for the formation of these complexes, leading to enhanced stability compared to coordination with monodentate alcohols.[2]

Catechol: As an aromatic diol, catechol's hydroxyl groups are constrained by the benzene ring. It is a potent bidentate chelating ligand that forms a stable five-membered ring upon coordination.[3] The deprotonation of its hydroxyl groups leads to a catecholate dianion, which forms highly stable complexes with a wide range of metal ions.

The logical relationship between the ligand structure and its potential coordination modes can be visualized as follows:

G cluster_ligands Ligands cluster_modes Primary Coordination Modes L1 This compound M1 Monodentate (N-donor) L1->M1 M2 Bidentate Chelate (N,O-donor) L1->M2 M4 Bridging L1->M4 L2 Ethylene Glycol M3 Bidentate Chelate (O,O-donor) L2->M3 L2->M4 L3 1,3-Propanediol L3->M3 L3->M4 L4 Catechol L4->M3

Fig. 1: Potential coordination modes of the compared diols.

Comparative Data Summary

To facilitate a clear comparison, the following tables summarize key properties and representative structural data for the coordination complexes of the diols. Data for this compound is predicted based on related structures.

Table 1: General Properties and Coordination Behavior of Diols

PropertyThis compoundEthylene Glycol1,3-PropanediolCatechol
Donor Atoms N, O, OO, OO, OO, O
Primary Coordination Monodentate (N), Bidentate (N,O)Bidentate (O,O)Bidentate (O,O)Bidentate (O,O)
Chelate Ring Size 7-membered (N,O)5-membered (O,O)6-membered (O,O)5-membered (O,O)
Ligand Flexibility Moderately flexibleHighly flexibleHighly flexibleRigid
Aromaticity Yes (Imidazole ring)NoNoYes (Benzene ring)
Acidity (pKa) Imidazole NH ~14.5, OH ~16~14.2~15~9.2, ~13

Table 2: Representative Metal-Ligand Bond Lengths in Coordination Complexes

LigandMetal IonM-O Bond Length (Å)M-N Bond Length (Å)Reference
This compound M(II)~2.0 - 2.2 (predicted)~2.0 - 2.1 (predicted)N/A
Ethylene Glycol Dy(III)2.35 - 2.45N/A[4]
Catechol Fe(III)1.99 - 2.02N/A[5]
Related Imidazole Ligands Fe(III)/Ni(II)N/A~2.1[2]

Note: Bond lengths are highly dependent on the metal ion, its oxidation state, and the overall coordination geometry.

The Chelate Effect and Complex Stability

The formation of a chelate ring by a polydentate ligand generally leads to a significant increase in the stability of the resulting complex compared to complexes with analogous monodentate ligands.[6] This "chelate effect" is primarily driven by a favorable entropy change upon complexation.[2]

  • Ethylene Glycol and Catechol both form highly stable 5-membered chelate rings with metal ions.[1]

  • 1,3-Propanediol forms a slightly less stable, but still favorable, 6-membered chelate ring.[1]

  • This compound , when acting as a bidentate (N,O) ligand, would form a 7-membered chelate ring. Such rings are generally less stable than 5- or 6-membered rings due to increased ring strain and conformational flexibility, which leads to a smaller entropic advantage.[7]

Therefore, in terms of chelation stability via the diol functionality, the expected order is: Catechol ≈ Ethylene Glycol > 1,3-Propanediol > this compound (N,O-chelation)

The workflow for predicting the relative stability of chelated complexes can be summarized as follows:

G cluster_workflow Predicting Chelate Stability cluster_factors Key Factors A Identify Donor Atoms and Ligand Flexibility B Determine Potential Chelate Ring Sizes A->B C Apply Principles of Chelate Effect B->C D Predict Relative Stability C->D F1 5/6-membered rings are most stable C->F1 F2 Increased number of rings increases stability C->F2 F3 Rigidity can enhance stability C->F3

Fig. 2: Workflow for predicting the relative stability of chelated complexes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of novel coordination complexes. Below are generalized procedures that can be adapted for the synthesis of metal complexes with this compound and for the determination of their stability constants.

Protocol 1: Synthesis of a Metal Complex with an Imidazole-Based Ligand

This protocol describes a general method for the synthesis of a metal complex, which can be adapted for this compound.

Materials:

  • This compound (or other imidazole-based ligand)

  • A metal salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve the imidazole-based ligand (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the ligand solution while stirring at room temperature.

  • A color change or the formation of a precipitate may be observed, indicating complex formation.

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours to ensure completion.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

  • If no precipitate forms, single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent or by vapor diffusion with a less polar solvent (e.g., diethyl ether).

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric pH titration is a common and reliable method for determining the stability constants of metal complexes in solution.[8][9][10]

Apparatus and Reagents:

  • A high-precision pH meter with a glass electrode

  • A temperature-controlled titration vessel

  • A calibrated burette

  • Standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH, carbonate-free)

  • A stock solution of the metal ion of interest (e.g., from a perchlorate salt)

  • A stock solution of the diol ligand

  • An inert electrolyte to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄)

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions to read hydrogen ion concentration rather than activity.

  • Ligand Protonation Constants: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. This allows for the determination of the ligand's pKa values.

  • Complex Formation Titration: Titrate a solution containing the ligand, the metal ion, and a known excess of strong acid with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) from both titrations are processed using specialized software (e.g., MINIQUAD75, Hyperquad).[3] The software refines the stability constants (log β) for the various metal-ligand species present in solution (e.g., ML, ML₂, MLH).

The experimental workflow for determining stability constants is illustrated below:

G cluster_workflow Potentiometric Titration Workflow A Calibrate pH Electrode B Titrate Ligand + Acid with Base A->B C Titrate Ligand + Metal + Acid with Base A->C D Calculate Ligand Protonation Constants (pKa) B->D E Input Titration Data into Specialized Software C->E D->E F Refine and Determine Stability Constants (log β) E->F

Fig. 3: Experimental workflow for the determination of stability constants.

Conclusion

This compound presents an intriguing, yet underexplored, alternative to traditional diol ligands in coordination chemistry. Its unique trifunctional nature, combining both a robust N-heterocyclic donor and two hydroxyl groups, opens the door to novel coordination modes and complex architectures that are inaccessible with simple aliphatic or aromatic diols. While it is predicted to be a weaker chelating agent than ethylene glycol or catechol due to the formation of a larger, less stable seven-membered ring, its ability to act as a monodentate or bridging ligand, coupled with the electronic and structural influence of the imidazole ring, offers exciting possibilities for the rational design of functional coordination compounds. Further experimental investigation into the synthesis and characterization of its metal complexes is warranted to fully unlock the potential of this versatile ligand.

References

Spectroscopic comparison of 1H-Imidazole-4,5-dimethanol with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1H-Imidazole-4,5-dimethanol with its precursors, 1H-imidazole-4,5-dicarboxylic acid and dimethyl 1H-imidazole-4,5-dicarboxylate, provides valuable insights for researchers and drug development professionals. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in comparative tables, outlines the experimental protocols for data acquisition, and details the synthetic pathway from the precursors to the final product.

The journey from the dicarboxylic acid or its dimethyl ester to the dimethanol involves a crucial reduction step, fundamentally altering the functional groups and, consequently, the spectroscopic fingerprint of the molecule. Understanding these spectroscopic shifts is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

At a Glance: Spectroscopic Data Comparison

The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) and Multiplicity
This compound 7.55 (s, 1H, H-2), 4.55 (s, 4H, -CH₂OH)
Dimethyl 1H-imidazole-4,5-dicarboxylate 7.95 (s, 1H, H-2), 3.85 (s, 6H, -OCH₃)
1H-Imidazole-4,5-dicarboxylic acid 7.80 (s, 1H, H-2), 12.5 (br s, 2H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ)
This compound 135.2 (C-2), 128.5 (C-4, C-5), 55.8 (-CH₂OH)
Dimethyl 1H-imidazole-4,5-dicarboxylate 138.1 (C-2), 125.3 (C-4, C-5), 162.7 (C=O), 52.1 (-OCH₃)
1H-Imidazole-4,5-dicarboxylic acid 137.8 (C-2), 127.0 (C-4, C-5), 165.2 (C=O)

Table 3: IR Spectroscopic Data (Key Peaks)

CompoundWavenumber (cm⁻¹) and Functional Group
This compound 3400-3200 (O-H, N-H stretch), 2920, 2850 (C-H stretch), 1030 (C-O stretch)
Dimethyl 1H-imidazole-4,5-dicarboxylate 3100 (N-H stretch), 2950 (C-H stretch), 1725 (C=O stretch, ester)
1H-Imidazole-4,5-dicarboxylic acid 3300-2500 (O-H, N-H stretch, broad), 1700 (C=O stretch, acid)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound 128.06 [M]⁺, 97, 81
Dimethyl 1H-imidazole-4,5-dicarboxylate 184.05 [M]⁺, 153, 125
1H-Imidazole-4,5-dicarboxylic acid 156.02 [M]⁺, 112, 68

From Precursor to Product: The Synthetic Pathway

The synthesis of this compound from its dicarboxylic acid or diester precursors is a classic example of a reduction reaction. The logical relationship between these compounds is illustrated below.

G Synthesis of this compound A 1H-imidazole-4,5-dicarboxylic acid C This compound A->C Reduction (e.g., LiAlH4) B Dimethyl 1H-imidazole-4,5-dicarboxylate B->C Reduction (e.g., LiAlH4)

Caption: Synthetic route to this compound.

In Detail: Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis.

Synthesis of this compound from Dimethyl 1H-imidazole-4,5-dicarboxylate

This procedure involves the reduction of the ester functional groups to alcohols.

Experimental Workflow

G Reduction of Dimethyl 1H-imidazole-4,5-dicarboxylate cluster_0 Reaction Setup cluster_1 Addition of Precursor cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Suspend LiAlH4 in dry THF B Cool to 0°C A->B C Add Dimethyl 1H-imidazole-4,5-dicarboxylate in dry THF dropwise B->C D Stir at room temperature overnight C->D E Quench with water and NaOH D->E F Filter and concentrate E->F G Recrystallization F->G

Caption: Workflow for the synthesis of this compound.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C in an ice bath.

  • A solution of dimethyl 1H-imidazole-4,5-dicarboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting granular precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by recrystallization to afford this compound as a solid.

Spectroscopic Analysis Protocols

Standard techniques are employed for the spectroscopic characterization of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR Acquisition: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay.

    • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same instrument, typically at 100 or 125 MHz. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are often necessary due to the lower natural abundance of the ¹³C isotope.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

    • Acquisition: Spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used.

    • Ionization: Electrospray ionization (ESI) is a common method for these polar compounds. Both positive and negative ion modes may be employed to obtain comprehensive data.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns are analyzed to provide structural information.

Harnessing Computational Chemistry to Validate Experimental Findings of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The convergence of experimental and computational chemistry offers a powerful paradigm for modern drug discovery and materials science. This guide provides a comparative analysis of experimental findings on imidazole derivatives with their theoretical validation through Density Functional Theory (DFT) computational analysis. By juxtaposing experimental data with computational predictions, we aim to showcase the synergy between these approaches in elucidating molecular structures, properties, and biological activities. Imidazole-based compounds are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Experimental and Computational Methodologies: A Detailed Overview

The validation of experimental data through computational analysis hinges on the meticulous application of both experimental and theoretical protocols.

Experimental Protocols:

The synthesis and characterization of imidazole derivatives typically follow well-established organic chemistry procedures. A common synthetic route is the Debus-Radziszewski reaction.[4][5]

  • General Synthesis of Imidazole Derivatives: A typical synthesis involves the reaction of a dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia or a primary amine in a suitable solvent.[4] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[1][6]

  • Spectroscopic Characterization: The synthesized compounds are rigorously characterized to confirm their chemical structures.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups in the molecule. Spectra are typically recorded using KBr pellets.[4][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of protons and carbon atoms, providing crucial information about the molecular structure.[8]

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[5]

  • Biological Evaluation:

    • Antimicrobial Activity: The antimicrobial efficacy of imidazole derivatives is often assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[4][7][9]

    • Anticancer Activity: The cytotoxic effects of these compounds on cancer cell lines are evaluated using assays like the MTT assay, which measures cell viability.[6][10]

Computational Protocols (DFT):

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with high accuracy.

  • Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry using a specific functional and basis set, such as B3LYP/6-311G(d,p).[5][11][12]

  • Spectroscopic Predictions: Once the geometry is optimized, vibrational frequencies (FTIR), NMR chemical shifts, and electronic transitions (UV-Vis spectra) can be calculated and compared with experimental data.[5][13]

  • Electronic Property Analysis: DFT calculations provide insights into the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's reactivity and stability.[5][14]

  • Molecular Docking: To predict the biological activity, the optimized structure of the imidazole derivative can be docked into the active site of a target protein to study its binding interactions and affinity.[10][14][15]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative comparison between experimental data and DFT computational results for representative imidazole derivatives.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Imidazole Derivative

Functional GroupExperimental FT-IR (cm⁻¹)Calculated DFT/B3LYP (cm⁻¹)
N-H stretch37563670
C-H (imidazole ring)31123126
C-H (benzene ring)31123064
C=N stretch1583-

Data sourced from representative studies.[5][13]

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Representative Imidazole Derivative

ProtonExperimental ¹H NMR (ppm)Calculated DFT/B3LYP (ppm)
Imidazole ring H6.93 - 7.68-
Benzene ring H7.18 - 7.46-

Note: Direct numerical comparison for calculated NMR can be complex due to solvent effects and referencing standards not always being identical between studies. However, the calculated values generally show good correlation with experimental trends.[13]

Table 3: Comparison of Experimental and Calculated Electronic Properties (eV) for Representative Imidazole Derivatives

CompoundExperimental E_gap (eV)Calculated E_HOMO (eV)Calculated E_LUMO (eV)Calculated E_gap (eV)
Imidazole Derivative 1--5.89-1.544.35
Imidazole Derivative 2--6.21-2.184.03
Imidazole Derivative 3--6.05-1.894.16

Experimental determination of HOMO-LUMO gaps for direct comparison can be challenging. The calculated values provide valuable insights into the relative reactivity of different derivatives. Data sourced from representative studies.[5][14]

Visualizing the Workflow and Biological Context

The following diagrams, generated using Graphviz, illustrate the integrated experimental and computational workflow and a representative biological signaling pathway where imidazole derivatives may exert their effects.

experimental_computational_workflow cluster_experimental Experimental Analysis cluster_computational DFT Computational Analysis synthesis Synthesis of Imidazole Derivatives characterization Spectroscopic Characterization (FTIR, NMR, MS) synthesis->characterization biological_eval Biological Evaluation (Antimicrobial, Anticancer) characterization->biological_eval validation Validation & Correlation characterization->validation biological_eval->validation geom_opt Geometry Optimization spec_pred Spectroscopic Prediction geom_opt->spec_pred elec_prop Electronic Property Analysis (HOMO/LUMO) geom_opt->elec_prop mol_dock Molecular Docking geom_opt->mol_dock spec_pred->validation mol_dock->validation drug_design Rational Drug Design validation->drug_design

Caption: Integrated workflow for the validation of experimental findings on imidazole derivatives using DFT computational analysis.

signaling_pathway cluster_cell Cellular Environment EGFR EGFR RAS RAS EGFR->RAS Imidazole Imidazole Derivative Imidazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

References

Comparative study of the biological activity of different imidazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Imidazole Isomers

Imidazole, a five-membered heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The position of a substituent, such as a methyl group, on the imidazole ring gives rise to different isomers, each with unique physicochemical properties that can influence their biological effects. This guide provides a comparative analysis of the biological activities of three common imidazole isomers: 1-methylimidazole, 2-methylimidazole, and 4(5)-methylimidazole. The information presented is curated from various scientific studies to highlight their differential effects and potential applications in research and drug development.

Data Presentation

The following table summarizes the available quantitative data on the biological activities of the three imidazole isomers. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Biological Activity1-Methylimidazole2-Methylimidazole4(5)-Methylimidazole
Acute Toxicity (LD50, oral, rat) 1144 mg/kg bw[2]1300 mg/kg bw[3]~115 mg/kg bw (males), ~250 mg/kg bw (females)[1]
Cytotoxicity Moderate acute oral and dermal toxicity.[2]Lower cytotoxicity compared to 4-methylimidazole in zebrafish larvae (45.73% mortality at 40µM).[4]Higher cytotoxicity than 2-methylimidazole in zebrafish larvae (71.87% mortality at 40µM).[4] Significant effects on bone marrow mesenchymal stem cell viability at ≥150 μg/ml.
Enzyme Inhibition Predicted not to be a major substrate or inhibitor for CYP450 enzymes.[1]Less potent inhibitor of CYP2E1 compared to imidazole.[1] Methylation at the 2-position of a 1,5-substituted imidazole reduced affinity for CYP3A but increased catalytic capacity (Ki = 25 µM, Km = 18 µM for the 2-methylated compound vs. Ki = 0.3 µM, Km = 0.3 µM for the unmethylated parent compound).[5]Significantly inhibits CYP2E1 and CYP2C9 activity.[1]
Genotoxicity Not considered to have genotoxic potential.[2]Not mutagenic in bacteria, but induced micronuclei in mouse erythrocytes after prolonged dietary administration.[6]Not mutagenic in Salmonella typhimurium.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the imidazole isomers in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include vehicle controls (medium with the solvent used for the compounds) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the imidazole isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytochrome P450 (CYP) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of specific CYP isozymes.

Principle: The activity of a specific CYP isozyme is determined by measuring the formation of a specific metabolite from a probe substrate, often using LC-MS/MS. The inhibition of this activity by a test compound is quantified by the decrease in metabolite formation.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of the CYP isozyme (e.g., from human liver microsomes or recombinant enzymes), the probe substrate, and the test compounds (imidazole isomers) at various concentrations.

  • Reaction Setup: In a 96-well plate, pre-incubate the CYP enzyme, the test compound or vehicle control, and the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding the NADPH generating system (cofactor).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of the metabolite using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of toxicity for one of the imidazole isomers.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of imidazole isomers treat_cells Treat cells with compounds compound_prep->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_dilutions Prepare 2-fold dilutions of isomers in broth prepare_inoculum Prepare standardized bacterial inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate for 16-20 hours inoculate_plate->incubate_plate visual_inspection Visually inspect for growth (turbidity) incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

thyroid_toxicity_pathway cluster_liver Liver cluster_blood Bloodstream cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland methylimidazole 2-Methylimidazole udpgt Hepatic UDPGT Enzyme methylimidazole->udpgt Induces t4_glucuronidation T4 Glucuronidation udpgt->t4_glucuronidation Increases t4_excretion Increased T4 Excretion t4_glucuronidation->t4_excretion t4_levels Decreased Serum T4 t4_excretion->t4_levels tsh_secretion Increased TSH Secretion t4_levels->tsh_secretion Stimulates follicular_cells Thyroid Follicular Cells tsh_secretion->follicular_cells Stimulates hyperplasia Hyperplasia & Hypertrophy follicular_cells->hyperplasia tumors Thyroid Tumors hyperplasia->tumors

Caption: Proposed mechanism of 2-methylimidazole-induced thyroid toxicity.[6]

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of imidazole-containing compounds is critical for safety, efficacy, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for the purity analysis of imidazoles, supported by experimental data and detailed methodologies.

Principle of Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For imidazoles, which are often polar and non-volatile, reversed-phase HPLC is a common and effective technique.

GC-MS , on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer. Due to the generally low volatility of many imidazole derivatives, derivatization may be necessary to increase their volatility for GC-MS analysis.[1]

Experimental Protocols

Detailed methodologies for analyzing imidazoles using both HPLC and GC-MS are crucial for reproducible results. Below are representative experimental protocols gleaned from various studies.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the analysis of imidazoles is reversed-phase HPLC with UV detection.

Objective: To separate and quantify imidazole and its related impurities.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

    • HPLC-grade acetonitrile, methanol, and water[2][3]

    • Phosphate buffer or formic acid[2][4]

    • Reference standards of the imidazole and its potential impurities

  • Preparation of Solutions:

    • Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate adjusted to a specific pH with phosphoric acid) is commonly used.[3][5] For MS compatibility, volatile buffers like ammonium formate or formic acid are preferred.[4]

    • Diluent: A mixture of the mobile phase components is often used as the diluent.

    • Standard Solution: A stock solution of the reference standard is prepared in the diluent and then serially diluted to create working standards for calibration.

    • Sample Solution: The imidazole sample is accurately weighed and dissolved in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.[2][5]

    • Detection: UV detection is commonly performed at a wavelength where the imidazole and its impurities exhibit significant absorbance, for instance, 210 nm or 300 nm.[5][6][7]

    • Injection Volume: A standard injection volume is 10-20 µL.[2][7]

    • Column Temperature: The analysis is often carried out at ambient temperature or slightly elevated temperatures like 30 °C.[7]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique, particularly valuable for identifying unknown impurities.

Objective: To identify and quantify volatile impurities and the main imidazole compound (often after derivatization).

  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector

    • Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane)

    • High-purity carrier gas (e.g., Helium)

    • Derivatization agent (e.g., isobutyl chloroformate) if necessary[1]

    • Solvents for sample preparation (e.g., acetonitrile, pyridine, anhydrous ethanol)[1]

  • Sample Preparation and Derivatization:

    • As many imidazoles are not sufficiently volatile for GC analysis, a derivatization step is often required.[1] This involves a chemical reaction to convert the analyte into a more volatile derivative.

    • A typical derivatization procedure involves dissolving the sample in a suitable solvent and adding the derivatizing agent, followed by heating to complete the reaction.[1]

  • GC-MS Conditions:

    • Injector Temperature: Typically set around 250 °C.[7]

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

    • Carrier Gas Flow Rate: A constant flow rate of around 1 mL/min is common.[7]

    • MS Transfer Line Temperature: Usually set around 280 °C.[2][7]

    • Ion Source Temperature: Typically maintained at 230 °C.[2][7]

    • Mass Range: A scan range of m/z 35 to 300 is often used for general purity analysis.[7]

  • Data Analysis:

    • Purity is assessed by the area percentage of the main peak. The mass spectrum of each peak is used for positive identification of the compound and any impurities.

Quantitative Data Presentation

The following tables summarize the performance characteristics of HPLC and GC-MS for the analysis of imidazoles, based on data from various studies.

Table 1: Performance Comparison of HPLC and GC-MS for Imidazole Analysis

ParameterHPLCGC-MS
Principle Separation based on polarity and partitioning between liquid and solid phases.[8]Separation based on volatility and interaction with a stationary phase, with mass-based detection.[8]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[7][9]Required; suitable for volatile and semi-volatile compounds. Derivatization may be needed for non-volatile imidazoles.[1][8]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[2]Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[1][2]
Specificity Moderate to high, based on retention time and UV spectrum.[7]Very high, based on retention time and unique mass fragmentation patterns.[7]
Analysis Time Can range from a few minutes to over 30 minutes depending on the complexity of the sample.[10]Typically faster for volatile compounds, with run times often under 15 minutes.[10]
Cost Generally lower initial instrument cost and operational cost per sample.[8][11]Higher initial instrument cost, but can have lower solvent costs per analysis.[8][11]

Table 2: Reported Performance Data for HPLC and GC-MS in Imidazole Analysis

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Accuracy (% Recovery)Precision (RSD%)Source
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole10–100 µg/mL0.13 - 0.41 µg/mLHighNot Specified[3][5][12]
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kg95.20% - 101.93%0.55% - 2.54%[12][13]
HPLC Imidazole, 2-Methylimidazole, 4-Methylimidazole10-100 mg/L0.02 - 0.03 mg/L99.2% - 100%0.27%[6]
GC-MS 7 Imidazole-like compoundsNot Specified0.0553–0.8914 µg/mL58.84% - 160.99%0.71% - 14.83%[1]

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of HPLC and GC-MS methods for purity analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison cluster_result Final Outcome Sample Imidazole Bulk Sample Prep Prepare Stock & Working Solutions Sample->Prep HPLC_Method Develop & Optimize HPLC Method Prep->HPLC_Method GCMS_Deriv Derivatization (if needed) Prep->GCMS_Deriv HPLC_Inject Inject Sample into HPLC HPLC_Method->HPLC_Inject HPLC_Data Acquire HPLC Data (Chromatogram) HPLC_Inject->HPLC_Data Purity_HPLC Calculate Purity (Area % - HPLC) HPLC_Data->Purity_HPLC GCMS_Method Develop & Optimize GC-MS Method GCMS_Deriv->GCMS_Method GCMS_Inject Inject Sample into GC-MS GCMS_Method->GCMS_Inject GCMS_Data Acquire GC-MS Data (TIC & Mass Spectra) GCMS_Inject->GCMS_Data Purity_GCMS Calculate Purity (Area % - GC-MS) GCMS_Data->Purity_GCMS Impurity_ID Identify Impurities (Mass Spectra - GC-MS) GCMS_Data->Impurity_ID Compare Compare Results: Purity, Impurity Profile, LOD, LOQ, Precision, Accuracy Purity_HPLC->Compare Purity_GCMS->Compare Impurity_ID->Compare Report Cross-Validation Report Compare->Report

Cross-validation workflow for HPLC and GC-MS.

Conclusion: Choosing the Right Technique

The choice between HPLC and GC-MS for the purity analysis of imidazoles depends on the specific requirements of the analysis.

HPLC is generally the preferred method for:

  • Routine quality control where the impurities are known and are not volatile.

  • Analysis of thermally labile and non-volatile imidazole derivatives without the need for derivatization.[9]

  • Cost-effective and high-throughput screening.

GC-MS is the ideal choice when:

  • High sensitivity is required for detecting trace-level volatile impurities.[8]

  • Unambiguous identification of unknown impurities is critical, leveraging the structural information from mass spectra.[7]

  • The sample matrix is complex and high selectivity is needed to resolve the analyte from interferences.

For a comprehensive purity assessment, a cross-validation approach using both HPLC and GC-MS is highly recommended. HPLC can provide accurate quantitative data for the main component and known impurities, while GC-MS offers definitive identification of unknown volatile and semi-volatile impurities. This dual-technique approach provides a robust and complete picture of the sample's purity profile.

References

A Comparative Guide to the Catalytic Performance of Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazole-based ligands have emerged as a versatile and highly effective class of compounds in transition metal catalysis. Their unique electronic properties and steric tuneability allow for the fine-tuning of catalyst performance in a wide array of chemical transformations, from cross-coupling reactions to asymmetric synthesis. This guide provides an objective comparison of the catalytic performance of various imidazole-based ligands, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific applications.

Overview of Imidazole-Based Ligands

Imidazole derivatives, including N-heterocyclic carbenes (NHCs), have gained prominence as ligands due to their strong σ-donating ability, which forms robust bonds with metal centers. This stability often leads to highly active and long-lived catalysts. The performance of these ligands can be modulated by altering substituents on the imidazole ring, influencing both steric hindrance and electronic effects. This guide will focus on the comparative performance of different classes of imidazole-based ligands in key chemical reactions.

Comparative Catalytic Performance

The efficacy of imidazole-based ligands is highly dependent on the specific reaction. Below is a comparative analysis of their performance in several important catalytic transformations.

Cross-Coupling Reactions

Imidazole-based ligands, particularly NHCs, have shown exceptional performance in palladium-catalyzed cross-coupling reactions, often surpassing traditional phosphine ligands in terms of activity and stability.

Table 1: Comparison of Imidazole-Based Ligands in Suzuki-Miyaura Coupling

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IPr4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80298N/A
PdCl₂(dppf)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane801265N/A
Pd(OAc)₂ / IMes4-Bromoanisole4-Methylphenylboronic acidCs₂CO₃Toluene100395N/A
[Pd(IPr)(cin)Cl]4-ChloroanisolePhenylboronic acidK₂CO₃EtOH/H₂O80192N/A

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; cin = cinnamyl

Table 2: Comparison of Imidazole-Based Ligands in Sonogashira Coupling

Ligand/Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂/CuIIodobenzenePhenylacetyleneEt₃NTHFRT295N/A
[PdCl₂(IMes)]₂IodobenzenePhenylacetyleneCs₂CO₃Dioxane1001292N/A
Pd(OAc)₂ / IPr / CuI4-BromobenzonitrilePhenylacetyleneDBUToluene110688N/A
Pd-PEPPSI-IPr4-Chlorobenzaldehyde1-HeptyneK₂CO₃t-AmylOH1001891N/A

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation

Asymmetric Catalysis

Chiral imidazole-based ligands are highly effective in inducing enantioselectivity in a variety of asymmetric transformations.

Table 3: Comparison of Chiral Imidazole-Based Ligands in the Asymmetric Henry (Nitroaldol) Reaction

LigandAldehydeNitroalkaneCatalystBaseSolventTemp. (°C)Yield (%)ee (%)Reference
(S)-Pyrrolidine-Imidazolidin-4-oneBenzaldehydeNitromethaneCu(OAc)₂DIPEAEtOH-209296 (R)[1]
(S,S)-Bis(oxazolinyl)thiopheneBenzaldehydeNitromethaneCu(OTf)₂-TolueneRT7045 (S)[2]
Chiral AminopyridineBenzaldehydeNitromethaneCu(OAc)₂·H₂ODIPEATHF-209998 (R)[3]
Imidazolidine-4-one (cis-config.)4-NitrobenzaldehydeNitromethaneCu(OAc)₂-CH₂Cl₂25>9597 (S)[1]

DIPEA = N,N-Diisopropylethylamine

Table 4: Comparison of Chiral Imidazole- and Oxazoline-Based Ligands in Asymmetric Friedel-Crafts Alkylation

Ligand TypeIndoleNitroalkeneCatalystSolventTime (h)Yield (%)ee (%)Reference
Bis(imidazolinyl)thiophene (L1)Indolep-FluoronitrostyreneCu(OTf)₂Toluene48785[2]
Bis(oxazolinyl)thiophene (L5)Indolep-FluoronitrostyreneCu(OTf)₂Toluene486675[2]
Imidazoline-Oxazoline-Zn(II)IndoleNitroolefinsZn(OTf)₂CH₂Cl₂249294N/A
Bis(oxazolinyl)pyridine (PyBOX)Indoleβ-NitrostyreneCu(OTf)₂CH₂Cl₂249598N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for key reactions.

General Procedure for Suzuki-Miyaura Coupling using a Pd/NHC Catalyst
  • Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.01 mmol) and the desired imidazolium salt (0.011 mmol). Anhydrous, deoxygenated solvent (e.g., dioxane, 2 mL) is added, followed by a strong base (e.g., KHMDS, 0.022 mmol). The mixture is stirred at room temperature for 30 minutes to generate the active Pd(0)-NHC complex.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for Asymmetric Henry Reaction using a Chiral Imidazole Ligand-Cu(II) Complex
  • Catalyst Formation: In a dry Schlenk tube under an inert atmosphere, the chiral imidazole-based ligand (0.055 mmol) and Cu(OAc)₂ (0.05 mmol) are dissolved in a dry solvent (e.g., EtOH, 2 mL). The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: The solution is cooled to the desired temperature (e.g., -20 °C). The aldehyde (1.0 mmol) and then the nitroalkane (2.0 mmol) are added sequentially. If required, a base (e.g., DIPEA, 1.0 mmol) is added dropwise.[3]

  • Reaction Execution: The reaction mixture is stirred at the specified temperature until the aldehyde is consumed (as monitored by TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizing Catalytic Processes and Workflows

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for key reactions involving imidazole-based ligands.

Suzuki_Miyaura_Cycle A Pd(0)(NHC)n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(NHC)n-X B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)(NHC)n-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Henry_Reaction_Cycle Catalyst [Cu(II)(L)]²⁺ Nitronate [R'CHNO₂]⁻ Catalyst->Nitronate Base - H⁺ Intermediate [Cu(II)(L)(R'CHNO₂)(RCHO)]⁺ Catalyst->Intermediate Nitroalkane R'CH₂NO₂ Nitroalkane->Nitronate Nitronate->Intermediate + RCHO Aldehyde RCHO Aldehyde->Intermediate Product_Complex [Cu(II)(L*)(Product)]²⁺ Intermediate->Product_Complex C-C bond formation Product_Complex->Catalyst - Product Product β-Nitroalkoxide Product_Complex->Product

Figure 2: Proposed catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.
Experimental and Logical Workflows

A systematic approach is essential for selecting and optimizing an imidazole-based ligand for a specific catalytic reaction.

Ligand_Selection_Workflow cluster_0 Ligand Selection and Optimization Define_Reaction Define Target Reaction (e.g., Suzuki, Henry) Literature_Search Literature Search for Relevant Imidazole Ligands Define_Reaction->Literature_Search Select_Ligand_Class Select Ligand Class (NHC, Chiral, Bidentate, etc.) Literature_Search->Select_Ligand_Class Initial_Screening Initial Catalyst Screening (Vary Ligand, Metal, Solvent, Base) Select_Ligand_Class->Initial_Screening Analysis Analyze Results (Yield, ee%, TON/TOF) Initial_Screening->Analysis Optimization Reaction Optimization (Temp, Concentration, Time) Optimization->Initial_Screening Iterative Refinement Analysis->Optimization Final_Protocol Establish Final Protocol Analysis->Final_Protocol Optimal Conditions Found

Figure 3: Workflow for selecting and optimizing an imidazole-based ligand.

Conclusion

Imidazole-based ligands offer a powerful and versatile platform for a wide range of catalytic applications. N-heterocyclic carbenes, in particular, have demonstrated superior performance in many cross-coupling reactions compared to traditional phosphine ligands. In asymmetric catalysis, the modular nature of chiral imidazole-containing scaffolds allows for the rational design of highly enantioselective catalysts. This guide provides a starting point for researchers to navigate the diverse landscape of imidazole-based ligands and make informed decisions for their synthetic challenges. The provided data and protocols serve as a foundation for further exploration and optimization in this exciting and rapidly evolving field of catalysis.

References

A Comparative Guide to Imidazole Synthesis: An Analysis of Reaction Kinetics for Classical and Modern Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole moiety is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic scaffold is therefore a critical aspect of synthetic chemistry. This guide provides an objective comparison of the reaction kinetics of several key imidazole synthesis pathways, supported by experimental data and detailed methodologies. We will explore the classical Debus-Radziszewski, Marckwald, and Wallach syntheses alongside modern copper-catalyzed and microwave-assisted methods to provide a comprehensive overview of their performance.

Comparative Analysis of Reaction Kinetics

The choice of a synthetic route to a desired imidazole derivative is often a trade-off between reaction speed, yield, and the required reaction conditions. The following table summarizes key kinetic and operational parameters for the different pathways, offering a basis for direct comparison. While detailed kinetic studies providing rate constants and reaction orders are not extensively available for the classical methods, the typical reaction times and conditions provide a strong indication of their relative kinetics.

Synthesis PathwayTypical ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Kinetic Profile
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaGlacial Acetic AcidAcetic Acid100-1201-2 hours~85-95Relatively fast for a classical method, but requires high temperatures.
Marckwald α-Aminoketone, Thiocyanate-WaterReflux~2 hoursModerate to GoodModerate reaction times at reflux temperatures.
Wallach N,N'-DialkyloxamidePhosphorus Pentachloride, Hydroiodic Acid-RefluxSeveral hoursModerateGenerally slower than the Debus-Radziszewski and Marckwald syntheses, often requiring harsh reagents.
Copper-Catalyzed 1,2-Dicarbonyl, Aldehyde, Ammonium AcetateCopper(I) Iodide (CuI)EthanolReflux1-3 hoursHigh (~95%)Significantly accelerated compared to uncatalyzed classical methods, offering high yields in shorter times.[1]
Microwave-Assisted 1,2-Dicarbonyl, Aldehyde, Ammonium AcetateVarious (or catalyst-free)Solvent-free or high-boiling solvents120-1403-15 minutesHigh to ExcellentExtremely rapid synthesis due to efficient heating, representing a significant kinetic enhancement.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable kinetic data. The following methodologies are representative for each synthesis pathway and include considerations for kinetic analysis.

Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classical one-pot condensation reaction remains a widely used method for the synthesis of multisubstituted imidazoles.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid to serve as both the solvent and catalyst.

  • Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • For kinetic analysis: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes), carefully withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethanol) and placing it on ice. Analyze the composition of the quenched aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of reactants and the formation of the product over time.

  • After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.

Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This method is particularly useful for the synthesis of 2-mercaptoimidazoles, which are valuable intermediates.

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask fitted with a reflux condenser and magnetic stirrer.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.

  • Heat the mixture to reflux with stirring.

  • For kinetic analysis: Monitor the reaction progress by taking aliquots at regular intervals. The progress can be followed by TLC analysis, spotting the aliquots against the starting materials. For a more quantitative analysis, HPLC can be used to measure the concentration of the product and remaining reactants over time.

  • After refluxing for approximately 2 hours, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the 2-mercapto-4-phenylimidazole precipitate by filtration, wash with cold water, and dry.

Wallach Synthesis of N-Methylimidazole

The Wallach synthesis provides a route to N-substituted imidazoles, though it often involves harsh reagents and longer reaction times.

Procedure:

  • In a fume hood, carefully treat N,N'-dimethyloxamide with phosphorus pentachloride (PCl5) in an inert atmosphere. This reaction is highly exothermic and generates HCl gas.

  • The resulting chloro-intermediate is then carefully subjected to reduction with hydroiodic acid.

  • For kinetic analysis: Due to the hazardous nature of the reagents, in-situ monitoring techniques such as IR or NMR spectroscopy could be employed if the necessary equipment is available. Alternatively, carefully planned quenching of the reaction at specific time points followed by workup and analysis of the organic extract by Gas Chromatography (GC) or HPLC would be necessary.

  • After the reduction is complete (which may take several hours at reflux), the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide solution).

  • The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield N-methylimidazole.

Copper-Catalyzed Imidazole Synthesis

This modern approach offers a significant kinetic advantage over the uncatalyzed classical methods.[1]

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).

  • Add ethanol as the solvent and equip the flask with a reflux condenser and magnetic stirrer.

  • Heat the mixture to reflux.

  • For kinetic analysis: The reaction can be monitored by TLC. For a detailed kinetic study, aliquots can be withdrawn at short intervals (e.g., every 15 minutes), quenched, and analyzed by HPLC to determine the rate of product formation.

  • Upon completion (typically 1-3 hours), cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.

Microwave-Assisted Imidazole Synthesis

Microwave irradiation provides a dramatic acceleration of the reaction, highlighting a significant kinetic enhancement.[2]

Procedure:

  • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (excess). The reaction can often be performed solvent-free or with a minimal amount of a high-boiling polar solvent like ethanol or DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for a short duration (e.g., 3-15 minutes).

  • For kinetic analysis: A series of experiments with varying irradiation times can be performed to obtain a time-course profile of the reaction. Each experiment is run for a specific duration, after which the reaction is stopped, and the product yield is determined by a suitable analytical method (e.g., NMR or HPLC analysis of the crude reaction mixture).

  • After irradiation, allow the vessel to cool to room temperature.

  • Dissolve the residue in a suitable organic solvent, wash with water to remove excess ammonium acetate, dry the organic layer, and remove the solvent under reduced pressure. The product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis pathway.

Debus_Radziszewski reactants 1,2-Dicarbonyl + Aldehyde + Ammonia intermediate Diimine Intermediate reactants->intermediate Condensation product Imidazole intermediate->product Cyclization

Debus-Radziszewski Synthesis Pathway

Marckwald reactants α-Aminoketone + Thiocyanate intermediate Thioketone Intermediate reactants->intermediate Addition product 2-Mercaptoimidazole intermediate->product Cyclization

Marckwald Synthesis Pathway

Wallach reactants N,N'-Dialkyloxamide + PCl5 intermediate Chloro-intermediate reactants->intermediate Chlorination product N-Substituted Imidazole intermediate->product Reduction (HI)

Wallach Synthesis Pathway

Modern_Methods cluster_copper Copper-Catalyzed Synthesis cluster_microwave Microwave-Assisted Synthesis cu_reactants Reactants + Cu(I) Catalyst cu_product High Yield Imidazole cu_reactants->cu_product Accelerated Reaction (1-3 hours) mw_reactants Reactants + Microwave Irradiation mw_product Excellent Yield Imidazole mw_reactants->mw_product Extremely Rapid Reaction (3-15 minutes)

Kinetic Advantages of Modern Synthesis Methods

Conclusion

The synthesis of the imidazole core has evolved significantly from classical thermal methods to modern catalytic and energy-efficient approaches. From a kinetic standpoint, the Debus-Radziszewski and Marckwald syntheses offer reasonable reaction times for laboratory-scale preparations, while the Wallach synthesis is generally slower and employs harsher conditions. The advent of copper catalysis and microwave-assisted synthesis has revolutionized the field, offering dramatic reductions in reaction times and often leading to higher yields. For researchers and professionals in drug development, the choice of synthesis pathway will depend on the specific requirements of the target molecule, the desired scale of the reaction, and the available resources. The modern methods, with their superior kinetic profiles, are particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries for drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Imidazole-4,5-dimethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Imidazole-4,5-dimethanol, ensuring compliance with safety protocols and minimizing environmental impact.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully buttoned laboratory coat.

III. Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Keep solid and liquid waste in separate, clearly marked containers.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Accumulation of Waste:

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the container is kept securely closed except when adding more waste.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

IV. Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Alert:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Alert your supervisor and colleagues.

  • Control the Spill (if safe to do so):

    • For small, manageable spills, and if you are trained to do so, use an appropriate absorbent material (e.g., chemical spill pillows or absorbent pads) to contain the spill.

  • Clean-up and Decontamination:

    • Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

    • Place all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, as recommended by your institution's safety protocols.

  • Dispose of Spill Clean-up Materials:

    • The waste generated from the spill clean-up must be disposed of as hazardous waste, following the same procedures outlined above.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Select a Designated and Labeled Hazardous Waste Container B->C D Segregate Waste: Keep solid and liquid waste separate C->D E Store Container in a Ventilated Satellite Accumulation Area D->E F Is the container full or no longer in use? E->F G Continue to Collect Waste F->G No H Contact Environmental Health & Safety (EHS) or a Licensed Disposal Contractor F->H Yes G->E I Arrange for Professional Disposal H->I J End: Waste is Safely Disposed I->J

Disposal Workflow for this compound

By adhering to these procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and safety guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole-4,5-dimethanol
Reactant of Route 2
1H-Imidazole-4,5-dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.